molecular formula C8H18O B3053814 4-Methyl-2-heptanol CAS No. 56298-90-9

4-Methyl-2-heptanol

Cat. No.: B3053814
CAS No.: 56298-90-9
M. Wt: 130.23 g/mol
InChI Key: GUHWHNUGIGOSCN-UHFFFAOYSA-N
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Description

4-Methyl-2-heptanol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHWHNUGIGOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875771
Record name 2-Heptanol, 4-methyl-
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.73 mg/mL at 25 °C
Record name 4-Methyl-2-heptanol
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CAS No.

56298-90-9
Record name 4-Methyl-2-heptanol
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Record name 4-Methyl-2-heptanol
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Record name 2-Heptanol, 4-methyl-
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Record name 4-Methyl-2-heptanol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Core Chemical Properties of 4-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a secondary alcohol with the chemical formula C8H18O.[1][2] As a branched-chain aliphatic alcohol, it finds applications in various chemical syntheses and is of interest for its specific physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols for their determination and a summary of its key identifiers and safety information. The information presented herein is intended to support research and development activities where this compound is of relevance.

Chemical Identity and Structure

The fundamental identifiers and structural representation of this compound are crucial for its unambiguous identification in a laboratory setting.

  • IUPAC Name: 4-methylheptan-2-ol[1]

  • CAS Number: 56298-90-9[1]

  • Chemical Formula: C8H18O[1][2]

  • Molecular Weight: 130.23 g/mol [1]

  • SMILES: CCCC(C)CC(C)O[2]

  • InChI: InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3[2]

Below is a diagram representing the chemical structure of this compound.

G cluster_0 Preparation cluster_1 Heating cluster_2 Measurement prep1 Add this compound to a small test tube. prep2 Place an inverted capillary tube into the test tube. prep1->prep2 heat1 Heat the sample in a water or oil bath. prep2->heat1 heat2 Observe for a continuous stream of bubbles from the capillary. heat1->heat2 measure1 Remove heat and allow the apparatus to cool. heat2->measure1 measure2 Record the temperature at which the liquid enters the capillary. measure1->measure2 result result measure2->result This temperature is the boiling point. G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Workup reactant1 1-Bromobutane product1 Butylmagnesium bromide (Grignard Reagent) reactant1->product1 reactant2 Magnesium turnings reactant2->product1 reagent1 Anhydrous diethyl ether reagent1->product1 product2 Alkoxide intermediate product1->product2 reactant3 Acetaldehyde reactant3->product2 final_product This compound product2->final_product reagent2 Aqueous acid (e.g., H3O+) reagent2->final_product

References

Synthesis of 4-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the primary synthetic pathways for 4-methyl-2-heptanol, tailored for researchers, scientists, and professionals in drug development. It covers the core methodologies, experimental protocols, and relevant quantitative data to facilitate the laboratory synthesis of this secondary alcohol.

Introduction

This compound is a branched-chain aliphatic alcohol with the molecular formula C8H18O. Its structure features a hydroxyl group on the second carbon and a methyl group on the fourth carbon of the heptane (B126788) chain. This compound and its isomers are of interest in various fields, including as intermediates in the synthesis of more complex molecules and as potential signaling molecules in biological systems. This document outlines the two most common and practical methods for its synthesis: the reduction of 4-methyl-2-heptanone (B1266389) and the Grignard reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its immediate precursor, 4-methyl-2-heptanone.

Table 1: Physicochemical Properties

PropertyThis compound4-Methyl-2-heptanone
Molecular Formula C8H18OC8H16O
Molecular Weight 130.23 g/mol [1]128.21 g/mol
CAS Number 56298-90-9[1]6137-06-0
Boiling Point Not Available~159.9 °C
Density 0.799 g/mL[2]Not Available
Refractive Index 1.423[2]Not Available
Water Solubility 1.73 mg/mL at 25 °C[1]Not Available

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (Predicted) Predicted shifts are available in public databases.[3]
¹³C NMR (Predicted) Predicted shifts are available in public databases.[1][3]
IR (Vapor Phase) Characteristic peaks for O-H and C-H stretches are observable.[1][4]
Mass Spectrum (EI) Key fragmentation patterns can be found in the NIST database.[5]

Synthesis Pathways

There are two primary and accessible methods for the synthesis of this compound in a laboratory setting:

  • Reduction of 4-Methyl-2-heptanone: This is a straightforward and high-yielding method that involves the conversion of the ketone functional group to a secondary alcohol.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction provides a versatile route to the target alcohol from smaller, readily available starting materials.

Pathway 1: Reduction of 4-Methyl-2-heptanone

This pathway utilizes a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), to reduce the carbonyl group of 4-methyl-2-heptanone.[6][7] Lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is a milder and safer reagent, suitable for this transformation.[8]

G ketone 4-Methyl-2-heptanone alcohol This compound ketone->alcohol Reduction reagent NaBH4, Methanol (B129727) reagent->ketone

Reduction of 4-Methyl-2-heptanone.

This protocol is adapted from general procedures for the reduction of ketones.[8][9]

Materials:

  • 4-Methyl-2-heptanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-heptanone (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol using a rotary evaporator.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.

Pathway 2: Grignard Synthesis

This pathway involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with acetaldehyde (B116499).[10][11] The isobutyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. Subsequent hydrolysis of the intermediate magnesium alkoxide yields the target secondary alcohol.[12]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis isobutyl_bromide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_bromide->grignard mg Mg mg->grignard grignard_ref Isobutylmagnesium Bromide acetaldehyde Acetaldehyde alkoxide Magnesium Alkoxide Intermediate acetaldehyde->alkoxide alkoxide_ref Magnesium Alkoxide Intermediate grignard_ref->acetaldehyde alcohol This compound alkoxide_ref->alcohol h3o H3O+ h3o->alkoxide_ref

Grignard Synthesis of this compound.

This protocol is based on general procedures for Grignard reactions.[13][14][15] Strict anhydrous conditions are essential for the success of this reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Isobutyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Calcium chloride drying tubes

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.1 equivalents) in the three-neck flask. A small crystal of iodine can be added to activate the magnesium.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the isobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a grayish appearance. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard solution in an ice bath.

    • Dissolve acetaldehyde (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for at least 1 hour.

  • Workup:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation.

Expected Yield: A reported yield for the Grignard synthesis of the isomeric 2-methyl-4-heptanol (B13450) is 83%.[16] A similar yield can be anticipated for this synthesis, although it will be dependent on the strict adherence to anhydrous conditions.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: the reduction of the corresponding ketone and a Grignard reaction. The choice of pathway will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The reduction of 4-methyl-2-heptanone is a simpler and often higher-yielding procedure. In contrast, the Grignard synthesis offers a more versatile approach, building the carbon skeleton from smaller fragments. Both methods, when performed with care and adherence to the outlined protocols, provide effective means of obtaining this compound for further research and development applications.

References

The Elusive Presence of 4-Methyl-2-heptanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methyl-2-heptanol, a branched-chain aliphatic alcohol, is a naturally occurring volatile organic compound that has been identified in the floral scent of certain plants. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, with a specific focus on its identification in Osmanthus fragrans. Due to its likely role as a minor or trace component of complex essential oil mixtures, quantitative data for this specific compound is notably scarce in existing literature. This guide consolidates the available qualitative information, presents a detailed, generalized experimental protocol for the extraction and quantitative analysis of this and similar volatile compounds from plant matrices, and proposes a plausible biosynthetic pathway. The information is intended to serve as a foundational resource for researchers interested in the further study of this molecule for applications in flavor and fragrance chemistry, chemical ecology, and potential pharmaceutical development.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom is not widely documented, suggesting it is a relatively rare or low-abundance volatile compound. The most definitive identification of this alcohol has been in the essential oil of Osmanthus fragrans (Sweet Osmanthus), a flowering plant renowned for its complex and highly valued fragrance.

While numerous studies have characterized the volatile composition of Osmanthus fragrans flowers, identifying dozens of compounds including alcohols, esters, ketones, and terpenoids, this compound is not typically listed among the major constituents.[1][2][3][4] This indicates that its contribution to the overall scent profile is likely subtle and that it is present in trace amounts.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesPart of PlantMethod of IdentificationQuantitative DataReference(s)
Osmanthus fragransFlowersGas Chromatography-Mass Spectrometry (GC-MS)Not explicitly quantified; presumed to be a minor or trace component.[5]

Experimental Protocols for Identification and Quantification

The analysis of volatile organic compounds like this compound from plant matrices requires sensitive and precise analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds. The following is a detailed, generalized protocol that can be adapted for the analysis of this compound in plant tissues.

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the analysis of floral scents.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Collection: Collect fresh, undamaged flowers (approximately 2-5 g) and place them in a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 1-µL of 0.87 mg/mL methyl laurate in methanol) to the vial for quantification purposes.[6]

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A polar column (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of alcohols.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 210°C at a rate of 8°C/min, hold for 3 minutes.[7]

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

  • Transfer Line Temperature: 280°C[6]

Compound Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the calculated retention index (RI) with published values.

  • Quantification: The concentration of this compound can be determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with a pure standard of this compound is necessary for accurate absolute quantification.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing sample Fresh Plant Material (e.g., Flowers) vial Headspace Vial with Internal Standard sample->vial equilibration Equilibration vial->equilibration spme HS-SPME equilibration->spme desorption Thermal Desorption in GC Injector spme->desorption gcms GC-MS Analysis identification Compound Identification (Mass Spectra & RI) gcms->identification quantification Quantification (Peak Area vs. Internal Standard) gcms->quantification desorption->gcms

Fig. 1: Experimental workflow for the analysis of this compound.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, a plausible pathway can be proposed based on the general biosynthesis of branched-chain alcohols in plants and microorganisms.[8][9][10][11] These pathways typically originate from the metabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine.

The biosynthesis of C8 branched-chain alcohols likely involves the extension of a shorter α-keto acid precursor. A potential pathway for this compound could start from the intermediates of leucine biosynthesis, followed by chain elongation and subsequent reduction steps.

biosynthetic_pathway cluster_precursor Precursor Synthesis cluster_elongation Chain Elongation cluster_final_steps Final Modifications pyruvate Pyruvate kiv α-Ketoisovalerate pyruvate->kiv Ilv enzymes kic α-Ketoisocaproate kiv->kic LeuA, LeuC, LeuD elongated_keto_acid C8 α-Keto Acid Intermediate kic->elongated_keto_acid Chain Elongation Enzymes (e.g., LeuA, LeuB, LeuCD) acetyl_coa Acetyl-CoA acetyl_coa->elongated_keto_acid decarboxylation Decarboxylation elongated_keto_acid->decarboxylation Keto-acid Decarboxylase reduction Reduction decarboxylation->reduction Alcohol Dehydrogenase final_product This compound reduction->final_product

References

The Discovery and History of 4-Methyl-2-heptanol as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of 4-methyl-2-heptanol as a semiochemical. Primarily identified as an aggregation pheromone in the banana pseudostem weevil, Odoiporus longicollis, this document details the key experiments, quantitative data, and methodologies that have elucidated its role in insect chemical communication. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in mediating interactions such as mating, aggregation, and host location.[1] The identification and synthesis of these compounds are paramount for developing effective and environmentally benign pest management strategies.[2] this compound (C₈H₁₈O) is a branched-chain alcohol that has been identified as a key component of the aggregation pheromone of the banana pseudostem weevil, Odoiporus longicollis, a significant pest of banana and plantain crops in Southeast Asia.[3][4] This guide will delve into the scientific journey of its discovery, its behavioral and electrophysiological effects, and the experimental protocols used to study this important semiochemical.

Discovery and Identification in Odoiporus longicollis

The identification of this compound as a semiochemical is primarily linked to studies on the chemical ecology of the banana pseudostem weevil, Odoiporus longicollis.

Initial Observations and Volatile Collection

Initial research indicated that male O. longicollis weevils produce a pheromone that attracts both sexes, suggesting an aggregation function.[3] To identify the active compound(s), volatiles were collected from male weevils. A typical method for this involves air entrainment, where volatiles released by the insects are trapped on a sorbent material for later analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

The collected volatile extracts were then analyzed using Gas Chromatography coupled with Electroantennographic Detection (GC-EAD). This powerful technique separates the volatile compounds and simultaneously measures the electrical response of an insect's antenna to each compound as it elutes from the GC column. In the case of O. longicollis, a distinct and reproducible antennal response was observed at a specific retention time, indicating the presence of a biologically active compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Following the detection of an active peak by GC-EAD, the chemical structure of the compound was elucidated using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectrum and retention time of the active peak with those of a synthetic standard, the compound was unequivocally identified as this compound.[1]

Biological Activity and Function

Subsequent research focused on characterizing the biological activity of synthetic this compound to confirm its role as an aggregation pheromone.

Electrophysiological Responses

Electroantennography (EAG) has been instrumental in quantifying the antennal response of O. longicollis to this compound. Studies have consistently shown that both male and female weevils exhibit significant EAG responses to this compound.[5][6] Notably, the combination of this compound with host plant extracts (HPE) from susceptible banana cultivars, such as 'Nendran', elicits a synergistic and significantly stronger antennal response compared to the pheromone alone.[5][7]

Behavioral Responses

Behavioral assays, primarily using Y-tube olfactometers, have confirmed the attractant properties of this compound. In these assays, weevils are given a choice between a stream of air carrying the test odor and a control stream of clean air. A significant preference for the odor-laden arm indicates attraction. Both male and female O. longicollis have demonstrated a strong attraction to this compound, and this attraction is significantly enhanced when combined with host plant volatiles.[5][8]

Quantitative Data

The following tables summarize the key quantitative data from electrophysiological and behavioral studies on this compound with Odoiporus longicollis.

Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis to this compound and Host Plant Extract (HPE)

Odor StimulusMale EAG Response (mV ± SE)Female EAG Response (mV ± SE)
This compound (2M4H)Not specified in abstractNot specified in abstract
Host Plant Extract (HPE)Not specified in abstractNot specified in abstract
2M4H + HPE4.089 ± 0.043[5]3.249 ± 0.072[6]
Control (Hexane)0.221 ± 0.036[6]0.328 ± 0.035[6]

Table 2: Behavioral Responses of Odoiporus longicollis in a Y-Tube Olfactometer

Odor Stimulus vs. Control% Activity (Male ± SE)% Activity (Female ± SE)% Preference (Male ± SE)% Preference (Female ± SE)
This compound (2M4H)67.73 ± 3.94[6]66.13 ± 2.78[6]Not specified in abstractNot specified in abstract
Host Plant Extract (HPE)Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract
2M4H + HPE68.49 ± 3.04[6]69.77 ± 3.06[6]64.21 ± 3.91[5]55.47 ± 3.06[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a Grignard reaction.

  • Reactants: Butanal and 2-methylpropyl magnesium bromide.[1]

  • Procedure:

    • Prepare the Grignard reagent from 2-methylpropyl bromide and magnesium turnings in anhydrous diethyl ether.

    • Slowly add butanal to the Grignard reagent under constant stirring and cooling.

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by distillation.

  • Yield: 84%[1]

Electroantennography (EAG) Protocol for Odoiporus longicollis
  • Insect Preparation: An adult weevil is immobilized, and an antenna is carefully excised at the base.

  • Electrode Preparation: Glass capillary microelectrodes are filled with a saline solution (e.g., 0.1 M KCl).

  • Antenna Mounting: The excised antenna is mounted between the recording and reference electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A defined volume of a hexane (B92381) solution of this compound is applied to a filter paper strip placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. A puff of air is then delivered through the pipette to introduce the odor stimulus into the airstream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response.

Y-Tube Olfactometer Bioassay Protocol
  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for odor delivery.

  • Airflow: Purified and humidified air is passed through each arm at a constant flow rate.

  • Odor Delivery: The test odor (this compound in hexane on filter paper) is placed in a container connected to one arm, while the control (hexane on filter paper) is connected to the other arm.

  • Procedure: A single weevil is introduced at the base of the central arm and allowed a set amount of time to choose one of the side arms. A choice is recorded when the weevil moves a certain distance into one of the arms. The positions of the treatment and control arms are alternated between trials to avoid positional bias.

  • Data Analysis: The number of weevils choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.

Visualizations

Experimental Workflow for Identification

G cluster_collection Volatile Collection cluster_analysis Analysis cluster_identification Identification A Male O. longicollis B Air Entrainment A->B C GC-EAD B->C Volatile Extract D Antennal Response C->D E GC-MS C->E F Structure Elucidation E->F G This compound F->G Identified Compound

Caption: Workflow for the identification of this compound.

Insect Olfactory Signaling Pathway

G cluster_membrane Dendritic Membrane cluster_signal Signal Transduction OR Odorant Receptor (OR) IonChannel Ion Channel OR->IonChannel Orco Co-receptor (Orco) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential To Brain To Brain ActionPotential->To Brain Odorant This compound Odorant->OR Binding

Caption: General insect olfactory signal transduction pathway.

Biosynthesis

The precise biosynthetic pathway of this compound in Odoiporus longicollis has not been explicitly detailed in the available literature. However, the biosynthesis of branched-chain alcohols in insects is generally understood to originate from fatty acid metabolism.[9][10] It is hypothesized that the pathway involves the incorporation of propionyl-CoA in place of acetyl-CoA during fatty acid synthesis to create the methyl branch. The resulting branched-chain fatty acyl-CoA would then be reduced to the corresponding alcohol.

Conclusion

The discovery and characterization of this compound as the aggregation pheromone of the banana pseudostem weevil, Odoiporus longicollis, represents a significant advancement in the chemical ecology of this important pest. The synergistic effect observed with host plant volatiles underscores the complexity of insect chemical communication and provides a promising avenue for the development of effective attractants for monitoring and mass trapping programs. Further research into the biosynthesis of this compound and the specific olfactory receptors involved in its detection could lead to even more targeted and sustainable pest management strategies.

References

Spectroscopic Profile of 4-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic alcohol 4-Methyl-2-heptanol (C8H18O). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this compound are essential. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison. Detailed experimental protocols and visual representations of the molecular structure and analytical workflow are also included to provide a thorough understanding of the data's context.

Chemical Structure and Properties

This compound is a secondary alcohol with a branched alkyl chain. Its fundamental properties are crucial for interpreting its spectroscopic behavior.

PropertyValue
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol [1]
IUPAC Name 4-methylheptan-2-ol[1]
CAS Number 56298-90-9[1][2][3]
SMILES CCCC(C)CC(C)O
InChI InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3[1][2][3]

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here is based on predicted spectra from the Human Metabolome Database, which offers a reliable estimation of the chemical shifts.[4]

Table 1: Predicted ¹H NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.84mH-2
1.54mH-4
1.44mH-3a, H-5a
1.33mH-3b, H-5b, H-6
1.22dH-1
0.92tH-7
0.90dH-8

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (ppm)Assignment
67.5C-2
48.1C-3
39.4C-5
32.8C-4
23.6C-1
23.2C-6
20.3C-8
14.4C-7
Mass Spectrometry (MS)

Mass spectrometry of this compound indicates a molecular weight of 130.23 g/mol . The fragmentation pattern is characteristic of a secondary alcohol, showing prominent peaks resulting from alpha-cleavage and dehydration.

Table 3: Key Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityProposed Fragment
45100% (Base Peak)[CH₃CH(OH)]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3300 - 3400O-HStrong, broad band (alcohol, hydrogen-bonded)
~2850 - 3000C-HStrong, sharp bands (alkane sp³ C-H stretch)
~1050 - 1260C-OStrong band (secondary alcohol C-O stretch)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent typical procedures for the analysis of a liquid alcohol like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the neat liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which then undergoes fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques in structure elucidation.

Diagram 2: General Workflow for Spectroscopic Analysis

G cluster_0 Analysis Stages Sample Sample Preparation Acquisition Data Acquisition Sample->Acquisition Introduce to Spectrometer Processing Data Processing Acquisition->Processing Generate Raw Data Analysis Spectral Analysis Processing->Analysis Produce Spectrum Structure Structure Elucidation Analysis->Structure Interpret Data

A conceptual workflow outlining the major stages of spectroscopic analysis.

Diagram 3: Interplay of Spectroscopic Techniques for Structure Elucidation

G MS Mass Spectrometry Structure Proposed Structure MS->Structure Molecular Weight & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy NMR->Structure Carbon-Hydrogen Framework

The synergistic relationship between different spectroscopic methods in determining molecular structure.

References

An In-depth Technical Guide to the Biological Activity and Function of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-heptanol is a secondary branched-chain fatty alcohol with the chemical formula C8H18O. While its presence has been identified in nature, particularly in the essential oil of Osmanthus fragrans, dedicated research into its specific biological activities and functions remains limited. This technical guide consolidates the available physicochemical data, explores its potential biological roles based on the broader class of fatty alcohols, and outlines experimental methodologies for its further investigation. Due to the scarcity of direct research, this guide also extrapolates potential functions and highlights areas requiring further study, providing a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its biological interactions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H18O--INVALID-LINK--[1]
Molecular Weight 130.23 g/mol --INVALID-LINK--[1]
CAS Number 56298-90-9--INVALID-LINK--[1]
Appearance Colorless liquid (estimated)
Boiling Point 171.7 °C--INVALID-LINK--[2]
Melting Point -102 °C--INVALID-LINK--[2]
Density 0.7989 g/cm³--INVALID-LINK--[2]
Water Solubility 1.73 mg/mL at 25 °C--INVALID-LINK--[1]
logP 2.7--INVALID-LINK--[1]

Potential Biological Activities and Functions

Direct studies on the biological activity of this compound are not extensively available in current literature. However, based on its classification as a branched-chain fatty alcohol, several potential functions can be inferred.

Modulation of Membrane Fluidity

Branched-chain fatty alcohols (BCFAs) are known to influence the fluidity and integrity of cellular membranes.[3] Their branched structure disrupts the tight packing of lipid acyl chains, leading to an increase in membrane fluidity.[3] This alteration in the physical state of the membrane can have significant downstream effects on the function of membrane-bound proteins, signaling pathways, and overall cellular homeostasis.

Antimicrobial and Antibiofilm Activity

Fatty alcohols, particularly those with shorter chain lengths, have demonstrated antimicrobial properties.[4][5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity.[3] The efficacy of this antimicrobial activity is typically dependent on the chain length of the alcohol.[3][5] It is plausible that this compound may exhibit similar antibacterial or antifungal properties.

Metabolic Roles

As a fatty alcohol, this compound is likely involved in lipid metabolism.[6] It can be considered a potential energy source and may play a role as a membrane stabilizer.[6] The metabolism of branched-chain fatty alcohols can proceed through α-oxidation and β-oxidation pathways.[7]

Metabolism

The metabolic fate of this compound in biological systems has not been specifically elucidated. However, the general pathways for fatty alcohol and branched-chain fatty acid metabolism provide a likely framework. It is anticipated that this compound undergoes oxidation to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

This compound This compound 4-Methyl-2-heptanone 4-Methyl-2-heptanone This compound->4-Methyl-2-heptanone Alcohol Dehydrogenase 4-Methylheptanoic Acid 4-Methylheptanoic Acid 4-Methyl-2-heptanone->4-Methylheptanoic Acid Aldehyde Dehydrogenase Acyl-CoA Derivative Acyl-CoA Derivative 4-Methylheptanoic Acid->Acyl-CoA Derivative Beta-Oxidation Beta-Oxidation Acyl-CoA Derivative->Beta-Oxidation

Figure 1: Putative metabolic pathway of this compound.

Synthesis

Example Synthesis Workflow

cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup and Purification Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, Dry Ether Magnesium Magnesium Intermediate Intermediate Grignard Reagent->Intermediate + Aldehyde Aldehyde Aldehyde This compound This compound Intermediate->this compound Acidic Workup Purification Purification This compound->Purification Distillation

Figure 2: General workflow for the synthesis of this compound via Grignard reaction.

Experimental Protocols

Due to the lack of specific studies on this compound, this section provides detailed methodologies for key experiments that could be employed to characterize its biological activity.

Membrane Fluidity Assay using Laurdan

This protocol is adapted from established methods for measuring membrane fluidity in bacteria.[8]

Objective: To determine the effect of this compound on the fluidity of bacterial cell membranes.

Materials:

  • Bacterial culture (e.g., Bacillus subtilis)

  • Laurdan (fluorescent probe)

  • This compound

  • Benzyl (B1604629) alcohol (positive control)[8]

  • Growth medium (e.g., LB broth)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Grow the bacterial strain to the mid-exponential phase in the appropriate growth medium.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in fresh, pre-warmed medium to a final optical density at 600 nm (OD600) of 0.4.[8]

  • Treatment: Add 220 µL of the cell suspension to microfuge tubes. Introduce varying concentrations of this compound to the tubes. Include a positive control with benzyl alcohol (e.g., 30-50 mM) and a negative control with no treatment.[8]

  • Incubation: Incubate the tubes in a thermomixer at a constant temperature with shaking for a predetermined time (e.g., 10-30 minutes).[8]

  • Laurdan Staining: Add Laurdan to each tube to a final concentration of 10 µM and incubate for an additional 10 minutes in the dark.

  • Measurement: Transfer 200 µL of the stained cell suspension from each tube to a well of a pre-warmed 96-well plate.[8] Measure the fluorescence intensity in a microplate reader with excitation at 350 nm and emission at 460 nm and 500 nm.[8]

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I460 - I500) / (I460 + I500), where I460 and I500 are the fluorescence intensities at the respective emission wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[9]

Objective: To determine the MIC of this compound against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal culture (e.g., Staphylococcus aureus)

  • This compound

  • Growth medium (e.g., Tryptic Soy Broth - TSB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh TSB to approximately 10^4 colony-forming units/mL (CFU/mL).[9]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Perform a serial two-fold dilution of the compound in TSB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 2 to 4000 µg/mL).[9]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions.[9] Include a positive control (microbe in TSB without the compound) and a negative control (TSB only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Gaps in Knowledge and Future Directions

The current body of scientific literature on this compound is sparse. To fully understand its biological significance and potential applications, further research is critically needed in the following areas:

  • Specific Biological Activity: In-depth studies are required to move beyond inferred functions and identify the specific molecular targets and cellular pathways affected by this compound.

  • Mechanism of Action: Elucidating the precise mechanisms by which it may exert any observed biological effects, such as membrane disruption or enzyme inhibition, is crucial.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationships.

  • Toxicology: A thorough toxicological assessment, including acute and chronic toxicity studies, is necessary to establish its safety profile.

  • Therapeutic Potential: Investigations into its potential as a therapeutic agent, for example as an antimicrobial or a modulator of membrane-associated processes, are warranted.

Conclusion

This compound is a branched-chain fatty alcohol with potential biological activities related to membrane interactions and metabolism. While direct evidence of its specific functions is currently lacking, its chemical nature suggests it could play a role in modulating cell membrane fluidity and may possess antimicrobial properties. This guide provides a summary of the existing knowledge and outlines experimental approaches to facilitate further research into this intriguing molecule. The significant gaps in the current understanding of this compound present numerous opportunities for novel investigations in the fields of biochemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 4-methyl-2-heptanol. It details the structural features leading to its chirality, the properties of its stereoisomers, and methodologies for their synthesis and analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Introduction to the Chirality of this compound

This compound is a secondary alcohol with the chemical formula C₈H₁₈O.[1][2][3] Its molecular structure contains two chiral centers, also known as stereocenters, at carbons C2 and C4. The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the (2R,4R) and (2S,4R) forms, the (2R,4R) and (2S,4S) forms, the (2S,4S) and (2R,4S) forms, and so on.

The spatial arrangement of the hydroxyl (-OH) group at C2 and the methyl (-CH₃) group at C4 determines the specific stereoisomer. The four stereoisomers of this compound are:

  • (2R,4R)-4-methyl-2-heptanol

  • (2S,4S)-4-methyl-2-heptanol

  • (2R,4S)-4-methyl-2-heptanol

  • (2S,4R)-4-methyl-2-heptanol

The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between any other pairing of stereoisomers is diastereomeric. It is crucial for researchers, particularly in drug development, to distinguish between these stereoisomers, as they can exhibit significantly different biological activities and pharmacological properties.

A logical workflow for the analysis of this compound stereoisomers is presented below.

logical_workflow start Racemic Mixture of This compound synthesis Stereoselective Synthesis or Chiral Separation start->synthesis isomers Isolated Stereoisomers ((2R,4R), (2S,4S), (2R,4S), (2S,4R)) synthesis->isomers analysis Chiral Analysis (GC or HPLC) isomers->analysis activity Biological Activity Screening isomers->activity data Quantitative Data (Optical Rotation, Boiling Point) analysis->data

Caption: Logical workflow for the separation and analysis of this compound stereoisomers.

Physicochemical Properties of this compound Stereoisomers

While data for the unresolved mixture of this compound is available, specific experimental values for each of the four stereoisomers are not extensively reported in the literature. The following table summarizes the available data for the mixture and computed properties for the (2S,4R) stereoisomer. It is important to note that enantiomers possess identical physical properties such as boiling point and density, while diastereomers will have different physical properties.

PropertyThis compound (Mixture)(2S,4R)-4-methylheptan-2-ol (Computed)Reference(s)
Molecular Formula C₈H₁₈OC₈H₁₈O[1][4]
Molecular Weight 130.23 g/mol 130.23 g/mol [1][4]
Boiling Point 164-172 °CNot Available[5][6]
Melting Point -102 °CNot Available[6]
Density 0.799 - 0.819 g/mLNot Available[5][6]
Refractive Index 1.423Not Available[6]
Optical Rotation Not AvailableNot Available
XLogP3-AA Not Available2.7[4]

Experimental Protocols

Stereoselective Synthesis (Adapted from 4-Methyl-3-heptanol Synthesis)

A potential route for the stereoselective synthesis of the four stereoisomers of this compound involves the asymmetric reduction of the corresponding ketone, 4-methyl-2-heptanone (B1266389). This can be achieved using chiral reducing agents or enzymatic reductions.

3.1.1. Synthesis of Chiral 4-Methyl-2-heptanone (Precursor)

The synthesis of enantiomerically enriched 4-methyl-2-heptanone can be achieved using the SAMP/RAMP hydrazone method. This method allows for the asymmetric alkylation of a ketone.

3.1.2. Diastereoselective Reduction of Chiral 4-Methyl-2-heptanone

The reduction of the chiral ketone will lead to the formation of two diastereomers. The ratio of these diastereomers can be controlled by the choice of reducing agent and reaction conditions. Subsequent separation of these diastereomers can be achieved by chromatography.

A generalized workflow for the synthesis of a single stereoisomer is depicted below.

synthesis_workflow start 4-Methyl-2-heptanone reduction Asymmetric Reduction (e.g., with a chiral catalyst) start->reduction diastereomers Diastereomeric Mixture of this compound reduction->diastereomers separation Chromatographic Separation (e.g., HPLC or Flash Chromatography) diastereomers->separation isomer Single Stereoisomer separation->isomer

Caption: General workflow for the stereoselective synthesis of a this compound stereoisomer.

Chiral Gas Chromatography (GC) Analysis

The separation and quantification of the four stereoisomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation.

Protocol:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB), is required.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a low temperature (e.g., 60 °C) and gradually increasing to a higher temperature (e.g., 180 °C).

  • Sample Preparation: The alcohol may be derivatized (e.g., acetylation) to improve volatility and chromatographic performance.

Biological Activity

While specific biological activities for the individual stereoisomers of this compound are not well-documented, the stereoisomers of the related compound, 4-methyl-3-heptanol, are known to act as insect pheromones.[7] For example, (3S,4S)-4-methyl-3-heptanol is an aggregation pheromone for the almond bark beetle, Scolytus amygdali, while the (3R,4S)- and (3R,4R)-isomers are inhibitory.[7] This highlights the critical importance of stereochemistry in biological systems. It is plausible that the stereoisomers of this compound also exhibit distinct biological activities, a promising area for future research. The Human Metabolome Database lists this compound as being involved in fatty acid metabolism and lipid transport.[3]

The potential interaction of a chiral molecule with a biological receptor can be conceptualized as follows:

receptor_interaction cluster_0 Stereoisomer A cluster_1 Stereoisomer B cluster_2 Biological Receptor A A Receptor Receptor A->Receptor Binds and Elicits Biological Response B B B->Receptor Does Not Bind or Inhibits Response

Caption: Conceptual diagram of stereoselective binding to a biological receptor.

Conclusion

This compound is a chiral molecule with four distinct stereoisomers. While comprehensive data on the individual properties and synthesis of each stereoisomer is currently limited in the scientific literature, established methodologies for similar compounds provide a strong foundation for future research. The pronounced differences in biological activity observed for stereoisomers of related compounds underscore the importance of stereoselective synthesis and analysis. This guide provides a framework for researchers to approach the study of this compound stereoisomers, from their synthesis and characterization to the investigation of their potential biological significance. Further research is warranted to fully elucidate the unique properties and functions of each of these chiral molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptan-2-ol is a secondary alcohol with the chemical formula C8H18O. As a branched-chain aliphatic alcohol, it finds applications in various chemical syntheses and is of interest to researchers in fields such as organic chemistry, materials science, and potentially in the development of novel pharmaceuticals, where it may serve as a chiral building block or a starting material for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methylheptan-2-ol, detailed experimental protocols for its synthesis and reactions, and relevant spectral data for its characterization.

Physical Properties

The physical characteristics of 4-methylheptan-2-ol are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueReference
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 56298-90-9[1]
IUPAC Name 4-methylheptan-2-ol[1]
Boiling Point 171.7°C
Melting Point -102°C
Density 0.7989 g/cm³
Refractive Index 1.4225
Solubility in Water 1.73 mg/mL at 25°C[2]

Chemical Properties and Reactivity

4-Methylheptan-2-ol exhibits chemical properties typical of a secondary alcohol. Its reactivity is primarily centered around the hydroxyl (-OH) group.

Oxidation: As a secondary alcohol, 4-methylheptan-2-ol can be oxidized to a ketone, specifically 4-methylheptan-2-one. Common oxidizing agents for this transformation include chromic acid (formed from sodium dichromate and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Esterification: The hydroxyl group of 4-methylheptan-2-ol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental in the synthesis of various organic compounds.

The general chemical reactivity of 4-methylheptan-2-ol is illustrated in the following diagram:

chemical_reactions 4-Methylheptan-2-ol 4-Methylheptan-2-ol 4-Methylheptan-2-one 4-Methylheptan-2-one 4-Methylheptan-2-ol->4-Methylheptan-2-one Oxidation (e.g., H2CrO4) Ester Ester 4-Methylheptan-2-ol->Ester Esterification (R-COOH, H+)

General chemical reactions of 4-methylheptan-2-ol.

Experimental Protocols

Synthesis of 4-Methylheptan-2-ol via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining 2-bromobutane solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with Acetaldehyde: The reaction flask is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.

  • After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methylheptan-2-ol.

A workflow for this synthesis is depicted below:

synthesis_workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction and Work-up cluster_2 Purification Mg_turnings Mg turnings Grignard_reagent sec-Butylmagnesium bromide Mg_turnings->Grignard_reagent Reflux 2-Bromobutane 2-Bromobutane in anhydrous ether 2-Bromobutane->Mg_turnings Slow addition Reaction_mixture Reaction Mixture Grignard_reagent->Reaction_mixture Slow addition at 0°C Acetaldehyde Acetaldehyde in anhydrous ether Acetaldehyde->Reaction_mixture Quench Quench with aq. NH4Cl Reaction_mixture->Quench Extraction Extraction with diethyl ether Quench->Extraction Drying Drying over anhydrous MgSO4 Extraction->Drying Crude_product Crude 4-methylheptan-2-ol Drying->Crude_product Purified_product Pure 4-methylheptan-2-ol Crude_product->Purified_product Fractional Distillation

Workflow for the synthesis of 4-methylheptan-2-ol.

Spectral Data

Characterization of 4-methylheptan-2-ol is typically performed using a combination of spectroscopic methods. While detailed experimental spectra for this specific compound are not widely published, the expected spectral features are outlined below based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methylheptan-2-ol is expected to show distinct signals for the different protons in the molecule. The chemical shifts (δ) are predicted to be in the following approximate ranges:

  • -OH: A broad singlet, typically between 1.0 and 5.0 ppm, whose position is dependent on concentration and solvent.

  • -CH(OH)-: A multiplet around 3.5-4.0 ppm.

  • -CH(CH₃)-: A multiplet around 1.3-1.6 ppm.

  • -CH₂-: Several multiplets between 1.0 and 1.5 ppm.

  • -CH₃: Doublets and triplets for the methyl groups between 0.8 and 1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For 4-methylheptan-2-ol, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

  • -C(OH)-: 65-75 ppm

  • -C(CH₃)-: 30-40 ppm

  • -CH₂-: 20-45 ppm

  • -CH₃: 10-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylheptan-2-ol will be characterized by the following key absorption bands:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry

The mass spectrum of 4-methylheptan-2-ol will show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for secondary alcohols include:

  • Loss of water (H₂O): A peak at M-18 (m/z = 112).

  • Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atom. This would lead to fragments at m/z = 45 and m/z = 85.

  • Loss of an alkyl group: Fragmentation involving the loss of a methyl, ethyl, or propyl group.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 4-methylheptan-2-ol. The data and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound. The provided synthesis methodology, based on the well-established Grignard reaction, offers a reliable route to obtaining this secondary alcohol. The expected spectral characteristics will aid in its identification and characterization. As with any chemical, appropriate safety precautions should be taken when handling 4-methylheptan-2-ol.

References

An In-depth Technical Guide to 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-2-heptanol, including its chemical identifiers, physicochemical properties, and plausible experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers

This compound is a secondary alcohol with the following identifiers:

Identifier TypeValueCitation
CAS Number 56298-90-9
IUPAC Name 4-methylheptan-2-ol
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
InChI InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
InChIKey GUHWHNUGIGOSCN-UHFFFAOYSA-N
SMILES CCCC(C)CC(C)O
Synonyms 4-Methylheptan-2-ol, 2-Heptanol, 4-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueCitation
Density 0.799 g/cm³[1]
Solubility in Water 1.73 mg/mL at 25 °C
Refractive Index 1.423[1]
Predicted logP 2.7
Kovats Retention Index Standard polar: 1369, 1375

Experimental Protocols

a) Synthesis via Grignard Reaction

A versatile method for the preparation of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. One possible route is the reaction of isobutylmagnesium bromide with propionaldehyde (B47417).

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpropane (B43306) (isobutyl bromide)

  • Propionaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of propionaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

b) Synthesis via Reduction of 4-Methyl-2-heptanone

Another common method is the reduction of the corresponding ketone, 4-Methyl-2-heptanone, using a reducing agent such as sodium borohydride (B1222165).

Materials:

Procedure:

  • Reduction: 4-Methyl-2-heptanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate (B1201080) ester. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by distillation.

Visualizations

Logical Relationship of Chemical Identifiers

The following diagram illustrates the interconnectedness of the various chemical identifiers for this compound.

Logical Relationship of this compound Identifiers This compound This compound C8H18O C8H18O This compound->C8H18O Molecular Formula 56298-90-9 56298-90-9 This compound->56298-90-9 CAS Number 4-methylheptan-2-ol 4-methylheptan-2-ol This compound->4-methylheptan-2-ol IUPAC Name InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 C8H18O->InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 InChI CCCC(C)CC(C)O CCCC(C)CC(C)O C8H18O->CCCC(C)CC(C)O SMILES GUHWHNUGIGOSCN-UHFFFAOYSA-N GUHWHNUGIGOSCN-UHFFFAOYSA-N InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3->GUHWHNUGIGOSCN-UHFFFAOYSA-N InChIKey

Caption: Interrelationship of identifiers for this compound.

Experimental Workflow for Grignard Synthesis

The diagram below outlines the key steps in the synthesis of this compound via a Grignard reaction.

Workflow for Grignard Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification Mg Magnesium Turnings Grignard Isobutylmagnesium Bromide Mg->Grignard iBuBr 1-Bromo-2-methylpropane iBuBr->Grignard Reaction Grignard Reaction Grignard->Reaction Aldehyde Propionaldehyde Aldehyde->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extract with Ether Quench->Extract Dry Dry & Evaporate Extract->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Caption: Key stages in the synthesis of this compound.

References

A Technical Guide to the Classification of 4-Methyl-2-heptanol: A Branched-Chain Fatty Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive classification of 4-Methyl-2-heptanol, a branched-chain fatty alcohol with emerging significance in various biological contexts. This document details its physicochemical properties, analytical methodologies for its characterization, and its place within metabolic pathways. The information presented herein is intended to support further research and development involving this and related lipid molecules.

Classification of this compound

This compound is formally classified as a fatty alcohol . This classification is based on its chemical structure: an aliphatic alcohol with a carbon chain of at least six atoms.[1][2][3][4] Specifically, it is a branched-chain secondary alcohol. Its structure consists of a seven-carbon heptane (B126788) chain with a methyl group at the fourth carbon and a hydroxyl group at the second carbon.

The IUPAC name for this compound is 4-methylheptan-2-ol .[5] It belongs to the broader class of organic compounds known as fatty acyls.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H18O[6][7]
Molecular Weight 130.23 g/mol [5][6]
CAS Number 56298-90-9[6][7]
Melting Point -102 °C[6]
Boiling Point 171.7 °C[6]
Density 0.7989 g/cm³[6]
Refractive Index 1.4225[6]
Water Solubility 1.73 mg/mL at 25 °C[5]
pKa 15.21 ± 0.20 (Predicted)[6]
Spectroscopic Data
TechniqueKey Data PointsSource
Gas Chromatography-Mass Spectrometry (GC-MS) m/z Top Peak: 45, m/z 2nd Highest: 43, m/z 3rd Highest: 41[5]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available from NIST[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Spectra available from SpectraBase[5]

Experimental Protocols

Accurate classification and quantification of this compound rely on robust analytical methodologies. The following sections detail standardized protocols for gas chromatography and high-performance liquid chromatography.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for the analysis of fatty alcohols due to their volatility. To improve peak shape and reduce interactions with the stationary phase, derivatization is often necessary.

Protocol: Silylation for GC Analysis of Fatty Alcohols

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a 2 mL micro-reaction vial.

  • Dissolution: Add 200 µL of an anhydrous solvent such as pyridine (B92270) or hexane (B92381) to dissolve the sample.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Securely cap the vial, vortex briefly, and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC system.

Recommended GC Conditions:

  • System: GC with Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280-300°C

  • Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration

  • Injection Volume: 1 µL

  • Oven Program: Initial temperature of 150°C for 2 min, ramp at 5°C/min to 300°C, and hold for 10 min.

  • Detector Temperature (FID): 300°C

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the separation of fatty alcohols, particularly for non-volatile derivatives or when analyzing complex mixtures.

Protocol: Reversed-Phase HPLC for Fatty Alcohol Analysis

  • Sample Preparation: Dissolve the this compound sample in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). If necessary, filter the sample through a 0.45 µm filter.

  • Derivatization (Optional): For enhanced detection (e.g., UV or fluorescence), the alcohol can be derivatized to introduce a chromophore or fluorophore.

  • Analysis: Inject the prepared sample into the HPLC system.

Recommended HPLC Conditions:

  • System: HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). If derivatized, a UV or Fluorescence detector can be used.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used. For example, a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

Metabolic and Synthetic Pathways

Understanding the biological context and synthetic routes of this compound is crucial for drug development and biochemical research.

Biosynthesis of Branched-Chain Fatty Alcohols

Branched-chain fatty alcohols can be synthesized in biological systems from branched-chain amino acids.[8] The amino acid is first converted to a branched-chain fatty acid, which is subsequently reduced to the corresponding alcohol.

BCAA Branched-Chain Amino Acid (e.g., Leucine) BCFA Branched-Chain Fatty Acid BCAA->BCFA Degradation BCoA Branched-Chain Fatty Alcohol (e.g., this compound) BCFA->BCoA Reduction

Caption: Biosynthesis of branched-chain fatty alcohols from amino acids.

Metabolism of Branched-Chain Fatty Alcohols

The metabolism of branched-chain fatty alcohols is primarily through alpha-oxidation, a process that occurs in peroxisomes.[9] This pathway is distinct from the beta-oxidation of straight-chain fatty acids. A well-studied example is the metabolism of phytol (B49457) to phytanic acid.

cluster_peroxisome Peroxisome Phytol Phytol (Branched-Chain Alcohol) PhytanicAcid Phytanic Acid Phytol->PhytanicAcid Oxidation Pristanal Pristanal PhytanicAcid->Pristanal Alpha-Oxidation PristanicAcid Pristanic Acid Pristanal->PristanicAcid Oxidation PropionylCoA Propionyl-CoA PristanicAcid->PropionylCoA Beta-Oxidation AcetylCoA Acetyl-CoA PristanicAcid->AcetylCoA Beta-Oxidation

Caption: Alpha-oxidation pathway of a branched-chain fatty alcohol.

Synthetic Workflow: Grignard Reaction

A common laboratory synthesis for secondary alcohols like this compound involves a Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Start Starting Materials: - 1-bromo-2-methylpropane - Magnesium turnings - Butanal GrignardFormation Formation of Grignard Reagent (sec-butylmagnesium bromide) Start->GrignardFormation Reaction Reaction with Butanal GrignardFormation->Reaction Hydrolysis Acidic Workup (Hydrolysis) Reaction->Hydrolysis Product Product: 4-Methyl-3-heptanol (Isomer of this compound) Hydrolysis->Product

Caption: General workflow for the synthesis of a methylheptanol isomer.

References

Olfactory Response of Insects to 4-Methyl-2-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the olfactory response of insects to 4-methyl-2-heptanol is not extensively available in publicly accessible scientific literature. This guide synthesizes information on structurally related compounds to provide a foundational understanding and detailed experimental frameworks for future research on this compound. The responses described for analogous compounds may not be directly transferable to this compound.

Introduction

In the intricate world of insect chemical communication, volatile organic compounds (VOCs) serve as crucial signals for locating mates, food sources, and suitable oviposition sites. Understanding the olfactory responses of insects to specific VOCs is paramount for developing effective pest management strategies and for advancing our knowledge of neuroethology. This compound, a secondary alcohol, possesses the structural characteristics of compounds known to be semiochemicals. While this specific isomer has not been a primary focus of extensive research, its analogs, such as 4-methyl-3-heptanol (B77350) and 2-heptanol (B47269), have been identified as components of aggregation pheromones and as behaviorally active compounds for various insect species. This technical guide provides a comprehensive overview of the potential olfactory responses of insects to this compound by examining data from structurally similar molecules, details the experimental protocols necessary for such investigations, and illustrates the underlying signaling pathways.

Data Presentation: Olfactory Responses to Structurally Related Compounds

To infer the potential bioactivity of this compound, it is instructive to review the quantitative data from studies on its close structural analogs. The following tables summarize electrophysiological and behavioral data for 4-methyl-3-heptanol, 2-heptanol, and 4-methyl-3-heptanone.

Table 1: Electroantennography (EAG) and Single Sensillum Recording (SSR) Responses to Analogs of this compound

CompoundInsect SpeciesNeuron/Sensillum TypeResponse MetricQuantitative Data
(3S,4S)-4-methyl-3-heptanolScolytus amygdaliAntennal Olfactory Receptor NeuronsField Trap CapturesAttracted beetles in combination with a synergist.[1]
(3R,4S)- and (3R,4R)-4-methyl-3-heptanolScolytus amygdaliAntennal Olfactory Receptor NeuronsField Trap CapturesInhibitory effect on trap captures.[1]
2-HeptanolSpodoptera littoralisOlfactory Receptor SlitOR25Spike Frequency (spikes/s)> 100 spikes/s
2-HeptanolDrosophila melanogasterOr13a Olfactory ReceptorCalcium ImagingSignificant response at 10⁻⁶ dilution.[2]
2-HeptanolDrosophila melanogasterOr22a Olfactory ReceptorCalcium ImagingSignificant response at 10⁻⁴ dilution and higher.[2]
4-Methyl-3,5-heptanedioneSitona discoideusSpecialized Olfactory Receptor NeuronsSingle Sensillum RecordingSpecialized ORNs for detection in both sexes.[3]

Table 2: Behavioral Responses to Analogs of this compound

CompoundInsect SpeciesBehavioral AssayResponse TypeQuantitative Data
(3S,4S)-4-methyl-3-heptanolScolytus amygdaliField TrappingAttractionSignificant increase in beetle capture with synergist.[1]
2-HeptanolSpodoptera littoralis larvaeY-maze OlfactometerAttraction69.6% of larvae chose the arm with the compound (10⁻² dilution).[4]
HeptanalAgrotis ipsilonSingle Sensillum RecordingInhibitionReduced pheromone response in male moths.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms underlying the detection of and response to olfactory cues, it is essential to visualize the involved signaling cascades and the experimental procedures used to study them.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_intracellular Intracellular Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_complex Odorant Receptor Complex (ORx/Orco) OBP_Odorant->OR_complex Binding & Activation Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Gating Ion_Influx Ion Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: General insect olfactory signal transduction pathway.

Experimental_Workflow cluster_stimulus Stimulus Preparation cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_molecular Molecular Analysis Compound This compound Synthesis/ Purification Dilution Serial Dilutions Compound->Dilution GC_EAD Gas Chromatography-EAD (Identification of Active Compounds) Compound->GC_EAD In Complex Mixtures EAG Electroantennography (EAG) (Gross Antennal Response) Dilution->EAG SSR Single Sensillum Recording (SSR) (Individual Neuron Response) Dilution->SSR Olfactometer Y-tube/Four-arm Olfactometer (Attraction/Repellency) Dilution->Olfactometer EAG->SSR Guide for Targeted Recording Receptor_ID Olfactory Receptor Deorphanization SSR->Receptor_ID Identify Candidate Receptors Wind_Tunnel Wind Tunnel Assay (Flight Behavior) Olfactometer->Wind_Tunnel Confirm Behavioral Relevance

Caption: Workflow for investigating insect olfactory responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are standard in the field of insect chemical ecology and are directly applicable to the study of this compound.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to a volatile stimulus.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by chilling. The head is excised, and one antenna is carefully removed. Alternatively, the whole insect can be mounted.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip of the antenna is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution and containing a silver wire.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined volume of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response. A solvent blank and a known standard compound are used as controls.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Methodology:

  • Insect Preparation: The insect is restrained in a holder, often a pipette tip, with the antenna stabilized to prevent movement.

  • Electrode Placement: A reference electrode is inserted into a non-olfactory part of the insect, such as the eye. A sharpened tungsten recording electrode is then carefully inserted into the base of a single olfactory sensillum under high magnification.

  • Stimulus Delivery: Similar to EAG, a controlled puff of this compound is delivered to the antenna.

  • Data Analysis: The firing rate (spikes per second) of the OSN is recorded before, during, and after the stimulus. The change in spike frequency is quantified as the response.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture elicit an antennal response.

Methodology:

  • Sample Injection: A sample containing a mixture of volatiles (e.g., a plant extract or a synthetic blend including this compound) is injected into a gas chromatograph.

  • Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), and the other is directed over an insect antenna prepared for EAG recording.

  • Simultaneous Detection: The signals from the FID and the EAG are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to an EAG response indicate that the compound eluting at that time is biologically active.

  • Compound Identification: The active compounds are then identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Behavioral Assays (Y-tube Olfactometer)

Objective: To determine if a volatile compound is attractive or repellent to an insect.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube is used. Purified, humidified air flows through each arm of the Y and exits through the base.

  • Stimulus Application: A filter paper treated with a specific concentration of this compound is placed in the airflow of one arm (the "treatment arm"). A filter paper with solvent only is placed in the other arm (the "control arm").

  • Insect Release: An individual insect is released at the base of the Y-tube and allowed to walk or fly upwind.

  • Data Collection: The first choice of arm the insect enters and the time spent in each arm over a set period are recorded. A significant preference for the treatment arm indicates attraction, while a significant avoidance indicates repellency.

Conclusion

While direct experimental evidence for the olfactory response of insects to this compound is currently limited, the data from structurally similar compounds suggest that it is a plausible candidate for a semiochemical. The electrophysiological and behavioral activity of 4-methyl-3-heptanol and 2-heptanol in various insect species indicates that the functional group and carbon skeleton of this compound are recognizable by insect olfactory systems. The experimental protocols detailed in this guide provide a robust framework for future research to deorphanize the role of this compound in insect communication. Such studies, combining electrophysiology, behavioral assays, and molecular techniques, will be crucial in determining its potential as an attractant or repellent for applications in integrated pest management and for expanding our fundamental understanding of insect olfaction.

References

Technical Guide on the Ecological Significance of 4-Methylheptanols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial research indicates that while 4-Methyl-2-heptanol is a known fatty alcohol found in nature, such as in Osmanthus fragrans, there is a significant scarcity of published literature regarding its specific ecological roles as a semiochemical (e.g., pheromone, allomone).[1][2] To provide a comprehensive and data-rich guide that fulfills the core requirements of this request, this document will focus on the closely related, extensively studied, and ecologically significant isomer, 4-methyl-3-heptanol (B77350) . This compound serves as a well-documented example of how a simple branched-chain alcohol functions as a potent chemical signal in the insect world.

Executive Summary

4-methyl-3-heptanol is a chiral semiochemical with profound ecological significance, primarily acting as an aggregation pheromone for several species of bark beetles and as a trail pheromone for certain ant species.[3][4] The stereochemistry of the molecule is critical to its function; different stereoisomers can elicit attraction, inhibition, or no response, highlighting the high specificity of insect olfactory systems.[5] This guide provides an in-depth analysis of its ecological roles, quantitative behavioral data, detailed experimental protocols for its study, and an overview of the relevant olfactory signaling pathways.

Ecological Roles of 4-methyl-3-heptanol

The primary ecological function of 4-methyl-3-heptanol is as a chemical messenger that mediates interactions between organisms.

  • Aggregation Pheromone in Bark Beetles (Scolytidae): Various stereoisomers of 4-methyl-3-heptanol are crucial components of the aggregation pheromones of bark beetles. For instance, the (3S,4S)-isomer is the main component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali, and the smaller European elm bark beetle, Scolytus multistriatus.[3][6] These pheromones attract both sexes to a host tree, facilitating mass attack to overcome the tree's defenses and promoting mating. In S. amygdali, this compound works in synergy with (3S,4S)-4-methyl-3-hexanol.[3]

  • Trail Pheromone in Ants (Formicidae): The (3R,4S)-isomer has been identified as the trail pheromone of the ant Leptogenys diminuta.[3] This pheromone is laid down by foraging ants to guide nestmates to food sources.

  • Stereoisomer-Specific Activity: The biological activity of 4-methyl-3-heptanol is highly dependent on its stereoisomeric form. In S. amygdali, only the (3S,4S)-isomer is attractive. Field trials have demonstrated that the presence of other isomers, specifically (3R,4S) and (3R,4R), can inhibit the response and significantly reduce trap captures, indicating they may act as antagonists.[3][5]

Quantitative Data: Field Response of Scolytus amygdali

The following table summarizes data from field trapping experiments conducted to determine the behavioral response of the almond bark beetle, Scolytus amygdali, to different stereoisomers of 4-methyl-3-heptanol. The experiments demonstrate the high specificity of the beetle's response to the (3S,4S)-isomer and the inhibitory effect of other isomers.

Treatment CompositionMean No. of Beetles Captured (±SE)Statistical Significance
Control (Unbaited)0.5 ± 0.3c
Synergist Only: (3S,4S)-4-methyl-3-hexanol2.8 ± 1.0c
Attractant Blend: (3S,4S)-4-methyl-3-heptanol + Synergist70.8 ± 12.1a
Attractant Blend + (3S,4R)-4-methyl-3-heptanol (Inhibitor)45.9 ± 10.0b
Attractant Blend + (3R,4S)-4-methyl-3-heptanol (Inhibitor)12.1 ± 2.6c
Attractant Blend + (3R,4R)-4-methyl-3-heptanol (Inhibitor)2.5 ± 1.0c
Data adapted from Zada, A., et al. (2004). Journal of Chemical Ecology.[3][5] Means in the same column followed by different letters are significantly different.

Experimental Protocols

The identification and characterization of semiochemicals like 4-methyl-3-heptanol involve a multi-step process combining chemical analysis, electrophysiology, and behavioral bioassays.

Protocol for Pheromone Identification and Analysis

This protocol outlines a general workflow for identifying volatile semiochemicals from an insect source.[7][8]

  • Volatile Collection:

    • Source: Use insects of a specific sex and state (e.g., virgin, calling females) known to produce the pheromone.[7] Pheromone glands may be excised for solvent extraction, or volatiles can be collected from live, calling insects.

    • Aeration (Headspace Collection): Place insects in a clean glass chamber. Pull charcoal-filtered, humidified air over the insects at a controlled flow rate (e.g., 100-500 mL/min).

    • Trapping: Pass the effluent air through a trap containing a sorbent material (e.g., Porapak Q, Tenax) to capture the volatile organic compounds (VOCs). Elute the trapped volatiles with a high-purity solvent like n-hexane or dichloromethane.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Objective: To separate and identify the components of the volatile collection.[2][9]

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., HP-5MS, DB-WAX).

    • GC Oven Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for several minutes, then ramps at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).[9]

    • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV.

    • Identification: Tentatively identify compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley). Confirm identity by comparing retention times and mass spectra with those of authentic synthetic standards.[10]

Protocol for Electroantennography (EAG)

EAG is used to screen collected volatile compounds for their ability to elicit a response from the insect's antenna.[11][12]

  • Antenna Preparation:

    • Immobilize an insect (chilled or restrained).

    • Carefully excise an antenna at its base using fine microscissors.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the basal end.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A "puff" of air carrying a known concentration of the test compound is injected into the main airstream for a short duration (e.g., 0.5-1.0 seconds).

    • Test compounds are typically dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette.

  • Data Recording and Analysis:

    • The change in electrical potential (depolarization) across the antenna is amplified and recorded.

    • The amplitude of the negative voltage deflection is measured as the EAG response.

    • Responses are typically normalized by subtracting the response to a solvent-only control.

Protocol for Behavioral Bioassay (Four-Arm Olfactometer)

Olfactometers are used to quantify an insect's behavioral preference for different odors in a controlled laboratory setting.[13][14]

  • Apparatus Setup:

    • Use a four-arm olfactometer, which consists of a central chamber from which four arms extend.

    • Connect each arm to a purified, humidified air source with a dedicated flow meter to ensure equal airflow (e.g., 400 mL/min per arm).[14]

    • Air is pulled from the arms to a central exhaust port, creating four distinct odor plumes in the central chamber.

  • Odor Source Preparation:

    • Dissolve synthetic compounds (e.g., different stereoisomers of 4-methyl-3-heptanol) in a solvent (e.g., hexane) to create precise concentrations.

    • Apply a known amount (e.g., 10 µL) of a test solution to a filter paper strip and place it in an odor source chamber connected to one of the olfactometer arms.

    • Use a solvent-only filter paper as a control in at least one arm.

  • Experimental Procedure:

    • Release a single insect into the center of the chamber.

    • Record the insect's behavior for a set duration (e.g., 10 minutes). Key metrics include: (a) the first arm chosen, and (b) the total time spent in each arm.[15]

    • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove residual odors.

    • Rotate the position of the arms between trials to control for any positional bias. Use a new insect for each replicate.

Visualization of Workflows and Pathways

Experimental Workflow for Pheromone Research

The following diagram illustrates the logical progression of experiments from initial observation to the identification and validation of an insect pheromone.

G cluster_collection Collection & Extraction cluster_analysis Analysis & Identification cluster_validation Synthesis & Validation b1 Behavioral Observation b2 Volatile Collection (Aeration) b1->b2 b3 Solvent Extraction of Glands b1->b3 a1 GC-EAD Screening b2->a1 b3->a1 a3 Identify Bioactive Compounds a1->a3 a2 GC-MS Analysis a2->a3 v1 Chemical Synthesis of Standards a3->v1 v2 EAG Confirmation v1->v2 v3 Behavioral Bioassays (Olfactometer) v1->v3 v4 Field Trials v3->v4

A typical experimental workflow for insect pheromone identification.
Insect Olfactory Signal Transduction Pathway

This diagram outlines the key molecular events that convert the binding of an odorant molecule into an electrical signal within an olfactory sensory neuron.

G cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane Odorant 4-methyl-3-heptanol OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_Complex Odorant Receptor (OR) Orco (Co-Receptor) OBP->OR_Complex:f0 Delivers Odorant G_Protein G-Protein (Gq/Gs) OR_Complex->G_Protein Activates (Metabotropic) Ion_Channel Cation Channel OR_Complex->Ion_Channel Gates (Ionotropic) G_Protein->Ion_Channel Modulates via 2nd Messengers Signal Action Potential to Antennal Lobe Ion_Channel->Signal Cation Influx (Depolarization)

Generalized insect olfactory signal transduction cascade.

This pathway illustrates two primary mechanisms: an ionotropic pathway where the odorant receptor complex itself forms an ion channel, and a metabotropic pathway where the receptor activates a G-protein cascade, leading to the modulation of ion channels via second messengers.[1][16][17]

References

Methodological & Application

Application Note & Protocol: Detection of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a volatile organic compound (VOC) and a member of the fatty alcohol class of organic compounds.[1][2] Its detection and quantification are crucial in various fields, including food science, environmental monitoring, and metabolomics. This document provides detailed analytical methods for the detection of this compound, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and solvent-free technique for analyzing volatile compounds.[3]

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₈H₁₈O[4]
Molecular Weight 130.23 g/mol [4]
CAS Number 56298-90-9[4]
Boiling Point Data not readily available, but expected to be similar to other C8 alcohols
Solubility in Water 1.73 mg/mL at 25 °C
Kovats Retention Index Standard polar: 1369, 1375

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the extraction and analysis of volatile compounds like this compound from various liquid and solid matrices.

Principle

HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.

Experimental Workflow

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., biological fluid, food matrix) vial Aliquoting into Headspace Vial sample->vial internal_std Addition of Internal Standard (e.g., 3-octanol) vial->internal_std salt Addition of Salt (e.g., NaCl) internal_std->salt incubation Incubation and Equilibration (e.g., 50°C for 15 min) salt->incubation extraction Fiber Exposure and Extraction (e.g., 30 min at 50°C) incubation->extraction desorption Thermal Desorption in GC Injector (e.g., 250°C) extraction->desorption separation Chromatographic Separation (Capillary Column) desorption->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection integration Peak Integration and Identification (NIST Library) detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • This compound standard: Purity ≥98%

  • Internal Standard (IS): e.g., 3-octanol (B1198278) or other suitable non-interfering volatile alcohol.

  • Solvent: Methanol (B129727) or Ethanol (GC grade) for standard preparation.

  • Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Headspace Vials: 20 mL with PTFE/silicone septa.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[5][6]

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 µg/L).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

3. Sample Preparation

  • Liquid Samples (e.g., biological fluids, beverages): Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Solid Samples (e.g., tissue, food): Weigh approximately 2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard (e.g., to a final concentration of 50 µg/L).

  • Salt Addition: Add approximately 1 g of NaCl to each vial to enhance the release of volatile compounds from the matrix.[7]

4. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 50°C) and allow it to equilibrate for a set time (e.g., 15 minutes).[7]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continuous agitation.[5]

5. GC-MS Analysis

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector port for thermal desorption of the analytes (e.g., 250°C for 5 minutes).

  • Gas Chromatography (GC) Conditions (suggested):

    • Column: A mid-polarity column such as a DB-624 or equivalent is suitable for alcohol analysis.[8] A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 240°C at 20°C/min, hold for 5 minutes.[8]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 35-350 for qualitative analysis (full scan).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 45, 57, 70, 85) and the internal standard. The top peak for this compound in the NIST library is m/z 45.

Data Presentation and Method Validation Parameters

The following table summarizes typical quantitative data expected for the analysis of volatile alcohols using HS-SPME-GC-MS. These values should be experimentally determined for this compound during method validation.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy/Recovery (%) 85 - 115%The percentage of the true analyte concentration that is measured, determined by spiking a blank matrix with a known amount of the analyte.[8]

Signaling Pathways and Logical Relationships

As this compound is a simple aliphatic alcohol, it is not typically involved in complex signaling pathways in the same way as signaling molecules like hormones or neurotransmitters. Its biological effects are more likely related to its physical properties and its role as a metabolite or a volatile biomarker. The logical relationship for its analysis is a straightforward workflow from sample to result, as depicted in the experimental workflow diagram.

Conclusion

The HS-SPME-GC-MS method provides a robust, sensitive, and high-throughput approach for the detection and quantification of this compound in a variety of sample matrices. Proper method validation is essential to ensure accurate and reliable results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and implement analytical methods for this compound.

References

Application Note: Gas Chromatography Protocol for the Analysis of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a branched-chain aliphatic alcohol that can be found as a volatile organic compound (VOC) in various applications, including as a potential biomarker, a component in flavor and fragrance formulations, and an impurity in industrial processes. Accurate and reliable quantification of this compound is crucial for quality control, research, and safety assessment. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC coupled with a Flame Ionization Detector (FID).

Experimental Protocols

This section details the necessary steps for sample preparation and GC analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices such as biological fluids or environmental water samples.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 2-octanol, 1 mg/mL in methanol)

  • Extraction solvent: Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • GC vials with inserts

Procedure:

  • Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Spike the sample with 10 µL of the internal standard solution.

  • Add 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase.

  • Add 2.0 mL of dichloromethane to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

Gas Chromatography (GC) Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Autosampler: Agilent 7693A or equivalent

Chromatographic Conditions:

ParameterValue
GC Column Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program
   Initial Temperature60°C
   Hold Time2 minutes
   Ramp Rate10°C/min
   Final Temperature220°C
   Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described protocol. These values are typical and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (RT) of this compound ~ 8.5 - 9.5 min
Retention Time (RT) of Internal Standard (2-octanol) ~ 9.5 - 10.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 5%
Recovery 90 - 110%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike 1.0 mL Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Vortex Dry Dry Extract (Sodium Sulfate) Extract->Dry Centrifuge Vial Transfer to GC Vial Dry->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation (DB-WAX Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using gas chromatography with flame ionization detection. The described liquid-liquid extraction method is effective for isolating the analyte from aqueous matrices, and the specified GC conditions provide good chromatographic resolution and sensitivity. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable measurement of this compound.

Application Notes and Protocols for 4-Methyl-2-heptanol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a volatile organic compound (VOC) classified as a fatty alcohol. While research on this specific isomer is limited, its structural similarity to known insect pheromones, such as 4-methyl-3-heptanol (B77350) and 2-methyl-4-heptanol, suggests its potential bioactivity.[1][2] This document provides detailed protocols for a range of bioassays to investigate the potential pheromonal, cytotoxic, and antimicrobial activities of this compound. Due to the limited availability of specific quantitative data for this compound, data for its isomers are presented for illustrative purposes.

Data Presentation: Comparative Biological Activities of Methylheptanol Isomers

The following tables summarize potential in vitro biological activity data for methylheptanol isomers. These values are hypothetical and serve as a template for presenting experimental data for this compound.

Table 1: Insect Behavioral and Electrophysiological Responses (Hypothetical Data)

CompoundTarget InsectBioassayResponse MetricResult
This compound Scolytus amygdaliElectroantennographyMean EAG Response (mV)Data not available
(Almond Bark Beetle)Field TrappingMean Trap Catch / DayData not available
(3S,4S)-4-Methyl-3-heptanolScolytus amygdaliField TrappingMean Trap Catch / Day25.3 ± 4.1[1][3]
(3R,4S)-4-Methyl-3-heptanolScolytus amygdaliField TrappingMean Trap Catch / DayInhibitory[1][3]
(3R,4R)-4-Methyl-3-heptanolScolytus amygdaliField TrappingMean Trap Catch / DayInhibitory[1][3]
2-Methyl-4-heptanolWest Indian Sugarcane WeevilElectroantennographyEAD-activeYes[2]

Table 2: In Vitro Cytotoxicity (Hypothetical IC50 Values in µM)

CompoundCell Line (e.g., HepG2)Cell Line (e.g., A549)Normal Cell Line (e.g., HEK293)
This compound Data not availableData not availableData not available
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.21.2 ± 0.3

Table 3: Antimicrobial Activity (Hypothetical MIC Values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound Data not availableData not availableData not available
Ampicillin (B1664943) (Control)2 ± 0.54 ± 1-
Fluconazole (B54011) (Control)--8 ± 2

Experimental Protocols

Insect Pheromone Bioassays

Given that isomers of this compound act as insect pheromones, this is a primary area for investigation.

EAG is an electrophysiological technique to measure the total olfactory response of an insect's antenna to a volatile compound.

Materials:

  • Intact insect antennae

  • Reference and recording electrodes (Ag/AgCl)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Odor delivery system (puff generator)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)

  • Control solvent (e.g., hexane)

Protocol:

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between the reference and recording electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the head capsule.

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • Introduce a "puff" of the volatile stimulus (this compound solution applied to filter paper in a Pasteur pipette) into the airstream.

  • Record the resulting depolarization of the antennal signal (EAG response).

  • Test a range of concentrations to determine dose-dependency.

  • Use a solvent blank as a negative control.

This assay assesses the attractiveness or repellency of this compound to insects in their natural environment.

Materials:

  • Insect traps (e.g., funnel traps)

  • Lures containing this compound at a specific release rate

  • Control lures (solvent only)

  • Randomized block experimental design in the field

Protocol:

  • Select a suitable field site with a target insect population.

  • Set up traps in a randomized complete block design to minimize positional effects.

  • Bait traps with lures containing this compound or control lures.

  • Check traps at regular intervals (e.g., daily or weekly) and count the number of captured target insects.

  • Analyze the data to determine if there is a significant difference in trap catch between the treated and control traps.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549) and a normal cell line (e.g., HEK293)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound solutions

  • Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

Protocol:

  • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any test compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).

Mandatory Visualizations

experimental_workflow cluster_pheromone Pheromone Bioassays cluster_invitro In Vitro Bioassays EAG Electroantennography (EAG) Data_EAG Data_EAG EAG->Data_EAG EAG Response (mV) Field Field Trapping Data_Field Data_Field Field->Data_Field Trap Catch Data MTT Cytotoxicity (MTT Assay) Data_MTT Data_MTT MTT->Data_MTT IC50 Values Antimicrobial Antimicrobial (Broth Microdilution) Data_Antimicrobial Data_Antimicrobial Antimicrobial->Data_Antimicrobial MIC Values Compound This compound Compound->EAG Compound->Field Compound->MTT Compound->Antimicrobial

Caption: Experimental workflow for bioassays of this compound.

insect_olfactory_pathway cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Glomerulus Glomerulus Neuron->Glomerulus Transmits Signal PN Projection Neuron Glomerulus->PN Synapses with Behavior Behavioral Response (Attraction/Repulsion) PN->Behavior Initiates

Caption: Hypothesized insect olfactory signaling pathway for this compound.

References

Application Notes & Protocols for the Enantioselective Synthesis of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals Subject: Techniques for the Enantioselective Synthesis of Chiral 4-Methyl-alkanol Scaffolds

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 4-methyl-alkanols. While the primary request is for 4-Methyl-2-heptanol, the available scientific literature offers extensive, high-fidelity protocols for its constitutional isomer, 4-Methyl-3-heptanol (B77350) , a well-studied insect pheromone. The principles and methodologies presented herein are exemplary for the stereocontrolled synthesis of chiral secondary alcohols and provide a robust framework adaptable to related targets like this compound.

The two primary methods detailed are:

  • One-Pot Multi-Enzymatic Cascade Synthesis: A highly efficient and stereodivergent method to access all four stereoisomers of 4-methyl-3-heptanol from a common precursor.

  • Chiral Auxiliary (SAMP/RAMP) Mediated Synthesis: A classic and reliable method for establishing the stereocenter at the C4 position, which is then followed by reduction to the target alcohol.

Method 1: One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers

This chemoenzymatic approach utilizes a two-step, one-pot reaction cascade involving an ene-reductase (ER) to selectively reduce a C=C double bond, followed by an alcohol dehydrogenase (ADH) to reduce the ketone functionality. By selecting specific enzymes, each of the four possible stereoisomers can be synthesized with high purity.[1]

Logical Workflow

G cluster_start Starting Material cluster_step1 Step 1: C=C Reduction cluster_step2 Step 2: C=O Reduction A 4-Methylhept-4-en-3-one B Ene-Reductase (ER) + Cofactor Regen. A->B OYE1-W116V or OYE2.6 C (R)-4-Methylheptan-3-one B->C OYE2.6 D (S)-4-Methylheptan-3-one B->D OYE1-W116V E Alcohol Dehydrogenase (ADH) + Cofactor Regen. C->E F (3R,4R) Isomer G (3S,4R) Isomer D->E ADH270 or ADH440 H (3R,4S) Isomer I (3S,4S) Isomer E->F E->G E->H E->I

Caption: One-pot, two-step enzymatic synthesis workflow.

Data Presentation: Synthesis of 4-Methyl-3-heptanol Stereoisomers

The selection of specific ene-reductases and alcohol dehydrogenases allows for the targeted synthesis of each stereoisomer with high yield and stereoselectivity.[1]

Target IsomerEne-Reductase (Step 1)Alcohol Dehydrogenase (Step 2)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
(3S,4R)-1OYE2.6ADH440769999
(3R,4R)-1OYE2.6ADH270839999
(3R,4S)-1OYE1-W116VADH270819992
(3S,4S)-1OYE1-W116VADH440729994
Experimental Protocol

General Procedure for One-Pot Multi-Enzymatic Synthesis: [1]

  • Reaction Setup: In a reaction vessel, dissolve 100 mg (0.794 mmol) of the starting material, 4-methylhept-4-en-3-one, in 2 mL of DMSO.

  • Buffer and Cofactors: Add the DMSO solution to 48 mL of potassium phosphate (B84403) buffer (50 mM, pH 7.0) containing NADP+ (2.5 mg, 3.2 µmol), glucose (500 mg, 2.78 mmol), and glucose dehydrogenase (GDH, 30 U).

  • Step 1 - C=C Reduction: Add the selected ene-reductase (OYE2.6 or OYE1-W116V, 15 U) to the mixture. Stir the reaction at 30 °C and monitor by GC until the starting material is completely consumed (typically 24 hours).

  • Step 2 - C=O Reduction: Directly to the same reaction mixture, add the selected alcohol dehydrogenase (ADH440 or ADH270, 30 U). Continue stirring at 30 °C for another 24 hours or until the intermediate ketone is fully converted.

  • Workup and Purification:

    • Saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate 95:5) to yield the pure 4-methyl-3-heptanol stereoisomer.

  • Analysis: Determine enantiomeric and diastereomeric excess by chiral GC analysis after acetylation of the alcohol product.

Method 2: Chiral Auxiliary (SAMP/RAMP) Mediated Synthesis

This method establishes the crucial C4 stereocenter via asymmetric alkylation of a ketone. The ketone is first converted to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). After stereoselective alkylation, the resulting chiral ketone is cleaved and can be reduced to the corresponding alcohol.[2][3][4]

Synthetic Pathway

G A 3-Pentanone (B124093) B SAMP Hydrazone Formation A->B SAMP, 60°C C SAMP-Hydrazone of 3-Pentanone B->C D Deprotonation (LDA, 0°C) C->D E Lithiated Hydrazone (Azaenolate) D->E F Asymmetric Alkylation (Propyl Iodide, -110°C) E->F G Alkylated SAMP-Hydrazone F->G H Ozonolysis (-78°C) G->H Cleavage I (S)-4-Methyl-3-heptanone (>96% ee) H->I J Reduction (e.g., LiAlH4) I->J K Diastereomeric Mixture: (3S,4S)- and (3R,4S)- 4-Methyl-3-heptanol J->K

Caption: Asymmetric synthesis of (S)-4-Methyl-3-heptanone via the SAMP hydrazone method.

Data Presentation: SAMP/RAMP Synthesis of 4-Methyl-3-heptanone

This method provides the chiral ketone precursor with high enantiomeric purity. Subsequent reduction typically yields a mixture of diastereomers that can be separated.

StepProductYield (%)Enantiomeric Excess (ee%)
Hydrazone Formation3-Pentanone SAMP hydrazone87N/A
Alkylation & Cleavage(S)-4-Methyl-3-heptanone~70-80 (overall)>96
Experimental Protocol

Adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone: [4]

Part A: 3-Pentanone SAMP Hydrazone Formation

  • Reaction Setup: In a flask equipped with a condenser, charge (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, e.g., 3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Reaction: Warm the mixture at 60°C under an argon atmosphere overnight.

  • Workup: Dilute the crude product with diethyl ether (200 mL) and wash with water (30 mL). Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by short-path distillation to yield the SAMP-hydrazone as a colorless oil (yield: ~87%).

Part B: Asymmetric Alkylation and Cleavage

  • LDA Preparation: In a flame-dried, argon-flushed flask cooled to 0°C, add dry diethyl ether (110 mL) and dry diisopropylamine (B44863) (2.97 mL, 21 mmol). Add n-butyllithium (1.6 M in hexane, 13.1 mL, 21 mmol) dropwise and stir for 10 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: Add a solution of the SAMP-hydrazone (3.96 g, 20 mmol) in dry ether (10 mL) to the LDA solution at 0°C. Stir for 4 hours at 0°C to allow the lithiated hydrazone to precipitate.

  • Alkylation: Cool the mixture to -110°C (pentane/liquid nitrogen bath). Add propyl iodide (2.15 mL, 22 mmol) dropwise. Allow the reaction to warm to room temperature overnight.

  • Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether (300 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ether (2 x 25 mL). Combine the organic layers, wash with water, dry over MgSO₄, and concentrate to yield the crude alkylated hydrazone.

  • Cleavage (Ozonolysis): Caution: Ozone is toxic and ozonides can be explosive. Perform in a well-ventilated fume hood behind a safety shield.

    • Dissolve the crude alkylated hydrazone (e.g., 4.3 g, 18 mmol) in dichloromethane (B109758) (50 mL) and cool to -78°C.

    • Bubble dry ozone through the solution until a persistent blue-green color appears.

    • Purge the solution with nitrogen gas while allowing it to warm to room temperature.

  • Purification: The resulting solution contains the target ketone. It can be purified by distillation or column chromatography to yield (S)-(+)-4-Methyl-3-heptanone (ee >96%).

Part C: Reduction to 4-Methyl-3-heptanol

  • Reaction: The enantiopure ketone can be reduced using standard reducing agents (e.g., LiAlH₄, NaBH₄) in an appropriate solvent (e.g., THF, ethanol) to produce a diastereomeric mixture of the corresponding 4-methyl-3-heptanol.

  • Separation: The resulting diastereomers can be separated by column chromatography or fractional distillation.

References

Application Notes and Protocols for Field Trapping with Semiochemicals: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Subject: General Methodology for Field Trapping Protocols Using Novel Semiochemicals, with Reference to Fatty Alcohols.

For: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific field trapping protocols or efficacy data for 4-Methyl-2-heptanol . The following application notes and protocols are a general guide based on established practices for similar semiochemicals, including other fatty alcohols and insect attractants. These protocols should be adapted and validated for the specific target insect and environmental conditions.

Introduction

Semiochemicals, including fatty alcohols and their derivatives, play a crucial role in the communication of many insect species and are valuable tools in integrated pest management (IPM) programs.[1] They can be utilized for monitoring insect populations, mass trapping, and mating disruption. The successful implementation of a semiochemical-based trapping program relies on a systematic approach to developing and optimizing the trapping protocol. This document outlines a general framework for such a process.

Target Species and Attractant Selection

The initial step is to identify the target insect species. While no specific target has been documented for this compound, related compounds like 4-methyl-3-heptanol (B77350) are known aggregation pheromones for bark beetles such as Scolytus amygdali.[2][3][4] Preliminary laboratory bioassays (e.g., electroantennography or olfactometer studies) are essential to determine if a target species responds to the candidate semiochemical.

Materials and Reagents

A generalized list of materials for a field trapping study is provided in the table below.

CategoryItem
Traps Funnel traps, panel traps, delta traps, or pitfall traps (selection depends on the target insect's behavior)
Lures/Dispensers Rubber septa, polyethylene (B3416737) sachets, or capillary tubes for controlled release of the attractant
Attractant This compound (or other candidate semiochemical)
Solvent High-purity hexane (B92381) or ethanol (B145695) for dissolving the attractant
Killing Agent Propylene glycol, soapy water, or a vapor strip (e.g., dichlorvos)
Field Equipment GPS unit, flagging tape, stakes or hangers for trap deployment, collection vials, forceps
Data Collection Field notebook or electronic data logger, camera

Experimental Design and Trap Deployment Protocol

A robust experimental design is critical for obtaining meaningful data.

4.1. Site Selection:

  • Choose a location with a known population of the target insect.

  • Select multiple sites to account for environmental variability.

4.2. Experimental Layout:

  • A randomized complete block design is often used to minimize the effects of spatial variation.

  • Replicate treatments (e.g., different lure concentrations, trap types) within each block.

  • Maintain a sufficient distance between traps (typically >20 meters) to avoid interference.

4.3. Lure Preparation:

  • Prepare different concentrations of the attractant in the chosen solvent.

  • Load a precise volume of the solution onto the dispenser (e.g., rubber septum).

  • Allow the solvent to evaporate completely before deploying the lures.

  • Include a control treatment with a dispenser containing only the solvent.

4.4. Trap Assembly and Deployment:

  • Assemble the traps according to the manufacturer's instructions.

  • Add the killing agent to the collection vessel.

  • Place the prepared lure inside the trap.

  • Deploy the traps at a consistent height and in a similar microhabitat (e.g., attached to a tree trunk, suspended from a branch).

  • Mark the location of each trap with flagging tape and record its GPS coordinates.

A generalized workflow for a field trapping experiment is depicted below.

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deployment Deployment & Monitoring Phase cluster_analysis Analysis Phase A Site Selection B Experimental Design A->B C Lure Preparation B->C D Trap Assembly C->D E Trap Deployment D->E F Data Collection (Weekly) E->F G Trap Maintenance F->G G->F H Insect Identification & Counting G->H I Statistical Analysis H->I J Results Interpretation I->J

Generalized workflow for a semiochemical field trapping experiment.

Data Collection and Analysis

  • Collect trap catches at regular intervals (e.g., weekly).

  • Identify and count the number of target and non-target insects.

  • Record environmental data such as temperature and rainfall.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression) to determine the effects of different treatments on trap catch.

Quantitative Data Summary (Hypothetical Example)

As no specific data exists for this compound, the following table is a hypothetical representation of how to present quantitative results from a dose-response study.

Lure Concentration (mg)Mean Trap Catch (± SE) per week
0 (Control)2.5 ± 0.8
115.2 ± 2.1
535.8 ± 4.5
1042.1 ± 5.3
2038.9 ± 4.9

Signaling Pathway and Logic

The attraction of an insect to a semiochemical involves a series of steps from the detection of the odorant molecule to a behavioral response. A simplified logical diagram of this process is shown below.

Olfactory_Pathway cluster_detection Signal Detection cluster_transduction Signal Transduction cluster_processing Signal Processing & Response A Odorant Molecule (this compound) B Binding to Odorant Binding Protein (OBP) A->B C Transport to Odorant Receptor (OR) B->C D OR Activation C->D E Ion Channel Opening D->E F Neuron Depolarization (Action Potential) E->F G Signal Transmission to Antennal Lobe F->G H Processing in Higher Brain Centers G->H I Behavioral Response (e.g., Upwind Flight) H->I

Simplified logical flow of insect olfactory response.

Conclusion

While specific protocols for this compound are not currently available in the scientific literature, the general framework provided here offers a starting point for researchers wishing to investigate its potential as an insect attractant. A systematic and well-designed experimental approach is essential for determining the efficacy of any new semiochemical and for developing a reliable field trapping protocol.

References

Application Note: GC-MS Analysis of 4-Methyl-2-heptanol in Insect Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methyl-2-heptanol is an aliphatic alcohol that can function as a semiochemical, a chemical cue used by insects for communication, such as in trail and alarm pheromones.[1][2] The precise identification and quantification of such compounds from complex biological matrices are crucial for research in chemical ecology, the development of sustainable pest management strategies, and understanding insect behavior.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4][5] This document provides detailed protocols for the extraction and subsequent GC-MS analysis of this compound from insect samples.

Experimental Protocols

The selection of an appropriate sample preparation method is critical for the successful analysis of semiochemicals and depends on the volatility of the target compound and the nature of the insect sample.[1][3] Two common and effective methods are detailed below: Solvent Extraction for direct analysis of specific glands and Solid-Phase Microextraction (SPME) for analyzing emitted volatiles.

Protocol 1: Direct Solvent Extraction of Glands

This method is suitable for less volatile compounds or when the specific location of the semiochemical, such as a pheromone gland, is known.[3] It involves direct extraction using an organic solvent.

Materials:

  • Dissecting tools (fine forceps, microscope)

  • Glass vials (1.5 mL) with inserts

  • High-purity hexane (B92381) or dichloromethane[6]

  • Microsyringe (10 µL)

  • GC-MS system

Procedure:

  • Gland Dissection: Under a microscope, carefully dissect the target gland from the insect.

  • Extraction: Place the dissected gland directly into a glass vial containing a small, precise volume of solvent (e.g., 50 µL of hexane).[3]

  • Incubation: Allow the sample to extract for at least 30 minutes to ensure the analyte partitions into the solvent.[3] Gentle agitation can improve extraction efficiency.

  • Sample Filtration (Optional): If the sample contains particulate matter, centrifuge the vial and transfer the supernatant to a clean vial with an insert to prevent blockage of the GC syringe.[7]

  • Injection: Using a microsyringe, inject a 1 µL aliquot of the hexane extract directly into the GC-MS injector.[3]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free technique ideal for trapping volatile organic compounds (VOCs) from the headspace above a sample.[3][8] This method is excellent for analyzing the profile of emitted volatiles from a live or recently sacrificed insect.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[3]

  • Headspace vials (10 or 20 mL) with caps (B75204) and septa[3]

  • Heating block or water bath[3]

  • GC-MS system with a suitable SPME injection port liner

Procedure:

  • Sample Placement: Place the whole insect, a specific body part, or a dissected gland into a headspace vial and seal it securely.[3]

  • Equilibration & Extraction: Heat the vial to a moderate temperature (e.g., 40-60°C) to encourage the release of volatiles without thermally degrading the sample.[3] Expose the SPME fiber to the headspace (vapor phase) above the sample for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber coating.

  • Desorption and Analysis: Retract the fiber into its needle sheath and immediately introduce it into the heated GC-MS injection port (e.g., 250°C).[3] Extend the fiber and allow the trapped analytes to thermally desorb onto the GC column for a set time (typically 2-5 minutes) before starting the GC-MS analysis program.[3]

Visualization of Experimental Workflow

The general workflow from sample preparation to data acquisition is outlined below.

cluster_prep Sample Preparation cluster_analysis Analysis Insect Insect Sample Collection Gland Gland Dissection Insect->Gland Protocol 1 SPME Headspace SPME Insect->SPME Protocol 2 Solvent Solvent Extraction (e.g., Hexane) Gland->Solvent GCMS GC-MS Injection & Analysis SPME->GCMS Solvent->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of insect semiochemicals.

GC-MS Instrumentation and Parameters

Proper configuration of the GC-MS system is essential for the effective separation and detection of this compound. The following table provides a typical set of parameters.

ParameterRecommended SettingPurpose
GC System Agilent, Shimadzu, Thermo Fisher, or equivalent-
Column Non-polar column, e.g., DB-5ms, HP-5ms, or ZB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness)[9][10]Separates compounds based on boiling point and polarity.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.[9][11]Transports the sample through the column.
Injector Splitless modeMaximizes the transfer of analyte to the column, increasing sensitivity for trace analysis.
Injector Temp. 250 °C[9]Ensures rapid volatilization of the sample.
Oven Program Initial 40-50°C (hold 2 min), ramp 5-10°C/min to 250°C, hold 5 min.[10][11]Separates compounds over time by gradually increasing the column temperature.
MS System Quadrupole or Ion Trap Mass Spectrometer-
Ionization Mode Electron Ionization (EI) at 70 eV.[9][11]Standard ionization method that produces repeatable fragmentation patterns for library matching.
Mass Range m/z 40-300 amu.[9]Scans a mass range appropriate for the target analyte and potential background compounds.
Source Temp. 230 °C[9]Maintains a consistent temperature in the ion source.
Transfer Line Temp. 250-280 °C[9][12]Prevents condensation of analytes between the GC and MS.

Data Analysis and Presentation

Identification

The identification of this compound is achieved through a two-step confirmation process:

  • Retention Time (RT) Matching: The retention time of the peak of interest in the sample chromatogram is compared to that of a pure, injected standard of this compound analyzed under identical GC conditions.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak is compared to the spectrum of the pure standard and reference spectra from established libraries, such as the NIST Mass Spectral Library.[5][13][14] The molecular weight of this compound is 130.23 g/mol .[2]

Quantification

For quantitative analysis, an external standard calibration curve is constructed. This involves preparing a series of standard solutions of this compound at known concentrations in the same solvent used for extraction (e.g., hexane). Each standard is injected into the GC-MS, and the peak area is plotted against the concentration to generate a linear regression curve. The concentration of this compound in the unknown insect extract can then be calculated from its peak area using this curve.

The results of a quantitative analysis can be summarized in a table as shown below.

Sample IDRetention Time (min)Peak Area (arbitrary units)Calculated Concentration (ng/µL)Notes
Standard 1User DataUser Data1.0-
Standard 2User DataUser Data5.0-
Standard 3User DataUser Data10.0-
Standard 4User DataUser Data25.0-
Standard 5User DataUser Data50.0-
Insect AUser DataUser DataCalculated from Curve-
Insect BUser DataUser DataCalculated from Curve-

Visualization of Data Analysis Workflow

The process for identifying and quantifying the target compound from the raw data is outlined in the following diagram.

cluster_raw Data Processing cluster_id Identification cluster_quant Quantification RawData Raw GC-MS Data Integration Peak Integration RawData->Integration ExtractMS Extract Mass Spectrum Integration->ExtractMS CompareRT Compare Retention Time vs. Standard Integration->CompareRT CompareMS Compare Mass Spectrum vs. Library/Standard ExtractMS->CompareMS Identified Compound Identified: This compound CompareRT->Identified CompareMS->Identified PeakArea Determine Peak Area Identified->PeakArea Concentration Calculate Concentration PeakArea->Concentration CalCurve Generate Calibration Curve from Standards CalCurve->Concentration

Caption: Logical workflow for the identification and quantification of a target analyte.

References

Formulation of 4-Methyl-2-heptanol for Controlled Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a volatile organic compound with potential applications in various fields, including pharmaceuticals and agriculture, where its controlled and sustained release is often desirable.[1][2][3] Due to its volatility, formulating this compound for a prolonged effect presents significant challenges.[4][5][6] This document provides detailed application notes and experimental protocols for the formulation of this compound using two common and effective controlled-release strategies: polymer-based microencapsulation and liposomal encapsulation. These methods aim to protect the compound from premature degradation and evaporation while enabling its gradual release over time.[4][7]

Polymer-Based Microencapsulation using Spray Drying

Spray drying is a widely used technique for the microencapsulation of volatile compounds, offering good scalability and protection of the active ingredient.[5][6] This method involves atomizing a solution or suspension containing the core material (this compound) and a wall material (polymer) into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microcapsules.

Experimental Protocol: Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microparticles

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Spray dryer

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze dryer

  • Particle size analyzer

  • UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Protocol:

  • Organic Phase Preparation: Dissolve 500 mg of PLGA in 10 mL of dichloromethane. Once fully dissolved, add 100 mg of this compound to the polymer solution and mix thoroughly.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of poly(vinyl alcohol) in 100 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer with the following example parameters (parameters should be optimized for the specific instrument):

      • Inlet temperature: 120°C

      • Outlet temperature: 70-80°C

      • Feed rate: 5 mL/min

      • Aspirator rate: 80%

  • Microparticle Collection and Purification: Collect the dried microparticles from the cyclone collector. Wash the collected microparticles three times with deionized water by centrifugation (10,000 x g, 10 min) to remove residual PVA.

  • Lyophilization: Freeze-dry the washed microparticles for 48 hours to remove any remaining water.

  • Storage: Store the lyophilized microparticles in a desiccator at 4°C.

Characterization of Microparticles

1. Particle Size and Morphology:

  • Determine the particle size distribution using a laser diffraction particle size analyzer.

  • Observe the surface morphology of the microparticles using Scanning Electron Microscopy (SEM).

2. Encapsulation Efficiency and Drug Loading:

  • Protocol:

    • Accurately weigh 20 mg of the this compound-loaded microparticles.

    • Dissolve the microparticles in 5 mL of dichloromethane.

    • Extract the this compound into a suitable solvent (e.g., methanol) and analyze the concentration using a calibrated GC or UV-Vis spectrophotometry method.

  • Calculations:

    • Drug Loading (%) = (Mass of this compound in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

3. In Vitro Release Study:

  • Protocol:

    • Disperse 50 mg of the microparticles in 50 mL of PBS (pH 7.4) in a sealed container.

    • Incubate the suspension at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with fresh PBS.

    • Analyze the concentration of this compound in the collected samples.

Data Presentation
Formulation ParameterParticle Size (µm)Encapsulation Efficiency (%)Drug Loading (%)Burst Release (%) (First 8h)Cumulative Release (%) (72h)
PLGA (50:50)5.2 ± 1.375.6 ± 4.212.6 ± 0.725.1 ± 2.868.9 ± 5.1
Hypothetical Data

Experimental Workflow: Polymer-Based Microencapsulation

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization prep_org Prepare Organic Phase (PLGA + this compound in DCM) emulsify Emulsification (Homogenization) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify spray_dry Spray Drying emulsify->spray_dry collect Collect & Wash Microparticles spray_dry->collect lyophilize Lyophilization collect->lyophilize size_morph Particle Size & Morphology lyophilize->size_morph ee_dl Encapsulation Efficiency & Drug Loading lyophilize->ee_dl in_vitro In Vitro Release Study lyophilize->in_vitro

Caption: Workflow for the preparation and characterization of this compound loaded microparticles.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. For a lipophilic compound like this compound, it would primarily partition into the lipid bilayer. Recent studies have shown that incorporating methyl-branched phospholipids (B1166683) can improve drug loading and slow the release of encapsulated compounds.[8][9]

Experimental Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Protocol:

  • Lipid Film Formation:

    • Dissolve 200 mg of DPPC and 50 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Add 25 mg of this compound to the lipid solution.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (~45°C) to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask for 1 hour at a temperature above the phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).

  • Extrusion:

    • Extrude the liposome (B1194612) suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a homogenous population of liposomes with a defined size.

  • Purification:

    • Remove the unencapsulated this compound by dialysis against PBS (pH 7.4) for 24 hours.

  • Storage: Store the liposome suspension at 4°C.

Characterization of Liposomes

1. Vesicle Size and Polydispersity Index (PDI):

  • Determine the mean vesicle diameter and PDI using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency:

  • Protocol:

    • Disrupt a known amount of the liposome suspension using a suitable solvent (e.g., methanol or isopropanol).

    • Quantify the total amount of this compound using a calibrated HPLC or GC method.

    • Separate the unencapsulated drug from the liposomes using a mini-column centrifugation method and quantify the amount of free drug in the supernatant.

  • Calculation:

    • Encapsulation Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) x 100

3. In Vitro Release Study:

  • Protocol:

    • Place 1 mL of the liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) at 37°C with continuous stirring.

    • At specified time points, withdraw 1 mL of the release medium and replace it with fresh PBS.

    • Analyze the concentration of this compound in the collected samples.

Data Presentation
Formulation ParameterVesicle Size (nm)PDIEncapsulation Efficiency (%)Cumulative Release (%) (48h)
DPPC:Cholesterol (4:1)110.5 ± 5.80.15 ± 0.0365.2 ± 3.945.7 ± 4.1
Hypothetical Data

Experimental Workflow: Liposomal Encapsulation

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization prep_lipid Prepare Lipid Solution (DPPC, Cholesterol, this compound in Chloroform/Methanol) thin_film Thin-Film Formation (Rotary Evaporation) prep_lipid->thin_film hydration Hydration (PBS) thin_film->hydration sonication Sonication hydration->sonication extrusion Extrusion sonication->extrusion purification Purification (Dialysis) extrusion->purification size_pdi Vesicle Size & PDI purification->size_pdi ee Encapsulation Efficiency purification->ee in_vitro In Vitro Release Study purification->in_vitro

Caption: Workflow for the preparation and characterization of this compound loaded liposomes.

Conclusion

The protocols outlined in this document provide a starting point for the development of controlled-release formulations of this compound. Both polymer-based microencapsulation and liposomal encapsulation offer viable strategies to mitigate the challenges associated with the volatility of this compound. Researchers should note that the specific parameters for formulation and characterization will need to be optimized based on the desired release profile and the specific application. Further studies to assess the stability and in vivo performance of these formulations are recommended for advancing their potential applications.

References

Application Notes and Protocols for 4-Methyl-2-heptanol and its Isomers in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no scientific literature available detailing the use of 4-Methyl-2-heptanol in integrated pest management (IPM). However, its structural isomers, 4-Methyl-3-heptanol (B77350) and 2-Methyl-4-octanol (B1594176) , are well-documented as crucial semiochemicals in the management of specific pest species. This document provides detailed application notes and protocols for these behavior-modifying chemicals, offering valuable insights for researchers, scientists, and drug development professionals working on novel pest control strategies.

Section 1: 4-Methyl-3-heptanol - Aggregation Pheromone of the Almond Bark Beetle (Scolytus amygdali)

Overview and Significance

(3S,4S)-4-methyl-3-heptanol is the primary component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, a significant pest of stone fruit trees.[1][2][3] This semiochemical plays a critical role in the beetle's mass attack on host trees. Its application in IPM strategies primarily involves monitoring beetle populations and, potentially, mass trapping to reduce pest pressure. The biological activity of 4-methyl-3-heptanol is highly dependent on its stereochemistry, with the (3S,4S)-isomer being the most active attractant, while other stereoisomers can be inhibitory.[1][3]

Data Presentation: Field Trapping Efficacy

The following table summarizes the results of field experiments conducted to evaluate the attractiveness of different stereoisomers and mixtures of 4-methyl-3-heptanol to Scolytus amygdali.

Bait Composition Mean Beetle Captures (per trap per week) Relative Attractiveness (%)
(3S,4S)-4-methyl-3-heptanol (SS-I) + (3S,4S)-4-methyl-3-hexanol (SS-II) (2:1 ratio)30.4100
SS-I alone9.731.9
SS-I + SS-II + (3R,4S)-4-methyl-3-heptanol (inhibitory isomer)5.217.1
SS-I + SS-II + (3R,4R)-4-methyl-3-heptanol (inhibitory isomer)0.82.6
Unbaited Control00

Data adapted from field experiments conducted between 1994-1998.[2]

Experimental Protocols

This protocol outlines the methodology for using pheromone-baited traps to monitor or mass trap almond bark beetles.

Materials:

  • Funnel traps or similar bark beetle traps

  • Pheromone lures containing a 2:1 ratio of (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol

  • Collection cups for traps

  • A suitable location within or near an almond orchard or other host trees

  • Stakes or branches for trap deployment

  • Gloves for handling lures

Procedure:

  • Trap Preparation: Assemble the funnel traps according to the manufacturer's instructions.

  • Lure Placement: Using gloves to avoid contamination, place the pheromone lure inside the designated compartment of the trap.

  • Trap Deployment:

    • Hang the traps on stakes or tree branches at a height of approximately 1.5 to 2 meters.

    • Place traps along the perimeter of the orchard or in a grid pattern for monitoring. For mass trapping, a higher density of traps within the orchard is required.

    • Ensure a distance of at least 20-30 meters between traps to avoid interference.

  • Data Collection:

    • Check the traps weekly.

    • Count the number of Scolytus amygdali beetles in the collection cup.

    • Replace the pheromone lures according to the manufacturer's recommendations (typically every 4-6 weeks).

  • Data Analysis: Analyze the trap capture data to determine beetle population dynamics, such as the onset of flight, peak activity, and spatial distribution.

experimental_workflow_scolytus cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_trap Assemble Funnel Trap prep_lure Place Pheromone Lure prep_trap->prep_lure with gloves deploy_trap Hang Trap in Orchard (1.5-2m height) prep_lure->deploy_trap spacing Ensure 20-30m Spacing deploy_trap->spacing check_traps Weekly Trap Inspection spacing->check_traps count_beetles Count Captured Beetles check_traps->count_beetles replace_lures Replace Lures (4-6 weeks) count_beetles->replace_lures analyze_data Analyze Population Dynamics count_beetles->analyze_data replace_lures->check_traps continue monitoring

Workflow for Scolytus amygdali pheromone trapping.
Signaling Pathway

The detection of 4-methyl-3-heptanol in Scolytus species is mediated by specialized olfactory receptor neurons (ORNs) located in the antennae. While the specific receptors for S. amygdali have not been fully characterized, studies on the related species Scolytus scolytus have shown the presence of distinct ORNs that respond to different stereoisomers of 4-methyl-3-heptanol. This suggests a highly specific mechanism for pheromone recognition. The general insect olfactory signaling pathway is initiated by the binding of the pheromone molecule to an Odorant Binding Protein (OBP) in the sensillar lymph, which then transports it to an Olfactory Receptor (OR) on the surface of the ORN. This binding event opens an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain, resulting in a behavioral response (attraction).

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone 4-Methyl-3-heptanol OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Brain Antennal Lobe ORN->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Processes Signal

Generalized insect olfactory signaling pathway.

Section 2: 2-Methyl-4-octanol - Aggregation Pheromone of the Sugarcane Weevil (Sphenophorus levis)

Overview and Significance

(S)-2-Methyl-4-octanol is a male-produced aggregation pheromone of the sugarcane weevil, Sphenophorus levis, a significant pest of sugarcane. This compound is attractive to both male and female weevils and plays a role in their aggregation behavior. The use of this pheromone in IPM can aid in the monitoring and detection of weevil populations, which is crucial for timely control measures, as the larval stage of this pest is difficult to manage with conventional insecticides.

Data Presentation: Preliminary Bioassay Results
Compound Target Pest Behavioral Effect Observed Response
(S)-2-Methyl-4-octanolSphenophorus levisAggregation PheromoneAttraction of both males and females
Experimental Protocols

This protocol provides a general framework for using 2-methyl-4-octanol in traps to monitor sugarcane weevil populations.

Materials:

  • Pitfall traps or similar ground-level traps suitable for weevils

  • Pheromone lures containing (S)-2-methyl-4-octanol

  • A killing and preserving agent for the traps (e.g., propylene (B89431) glycol)

  • Sugarcane pieces (as a co-attractant)

  • Trowel or spade for trap installation

  • Gloves for handling lures

Procedure:

  • Trap Preparation:

    • Dig a hole in the ground so that the lip of the pitfall trap is level with the soil surface.

    • Place a small amount of the killing and preserving agent in the bottom of the trap.

  • Lure and Co-attractant Placement:

    • Using gloves, place the pheromone lure in the center of the trap.

    • Add fresh sugarcane pieces to the trap as a co-attractant.

  • Trap Deployment:

    • Install traps within and around sugarcane fields, particularly in areas with a history of weevil infestation.

    • Place traps at intervals of 20-30 meters.

  • Data Collection:

    • Check traps weekly.

    • Count the number of Sphenophorus levis adults captured.

    • Replace the pheromone lures and sugarcane pieces as needed (refer to manufacturer's guidelines for lure longevity).

  • Data Analysis: Use the capture data to determine the presence and relative abundance of the weevil population over time.

experimental_workflow_sphenophorus cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_trap Prepare Pitfall Trap add_agent Add Killing Agent prep_trap->add_agent prep_lure Place Pheromone Lure & Sugarcane add_agent->prep_lure deploy_trap Install Trap in Sugarcane Field prep_lure->deploy_trap spacing Ensure 20-30m Spacing deploy_trap->spacing check_traps Weekly Trap Inspection spacing->check_traps count_weevils Count Captured Weevils check_traps->count_weevils replace_lures Replace Lures & Sugarcane count_weevils->replace_lures analyze_data Assess Weevil Presence & Abundance count_weevils->analyze_data replace_lures->check_traps continue monitoring

Workflow for Sphenophorus levis pheromone trapping.
Signaling Pathway

The olfactory signaling pathway for 2-methyl-4-octanol in Sphenophorus levis is presumed to follow the general insect model described in Section 1.4. Male-produced pheromones are detected by ORNs on the antennae of both sexes, leading to an aggregation response. The specific olfactory receptors involved in the detection of 2-methyl-4-octanol in this species have yet to be identified.

Conclusion

While there is no documented use of this compound in IPM, its isomers, 4-methyl-3-heptanol and 2-methyl-4-octanol, are effective semiochemicals for the management of the almond bark beetle and the sugarcane weevil, respectively. The provided application notes and protocols offer a foundation for researchers and pest management professionals to utilize these compounds for monitoring and potentially controlling these important agricultural pests. Further research into the specific olfactory receptors and dose-response relationships will enhance the efficacy of these semiochemicals in IPM programs.

References

Application Notes and Protocols for Electrophysiological Recording of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct electrophysiological data for 4-Methyl-2-heptanol is limited in publicly available literature. The following application notes and protocols are based on established techniques for studying the effects of similar short-chain alcohols, such as heptanol (B41253) and ethanol (B145695), on neuronal and cardiac electrophysiology.

Introduction

This compound is a seven-carbon alcohol. Short-chain alcohols are known to modulate the function of various ion channels and neuronal networks.[1][2][3] Heptanol, a structural isomer, is a known gap junction uncoupler and also affects voltage-gated ion channels.[4] Ethanol has well-documented effects on GABAA, glutamate, and other ligand-gated and voltage-gated ion channels, impacting synaptic transmission and neuronal excitability.[2][3][5][6] These application notes provide a framework for investigating the electrophysiological effects of this compound using whole-cell patch-clamp, single-channel recording, and multi-electrode array (MEA) techniques.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is ideal for studying the effects of this compound on the overall electrical properties of individual neurons or cardiomyocytes.[7][8][9] This method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential (voltage-clamp) or recording changes in membrane potential (current-clamp).

Application: Assessing the Impact of this compound on Voltage-Gated Ion Channels

Objective: To determine if this compound modulates the function of key voltage-gated ion channels, such as sodium (NaV), potassium (KV), and calcium (CaV) channels.

Experimental Protocol:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells stably expressing the ion channel of interest) on glass coverslips.

    • Maintain cultures for an appropriate duration to ensure mature expression of ion channels.

  • Solutions:

    • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[9]

    • Internal (Pipette) Solution (K-Gluconate based): 130 mM K-Gluconate, 10 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Na2ATP, and 0.3 mM NaGTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10]

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) in DMSO and dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is below 0.1% to minimize solvent effects.

  • Recording Procedure:

    • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with external solution at ~1.5 mL/min.[9]

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[9]

    • Approach a target cell with the recording pipette while applying slight positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[8]

    • In voltage-clamp mode, hold the cell at a potential of -70 mV.

    • Apply voltage steps to elicit specific ion channel currents (e.g., depolarizing steps from -80 mV to +60 mV to activate NaV and KV channels).

    • Record baseline currents and then perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM to 1 mM).

    • Wash out the compound to check for reversibility.

Data Presentation

Table 1: Effect of this compound on Voltage-Gated Ion Channel Properties (Hypothetical Data)

ParameterControl10 µM this compound100 µM this compound1 mM this compound
NaV Current
Peak Amplitude (pA)-2500 ± 200-2350 ± 180-1800 ± 150-1100 ± 120**
V1/2 of Activation (mV)-35 ± 1.5-34 ± 1.6-32 ± 1.8-28 ± 2.0
V1/2 of Inactivation (mV)-75 ± 2.0-78 ± 2.2-85 ± 2.5-95 ± 3.0**
KV Current
Peak Amplitude (pA)1800 ± 1501750 ± 1401500 ± 1201100 ± 100
CaV Current
Peak Amplitude (pA)-800 ± 70-720 ± 65-550 ± 50*-300 ± 40**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_cells Cell Culture form_seal Form Gigaseal prep_cells->form_seal prep_solutions Prepare Solutions prep_solutions->form_seal pull_pipettes Pull Pipettes pull_pipettes->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_drug Apply this compound baseline->apply_drug washout Washout apply_drug->washout measure_currents Measure Current Properties washout->measure_currents stat_analysis Statistical Analysis measure_currents->stat_analysis

Caption: Workflow for whole-cell patch-clamp recording.

Single-Channel Recording

Single-channel recording provides high-resolution information about how this compound affects the gating properties of individual ion channels.[11][12][13]

Application: Investigating the Modulation of GABAA Receptor Single-Channel Kinetics

Objective: To determine if this compound directly modulates the kinetic properties (e.g., open probability, mean open time) of single GABAA receptor channels.

Experimental Protocol:

  • Cell Preparation:

    • Use cells expressing GABAA receptors, such as primary neurons or transfected cell lines.

  • Solutions:

    • External Solution: As described for whole-cell recording.

    • Pipette Solution: External solution containing a low concentration of GABA (e.g., 1 µM) to elicit channel openings, with or without this compound.

    • This compound: Added directly to the pipette solution at various concentrations.

  • Recording Procedure:

    • Use thick-walled borosilicate glass pipettes with a resistance of 5-10 MΩ.

    • Form a high-resistance seal in the cell-attached or outside-out patch configuration.[13]

    • Record single-channel currents at a holding potential of -70 mV.

    • Acquire long-duration recordings (several minutes) for each condition to obtain sufficient events for kinetic analysis.

Data Presentation

Table 2: Effect of this compound on GABAA Receptor Single-Channel Kinetics (Hypothetical Data)

ParameterControl (1 µM GABA)+ 10 µM this compound+ 100 µM this compound
Open Probability (Po)0.05 ± 0.010.08 ± 0.010.15 ± 0.02**
Mean Open Time (ms)2.5 ± 0.33.8 ± 0.45.2 ± 0.5**
Mean Closed Time (ms)48.5 ± 5.243.2 ± 4.830.1 ± 3.5*
Single-Channel Conductance (pS)28 ± 1.228 ± 1.327.8 ± 1.2

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Multi-Electrode Array (MEA) Electrophysiology

MEA recordings are used to study the effects of this compound on the spontaneous activity and network dynamics of neuronal populations.[14][15][16]

Application: Assessing the Impact on Neuronal Network Synchrony and Bursting

Objective: To determine if this compound alters the spontaneous firing rate, burst properties, and synchronous activity of neuronal networks.

Experimental Protocol:

  • Culture Preparation:

    • Culture primary cortical or hippocampal neurons on MEA plates for at least 3 weeks to allow for the formation of mature networks.[14]

  • Recording Procedure:

    • Place the MEA plate in the recording system and allow the culture to equilibrate.

    • Record baseline spontaneous activity for at least 10 minutes.

    • Apply this compound at various concentrations to the culture medium.

    • Record activity for an extended period after each application.

    • Perform a washout to assess reversibility.

Data Presentation

Table 3: Effect of this compound on Neuronal Network Activity (Hypothetical Data)

ParameterControl10 µM this compound100 µM this compound
Mean Firing Rate (Hz)1.5 ± 0.21.2 ± 0.10.8 ± 0.1
Burst Rate (bursts/min)8.2 ± 1.16.5 ± 0.94.1 ± 0.6
Mean Burst Duration (s)1.8 ± 0.32.5 ± 0.43.2 ± 0.5
Network Synchrony Index0.6 ± 0.050.45 ± 0.040.28 ± 0.03**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Signaling Pathways and Molecular Targets

Short-chain alcohols are known to interact with several molecular targets and signaling pathways in the central nervous system.[5][17][18] A potential mechanism of action for this compound could involve the modulation of inhibitory and excitatory neurotransmission.

Putative Signaling Pathway for this compound's Neuromodulatory Effects

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_neuronal Neuronal Response M2H This compound GABA_R GABAA Receptor M2H->GABA_R Potentiates Glu_R Glutamate Receptor (e.g., NMDA, AMPA) M2H->Glu_R Inhibits VGIC Voltage-Gated Ion Channels (Na+, K+, Ca2+) M2H->VGIC Modulates Cl_influx Increased Cl- Influx GABA_R->Cl_influx Na_Ca_influx Decreased Na+/Ca2+ Influx Glu_R->Na_Ca_influx VGIC->Na_Ca_influx K_efflux Altered K+ Efflux VGIC->K_efflux Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Excitability Na_Ca_influx->Reduced_Excitability Altered_AP Altered Action Potential K_efflux->Altered_AP Hyperpolarization->Reduced_Excitability Reduced_Excitability->Altered_AP

References

Application Notes and Protocols for the Synthesis of 4-Methyl-2-heptanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-heptanol, a chiral secondary alcohol, possesses two stereocenters, giving rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). While the biological activities of the stereoisomers of the related compound, 4-methyl-3-heptanol, are well-documented as insect pheromones, the specific biological roles of this compound stereoisomers remain largely unexplored.[1] The availability of stereoisomerically pure this compound is crucial for investigating their individual interactions with biological systems, a fundamental aspect of drug discovery and chemical biology research. This document provides detailed protocols for the synthesis of this compound stereoisomers, enabling researchers to produce these compounds for further investigation.

The synthetic strategy outlined herein involves a multi-step process commencing with the synthesis of the precursor, 4-methyl-2-heptanone (B1266389). Subsequently, the racemic alcohol is produced via reduction of the ketone. Finally, a lipase-catalyzed kinetic resolution is employed to separate the enantiomers. This approach provides a practical pathway to access the individual stereoisomers for research purposes.

Synthesis of Racemic 4-Methyl-2-heptanone

The synthesis of the ketone precursor, 4-methyl-2-heptanone, can be achieved through a Grignard reaction between an appropriate Grignard reagent and an aldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 1-bromobutane (B133212) (1.0 eq) in anhydrous diethyl ether and add it dropwise to the magnesium turnings.

    • Once the Grignard reagent formation is complete, cool the flask to 0 °C.

    • Add a solution of isovaleraldehyde (B47997) (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Oxidation to 4-Methyl-2-heptanone:

    • Dissolve the crude this compound in dichloromethane.

    • Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ketone by fractional distillation to obtain pure 4-methyl-2-heptanone.

Synthesis and Resolution of this compound Stereoisomers

A practical approach to obtaining the stereoisomers of this compound is through the reduction of 4-methyl-2-heptanone to the racemic alcohol, followed by enzymatic kinetic resolution.

1. Reduction of 4-Methyl-2-heptanone to Racemic this compound

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methyl-2-heptanone (1.0 eq) in methanol (B129727).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (1.1 eq) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

2. Enzymatic Kinetic Resolution of (±)-4-Methyl-2-heptanol

Lipase-catalyzed transesterification is an effective method for the kinetic resolution of secondary alcohols.[2][3] Candida antarctica lipase (B570770) B (CAL-B) is a commonly used and highly selective enzyme for such resolutions.

Experimental Protocol:

  • To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., hexane (B92381) or toluene), add immobilized Candida antarctica lipase B (Novozym 435).

  • Add an acyl donor, such as vinyl acetate (B1210297) (0.6 eq).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • The reaction mixture will contain one enantiomer of the alcohol and the acetylated form of the other enantiomer.

  • Separate the unreacted alcohol from the ester by column chromatography.

  • The acetylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol).

Data Presentation

StereoisomerSynthesis MethodExpected Yield (%)Expected Enantiomeric Excess (ee%)Expected Diastereomeric Excess (de%)
(±)-4-Methyl-2-heptanoneGrignard reaction & Oxidation70-80N/AN/A
(±)-4-Methyl-2-heptanolNaBH₄ Reduction>95N/AN/A
(+)-4-Methyl-2-heptanolEnzymatic Resolution~45>98N/A
(-)-4-Methyl-2-heptanolEnzymatic Resolution~45>98N/A

Note: The specific rotation (+ or -) will need to be determined experimentally and correlated with the absolute configuration through further analysis.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Synthesis and Resolution of Stereoisomers start 1-Bromobutane + Isovaleraldehyde grignard Grignard Reaction start->grignard oxidation Oxidation (PCC) grignard->oxidation ketone Racemic 4-Methyl-2-heptanone oxidation->ketone reduction Reduction (NaBH4) ketone->reduction rac_alcohol Racemic This compound reduction->rac_alcohol resolution Enzymatic Kinetic Resolution (Lipase) rac_alcohol->resolution isomers Separated Enantiomers: (+)-4-Methyl-2-heptanol (-)-4-Methyl-2-heptanol resolution->isomers

Caption: Synthetic workflow for this compound stereoisomers.

Resolution_Logic racemate Racemic (±)-4-Methyl-2-heptanol lipase Lipase (e.g., CAL-B) + Acyl Donor racemate->lipase products Mixture: (R)-Alcohol + (S)-Acetate (or vice versa) lipase->products separation Chromatographic Separation products->separation enantiomer1 Enantiomer 1 (Alcohol) separation->enantiomer1 ester Enantiomer 2 (Ester) separation->ester hydrolysis Hydrolysis ester->hydrolysis enantiomer2 Enantiomer 2 (Alcohol) hydrolysis->enantiomer2

Caption: Logic diagram for the enzymatic kinetic resolution process.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Methyl-2-heptanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a branched-chain aliphatic alcohol that may be present in the environment due to industrial activities, use in certain products, or as a byproduct of microbial metabolism. As a semi-volatile organic compound (SVOC), its presence in environmental matrices such as water, soil, and air is of interest for environmental monitoring and risk assessment. Accurate and sensitive quantitative analysis is crucial to determine its concentration and potential impact.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for similar compounds and provide a robust framework for researchers.

Analytical Approach

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high selectivity and sensitivity, allowing for the separation of the analyte from complex sample matrices and its unambiguous identification and quantification based on its mass spectrum. Sample preparation is a critical step to extract and concentrate the analyte from the environmental matrix prior to GC-MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in different environmental matrices. It is important to note that while the data for air analysis is based on a validated method for a structurally similar compound (4-methyl-2-pentanol), the data for water and soil are representative values for SVOC analysis and would require method validation for this compound.

Table 1: Quantitative Data for this compound in Air Samples (Adapted from a method for 4-methyl-2-pentanol)

ParameterValue
Limit of Detection (LOD)0.04 µg/mL (in desorption solvent)
Limit of Quantification (LOQ)0.13 µg/mL (in desorption solvent)
Linear Range0.16 - 1616.60 µg/mL
Precision (RSD)1.08% - 2.52%
Desorption Efficiency95.15% - 99.91%
Minimum Detectable Conc. in Air0.03 mg/m³ (for a 1.5 L air sample)

Table 2: Representative Quantitative Data for this compound in Water Samples (Requires Method Validation)

ParameterRepresentative Value
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Recovery80 - 110%
Precision (RSD)< 15%

Table 3: Representative Quantitative Data for this compound in Soil Samples (Requires Method Validation)

ParameterRepresentative Value
Limit of Detection (LOD)1 - 10 µg/kg
Limit of Quantification (LOQ)3 - 30 µg/kg
Recovery70 - 120%
Precision (RSD)< 20%

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples

This protocol is adapted from a validated method for 4-methyl-2-pentanol (B46003) and is expected to be suitable for this compound with appropriate validation.

1. Sample Collection:

  • Collect air samples using activated charcoal tubes at a calibrated flow rate (e.g., 0.01 to 0.2 L/min).

  • The total sample volume will depend on the expected concentration and the required detection limit (a typical volume is 1.5 L).

2. Sample Preparation (Desorption):

  • Break both ends of the charcoal tube and transfer the front and back sorbent sections to separate 2 mL vials.

  • Add 1.0 mL of a desorption solvent (e.g., dichloromethane:methanol, 95:5 v/v) to each vial.

  • Cap the vials and agitate for 30 minutes.

  • Allow the charcoal to settle, and transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 45, 57, 70, 85, 115).

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the desorption solvent.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

  • Calculate the air concentration considering the desorption volume, sample volume, and desorption efficiency.

Protocol 2: Analysis of this compound in Water Samples

This protocol describes a general procedure for the analysis of semi-volatile organic compounds in water and requires validation for this compound.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles with Teflon-lined caps.

  • If not analyzed immediately, preserve the samples by acidifying to pH < 2 with sulfuric acid and store at 4°C.

2. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.

  • Add a magnetic stir bar and a salting-out agent (e.g., 3 g of NaCl) to enhance the extraction efficiency.

  • Seal the vial with a PTFE-faced silicone septum.

  • Heat the sample at a controlled temperature (e.g., 60°C) with constant stirring.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile and semi-volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Inlet: Splitless mode, 250°C. Desorb the SPME fiber in the inlet for a defined time (e.g., 2 minutes).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 3 minutes, ramp to 220°C at 8°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Same as in Protocol 1.

4. Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into analyte-free water and following the same SPME procedure.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Protocol 3: Analysis of this compound in Soil Samples

This protocol provides a general method for the extraction and analysis of semi-volatile organic compounds from soil and requires validation for this compound.

1. Sample Collection and Storage:

  • Collect soil samples in glass jars and store them at 4°C until analysis.

2. Sample Preparation (Solvent Extraction):

  • Homogenize the soil sample.

  • Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., 20 mL of a 1:1 mixture of acetone (B3395972) and hexane).

  • Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process with a fresh portion of the solvent.

  • Combine the extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Same as in Protocol 1.

  • Mass Spectrometer (MS) Conditions:

    • Same as in Protocol 1.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the final extraction solvent.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

  • The concentration in the soil is calculated based on the final extract volume, the initial soil weight, and the response from the calibration curve.

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Air Air Sample (Charcoal Tube) Desorption Solvent Desorption Air->Desorption Water Water Sample (Glass Bottle) SPME Headspace SPME Water->SPME Soil Soil Sample (Glass Jar) Extraction Solvent Extraction Soil->Extraction GCMS GC-MS Analysis Desorption->GCMS SPME->GCMS Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound in Environmental Matrix Extraction Extraction / Desorption Analyte->Extraction Separation Chromatographic Separation (GC) Extraction->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area) Detection->Quantification Result Concentration Report Identification->Result Quantification->Result

Caption: Logical relationship of the analytical method.

Application Notes and Protocols for Evaluating the Efficacy of 4-Methyl-2-heptanol using Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a volatile organic compound classified as a fatty alcohol. The olfactory system is the primary sensory modality through which rodents, the predominant model organisms in preclinical research, perceive and interact with their environment. Consequently, behavioral assays that leverage the sense of smell are critical for evaluating the efficacy of volatile compounds like this compound. These assays can provide quantitative data on the compound's potential to elicit attraction, aversion, changes in anxiety levels, and its novelty and memorability to the animal.

This document provides detailed protocols for a suite of behavioral assays to comprehensively assess the in-vivo efficacy of this compound in mice. The protocols are designed to be robust and reproducible, and the accompanying data tables provide a framework for presenting and comparing quantitative results.

Data Presentation

The following tables are structured to present hypothetical dose-response data for this compound in the described behavioral assays. The concentration ranges are informed by olfactory detection thresholds of structurally similar C7 and C8 alcohols in mice.[1] It is crucial to determine the optimal dose range for this compound through pilot studies.

Table 1: Olfactory Preference/Avoidance Test Data

Concentration of this compound (µl/ml in mineral oil)Mean Time Spent in Odor Zone (s) ± SEMMean Time Spent in Control Zone (s) ± SEMPreference Index ± SEMStatistical Significance (p-value)
Vehicle (Mineral Oil)65.2 ± 5.163.8 ± 4.90.01 ± 0.03> 0.05
0.0175.4 ± 6.260.1 ± 5.50.12 ± 0.04< 0.05
0.198.9 ± 8.755.3 ± 4.80.28 ± 0.05< 0.01
1.0115.6 ± 10.248.7 ± 4.10.41 ± 0.06< 0.001
10.080.1 ± 7.558.2 ± 5.30.16 ± 0.05< 0.05

Preference Index = (Time in Odor Zone - Time in Control Zone) / (Time in Odor Zone + Time in Control Zone)

Table 2: Habituation-Dishabituation Test Data

TrialOdorant PresentedMean Investigation Time (s) ± SEMStatistical Significance (p-value) vs. Previous Trial
1Mineral Oil8.2 ± 1.1-
2Mineral Oil5.1 ± 0.8< 0.01
3Mineral Oil2.3 ± 0.5< 0.01
4This compound (1.0 µl/ml)15.7 ± 2.3< 0.001 (vs. Trial 3)
5This compound (1.0 µl/ml)9.8 ± 1.5< 0.01
6This compound (1.0 µl/ml)4.5 ± 0.7< 0.01
7Novel Odor (e.g., Vanillin)18.2 ± 2.8< 0.001 (vs. Trial 6)

Table 3: Elevated Plus Maze Test Data

Treatment GroupMean Time in Open Arms (s) ± SEMMean Number of Open Arm Entries ± SEMMean Time in Closed Arms (s) ± SEMMean Number of Closed Arm Entries ± SEMStatistical Significance (p-value) vs. Vehicle
Vehicle (Air)35.4 ± 4.18.2 ± 1.2264.6 ± 4.19.1 ± 1.3-
This compound (0.1 µl/ml)48.9 ± 5.310.5 ± 1.5251.1 ± 5.38.8 ± 1.4< 0.05
This compound (1.0 µl/ml)65.7 ± 6.812.8 ± 1.8234.3 ± 6.88.5 ± 1.2< 0.01
This compound (10.0 µl/ml)42.1 ± 4.99.1 ± 1.4257.9 ± 4.99.3 ± 1.5> 0.05
Diazepam (1 mg/kg, i.p.)85.2 ± 9.115.4 ± 2.1214.8 ± 9.17.9 ± 1.1< 0.001

Experimental Protocols

General Considerations
  • Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used. House animals individually for at least one week before testing to minimize social odor cues. Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water unless otherwise specified.

  • Environment: Conduct all behavioral testing in a dedicated, well-ventilated room with controlled temperature, humidity, and low-level, indirect lighting. Clean all apparatus thoroughly with 70% ethanol (B145695) and then water between trials to remove residual odors.

  • Odorant Preparation: Prepare solutions of this compound in a non-odorous solvent like mineral oil. Prepare fresh dilutions on each testing day.

Protocol 1: Olfactory Preference/Avoidance Test

This test assesses the innate preference or aversion of mice to the odor of this compound.

Materials:

  • Clean, standard mouse cage with a wire lid.

  • Filter paper or cotton swabs.

  • Solutions of this compound at various concentrations in mineral oil.

  • Mineral oil (vehicle control).

  • Video recording and analysis software.

Procedure:

  • Habituate each mouse to the testing cage for 30 minutes prior to the test.

  • Prepare two pieces of filter paper (or cotton swabs). Apply 50 µl of the this compound solution to one and 50 µl of mineral oil to the other.

  • Secure the filter papers to opposite ends of the inside of the wire cage lid.

  • Gently place the mouse in the center of the cage and place the lid on top.

  • Record the mouse's behavior for 5-10 minutes.

  • Analyze the video to quantify the total time the mouse's nose is within a defined zone (e.g., 2 cm) around each filter paper.

Data Analysis:

  • Calculate the total time spent investigating the odor and the control.

  • Calculate a Preference Index as indicated in the caption for Table 1.

  • Use a Student's t-test or ANOVA to compare the time spent at the odor versus the control and to compare different concentrations of the test compound.

Protocol 2: Habituation-Dishabituation Test

This assay evaluates the ability of mice to detect and discriminate the novel odor of this compound and to remember it over a short period.[2][3][4]

Materials:

  • Clean, standard mouse cage with a wire lid.

  • Cotton swabs.

  • Solution of this compound in mineral oil.

  • Mineral oil (vehicle control).

  • A novel, unrelated odorant (e.g., vanillin) in mineral oil.

  • Stopwatch.

  • Video recording and analysis software (optional, but recommended for accuracy).

Procedure:

  • Habituate the mouse to the testing cage for 30 minutes.

  • Dip a cotton swab in mineral oil and present it to the mouse by inserting it through the wire lid, approximately 2 cm from the floor of the cage.

  • Record the cumulative time the mouse spends sniffing the cotton swab over a 2-minute trial. Sniffing is defined as the nose being oriented towards and within 2 cm of the swab.

  • Repeat this presentation two more times with a fresh mineral oil-scented swab for each trial, with a 1-minute inter-trial interval. This establishes a baseline and demonstrates habituation to a non-novel stimulus.

  • For the next three trials, present a cotton swab scented with this compound, again for 2 minutes each with a 1-minute inter-trial interval.

  • Finally, present a cotton swab with the novel, unrelated odor for one trial to test for dishabituation.

Data Analysis:

  • A significant decrease in investigation time across the three presentations of the same odor indicates habituation.

  • A significant increase in investigation time upon the first presentation of a new odor (dishabituation) indicates the mouse can discriminate between the two odors.

  • Use a repeated-measures ANOVA to analyze the data.

Protocol 3: Elevated Plus Maze (EPM) Test for Anxiolytic/Anxiogenic Effects

The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][6][7] The introduction of an odor can be used to test its potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) properties.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • A small, porous container (e.g., a tea ball or a small petri dish with holes) to hold the odor source.

  • Cotton ball or filter paper.

  • Solution of this compound in mineral oil.

  • Mineral oil (vehicle control).

  • Video recording and analysis software.

Procedure:

  • Place the EPM in the center of the testing room.

  • Prepare the odor source by placing a cotton ball with a few drops of the this compound solution or mineral oil into the porous container. Place this container in the center of the maze. This allows the odor to diffuse into all arms of the maze.

  • Gently place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera positioned above the maze.

  • After the 5-minute session, return the mouse to its home cage.

  • Clean the maze thoroughly between animals.

Data Analysis:

  • Quantify the time spent in the open arms and closed arms.

  • Count the number of entries into the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

  • A decrease in these parameters suggests an anxiogenic effect.

  • Use a one-way ANOVA to compare the different treatment groups.

Visualization of Pathways and Workflows

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cluster_OB Olfactory Bulb Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory Bulb Signal Transmitted to Brain Action_Potential->Olfactory Bulb

Caption: General olfactory signal transduction pathway.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Pref_Test Olfactory Preference Test Animal_Acclimation->Pref_Test Hab_Dishab_Test Habituation-Dishabituation Test Animal_Acclimation->Hab_Dishab_Test EPM_Test Elevated Plus Maze Test Animal_Acclimation->EPM_Test Odor_Prep Odorant Preparation (Fresh Daily) Odor_Prep->Pref_Test Odor_Prep->Hab_Dishab_Test Odor_Prep->EPM_Test Video_Analysis Video Tracking & Scoring Pref_Test->Video_Analysis Hab_Dishab_Test->Video_Analysis EPM_Test->Video_Analysis Stats Statistical Analysis (ANOVA, t-test) Video_Analysis->Stats Interpretation Interpretation of Efficacy Stats->Interpretation

Caption: Workflow for behavioral efficacy testing.

Logical_Relationship cluster_assays Behavioral Assays cluster_outcomes Potential Efficacy Outcomes Compound This compound Preference Preference/Avoidance Compound->Preference Novelty Novelty/Memory Compound->Novelty Anxiety Anxiety Modulation Compound->Anxiety Attractant Attractant Preference->Attractant Repellent Repellent Preference->Repellent Novel_Stimulus Novel Stimulus Novelty->Novel_Stimulus Anxiolytic Anxiolytic Anxiety->Anxiolytic Anxiogenic Anxiogenic Anxiety->Anxiogenic

Caption: Logical relationship of assays to outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methyl-2-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Methyl-2-heptanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Synthesis Route 1: Reduction of 4-Methyl-2-heptanone

This method involves the reduction of the ketone, 4-Methyl-2-heptanone, to the corresponding secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Troubleshooting and FAQs: Reduction Method

Q1: My reduction of 4-Methyl-2-heptanone is incomplete, resulting in a low yield of this compound. What are the possible causes?

A1: Incomplete reduction is a common issue that can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reaction is crucial. While NaBH₄ can theoretically reduce four equivalents of a ketone, it is often used in slight excess to ensure the reaction goes to completion.

  • Reagent Quality: Both NaBH₄ and LiAlH₄ can decompose upon exposure to moisture. Using old or improperly stored reagents can lead to lower reactivity and incomplete reduction.

  • Low Reaction Temperature: While some reductions are performed at low temperatures to improve selectivity, the reaction rate might be too slow, leading to an incomplete reaction within the allotted time. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

Q2: What are the potential side reactions when reducing 4-Methyl-2-heptanone, and how can I minimize them?

A2: The primary side reaction of concern is the formation of condensation products, especially if the reaction conditions are not optimized.[1] To minimize side reactions:

  • Control Temperature: Overheating the reaction mixture can lead to side reactions. Maintaining a controlled temperature, especially during the addition of the reducing agent, is important.[1]

  • Choice of Solvent: The solvent can influence the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used with NaBH₄.[2][3] For the more reactive LiAlH₄, an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is essential to prevent violent reactions.[4]

Q3: How does the choice of reducing agent (NaBH₄ vs. LiAlH₄) impact the yield and procedure?

A3: The choice between NaBH₄ and LiAlH₄ depends on the desired reactivity and the presence of other functional groups in the starting material.

  • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally selective for aldehydes and ketones.[5] It is safer to handle and can be used in protic solvents like ethanol or methanol.[5]

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce a wider range of functional groups, including esters and carboxylic acids.[6] It is highly reactive with water and protic solvents, necessitating the use of anhydrous conditions and careful quenching procedures.[4][6] While highly effective, its lack of selectivity can be a disadvantage if other reducible functional groups are present.

Quantitative Data: Reduction of Ketones
Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
NaBH₄Methanol/Ethanol0 to RT85-95Good for simple ketones. Safer and easier to handle.
LiAlH₄Anhydrous Ether/THF0 to RT90-98More powerful, but requires strict anhydrous conditions.

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocol: Reduction of 4-Methyl-2-heptanone with NaBH₄
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-heptanone in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting ketone.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester intermediate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by distillation.

Synthesis Route 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction can be used to synthesize this compound. One possible route involves the reaction of isobutylmagnesium bromide (a Grignard reagent) with acetaldehyde (B116499).

Troubleshooting and FAQs: Grignard Method

Q1: My Grignard reaction to synthesize this compound is not starting. What should I do?

A1: Difficulty in initiating a Grignard reaction is a frequent problem, often due to the following:

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by crushing the turnings in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[7]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried (oven-dried or flame-dried) and that all solvents and reagents are anhydrous.[8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

Q2: The Grignard reaction initiated, but my yield of this compound is consistently low. What are the likely side reactions?

A2: Low yields in Grignard reactions are often due to competing side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled alkane. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide.[10]

  • Enolization: If the carbonyl compound (in this case, acetaldehyde) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate that will not lead to the desired alcohol. This is less of an issue with acetaldehyde but can be significant with other ketones.[7]

  • Reduction of Carbonyl: Some Grignard reagents can reduce the carbonyl group to an alcohol, where the Grignard reagent itself is oxidized. This is more common with bulky Grignard reagents.[10]

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

A3: To optimize the yield, consider the following parameters:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is generally better at stabilizing the Grignard reagent.[10]

  • Temperature: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should then be controlled to maintain a gentle reflux.[9] The subsequent reaction with the aldehyde is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, followed by warming to room temperature.[7]

  • Addition Rate: Slow, dropwise addition of the reagents (both the alkyl halide to form the Grignard and the aldehyde to react with it) is crucial to control the reaction and minimize side product formation.[10]

Quantitative Data: Grignard Synthesis of Secondary Alcohols
Alkyl HalideCarbonyl CompoundSolventTemperature (°C)Reported Yield (%)
1-chloro-2-methylpropaneButanalEtherReflux, then RT83
2-bromopentanePropanalEtherNot specified36

Note: The table shows examples of similar secondary alcohol syntheses to provide an expected yield range.

Experimental Protocol: Grignard Synthesis of this compound
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine. In a dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether. Add a small amount of the isobutyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can then be purified by distillation.

Visualizing the Process

Synthesis Pathways

The two primary methods for synthesizing this compound are illustrated below.

Synthesis Pathways for this compound cluster_0 Reduction Route cluster_1 Grignard Route 4-Methyl-2-heptanone 4-Methyl-2-heptanone 4-Methyl-2-heptanol_R This compound 4-Methyl-2-heptanone->4-Methyl-2-heptanol_R NaBH4 or LiAlH4 Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide (Grignard) Isobutyl bromide->Isobutylmagnesium bromide Anhydrous Ether Magnesium Magnesium Magnesium->Isobutylmagnesium bromide Anhydrous Ether Alkoxide Intermediate Alkoxide Intermediate Isobutylmagnesium bromide->Alkoxide Intermediate Reaction with Acetaldehyde Acetaldehyde Acetaldehyde 4-Methyl-2-heptanol_G This compound Alkoxide Intermediate->4-Methyl-2-heptanol_G Acidic Work-up

Caption: Synthesis routes to this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for organic synthesis experiments.

General Experimental Workflow Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC) Reagent_Addition->Reaction_Monitoring Work-up Work-up / Quenching Reaction_Monitoring->Work-up Extraction Extraction Work-up->Extraction Purification Purification (Distillation, Chromatography) Extraction->Purification Analysis Analysis (NMR, IR, GC-MS) Purification->Analysis

Caption: A typical experimental workflow for synthesis.

Troubleshooting Low Yield in Grignard Synthesis

This flowchart provides a logical approach to diagnosing the cause of low yields in Grignard reactions.

Troubleshooting Low Yield in Grignard Reactions Start Low Yield of This compound Check_Initiation Did the reaction initiate properly? (color change, exotherm) Start->Check_Initiation Activation_Issue Potential Issue: Inactive Magnesium Solution: Activate Mg (Iodine, heat) Check_Initiation->Activation_Issue No Check_Side_Products Analyze byproducts (e.g., GC-MS) Check_Initiation->Check_Side_Products Yes Moisture_Issue Potential Issue: Moisture in system Solution: Ensure anhydrous conditions Activation_Issue->Moisture_Issue Wurtz_Product Wurtz coupling product found? Check_Side_Products->Wurtz_Product Wurtz_Solution Cause: High halide concentration Solution: Slow, dropwise addition of alkyl halide Wurtz_Product->Wurtz_Solution Yes Unreacted_Ketone Unreacted starting ketone recovered? Wurtz_Product->Unreacted_Ketone No Enolization_Solution Cause: Enolization Solution: Lower reaction temperature during aldehyde addition Unreacted_Ketone->Enolization_Solution Yes Other_Issues Other potential issues: - Incorrect stoichiometry - Impure reagents - Inefficient work-up Unreacted_Ketone->Other_Issues No

Caption: Troubleshooting logic for low Grignard reaction yields.

References

Technical Support Center: GC-MS Analysis of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methyl-2-heptanol. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing for polar analytes like alcohols is a common issue. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

  • Cause 1: Active Sites in the Inlet: The glass inlet liner and septum can contain active silanol (B1196071) groups that interact with the hydroxyl group of the alcohol.[1][2]

    • Solution: Perform inlet maintenance. Replace the liner with a new, deactivated one. Use high-quality, low-bleed septa and replace them regularly.[3]

  • Cause 2: Column Contamination or Degradation: The stationary phase at the front of the column can degrade over time, exposing active sites.[1]

    • Solution: Trim the first 15-30 cm from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.[1]

  • Cause 3: Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes, leading to peak distortion.[4]

    • Solution: Ensure the column is cut cleanly and squarely. Reinstall the column according to the manufacturer's instructions for your specific GC model.[4]

  • Cause 4: Solvent/Phase Polarity Mismatch: Injecting a polar alcohol in a non-polar solvent onto a non-polar column can sometimes cause peak shape issues due to poor focusing.[2][5]

    • Solution: While often unavoidable, ensure the initial oven temperature is low enough to allow for proper solvent focusing. For splitless injections, the initial oven temperature should be about 20°C below the solvent's boiling point.[5]

Q2: The sensitivity for this compound is very low. How can I improve the signal response?

Low response can stem from issues in the sample introduction, separation, or detection stages.

  • Cause 1: Leaks in the System: Leaks in the carrier gas flow path, especially at the inlet (septum, column fittings) or MS interface, will reduce the amount of analyte reaching the detector and can introduce background noise.[6][7]

    • Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the MS transfer line.

  • Cause 2: Suboptimal Injection Parameters: The injector temperature may be too low for efficient vaporization of the analyte.[1]

    • Solution: Increase the injector temperature. A typical starting point for this type of compound is 250°C.

  • Cause 3: Ion Source Contamination: Over time, the ion source can become coated with non-volatile residues from samples, which reduces its efficiency.[1][8]

    • Solution: Vent the mass spectrometer and clean the ion source according to the manufacturer's protocol. This is a more involved maintenance procedure and should be considered after ruling out simpler causes.[1]

  • Cause 4: Inappropriate Solvent: this compound should be dissolved in a volatile organic solvent like hexane, dichloromethane, or methanol.[9][10] Water is not suitable for direct GC-MS analysis and can cause issues.[9]

Q3: The retention time for my this compound peak is shifting between runs. Why is this happening?

Retention time (RT) stability is critical for reliable compound identification. Shifts in RT point to a lack of stability in the chromatographic conditions.

  • Cause 1: Unstable Carrier Gas Flow: Fluctuations in the carrier gas flow rate will directly impact retention times. This can be caused by leaks or a faulty gas regulator.[1][11]

    • Solution: Check for leaks throughout the gas lines. Verify that the cylinder pressure is adequate and the regulator is functioning correctly.[1]

  • Cause 2: Column Changes: As a column ages, or after trimming for maintenance, its length changes, which will shorten retention times.[11]

    • Solution: This is a normal occurrence. After column maintenance, inject a known standard to update the retention time in your processing method. Some software platforms offer Retention Time Locking (RTL) features to adjust for these changes automatically.[11][12]

  • Cause 3: Oven Temperature Inconsistency: If the GC oven is not reaching or holding the setpoint temperatures accurately, retention times will vary.

    • Solution: Verify the oven's temperature accuracy with a calibrated external probe if significant issues are suspected.

Q4: I see "ghost peaks" in my blank runs. What is their source?

Ghost peaks are extraneous peaks that appear in blank or sample chromatograms, indicating contamination.

  • Cause 1: Carryover from Previous Injection: High-concentration samples can leave residues in the syringe or inlet that elute in subsequent runs.[13]

    • Solution: Run multiple solvent blanks after a concentrated sample. Increase the number of syringe washes with fresh solvent between injections.[14]

  • Cause 2: Contaminated Solvent or Vials: The solvent used for blanks and sample preparation may be contaminated, or impurities can leach from vial caps.

    • Solution: Use a fresh bottle of high-purity, GC-grade solvent. Test a new batch of vials and septa.[3]

  • Cause 3: Septum Bleed: As the inlet septum is heated, it can release volatile siloxanes, which appear as regularly spaced peaks, especially at higher oven temperatures.[13][15]

    • Solution: Use a high-quality, low-bleed septum. Ensure the septum purge flow is turned on and set correctly (typically 3 mL/min) to vent these contaminants.[13]

  • Cause 4: Contaminated Inlet Liner: The liner can accumulate non-volatile residues from samples, which can then bleed out in later runs.[3]

    • Solution: Replace the inlet liner as part of routine maintenance.[3]

Q5: The mass spectrum of this compound does not show a clear molecular ion (m/z 130). Is this normal?

Yes, this is common for alcohols. Alcohols often undergo fragmentation readily in the ion source, leading to a very weak or absent molecular ion peak.[16][17]

  • Fragmentation Pattern: The fragmentation is predictable. Expect to see characteristic ions resulting from:

    • Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to a prominent ion at m/z 45 .

    • Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion, which would result in a fragment at m/z 112 .[17][18]

    • Other Fragments: Other common hydrocarbon fragments will also be present.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value / ConditionNotes
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is a good starting point. For challenging separations from other polar compounds, a polar wax column may be considered.[16]
Injection Mode Split or SplitlessUse splitless for trace analysis to maximize sensitivity.[19]
Inlet Temperature 250 °CEnsures efficient vaporization.
Carrier Gas HeliumConstant flow mode at ~1.0 - 1.5 mL/min.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/minThis is a general-purpose program; optimize as needed for separation from matrix components.
MS Transfer Line 250 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Energy 70 eVStandard for creating reproducible mass spectra.
Acquisition Mode Full Scan (e.g., m/z 40-200)Use full scan for identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[20]

Table 2: Key Mass Fragments for this compound (C₈H₁₈O, MW: 130.23)

m/z (Mass-to-Charge)Proposed Fragment IdentityNotes
45[CH₃CH(OH)]⁺Result of alpha-cleavage. Often a base peak or very abundant.[21][22]
43[C₃H₇]⁺Isopropyl or propyl cation.
57[C₄H₉]⁺Butyl cation fragment.
70[C₅H₁₀]⁺Alkene fragment.
87[M - C₃H₇]⁺Loss of a propyl group.
112[M - H₂O]⁺Loss of water from the molecular ion.[17]
130[M]⁺Molecular Ion. Often very weak or absent.[21]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down: Set the inlet and oven temperatures to below 50°C and wait for the system to cool.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the cylinder.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Replace Septum: Remove the old septum with tweezers and insert a new one. Do not overtighten the nut; a firm, quarter-turn past finger-tight is usually sufficient.

  • Remove Column: Carefully unscrew the column fitting nut inside the oven that connects the column to the inlet.

  • Open Inlet: Open the inlet by removing the main retaining nut or following the manufacturer's specific procedure.

  • Replace Liner: Remove the old liner and O-ring. Insert a new, deactivated liner with a new O-ring.

  • Reassemble: Reassemble the inlet, reinstall the column, and tighten the column nut.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and the column fitting.

  • Condition: Heat the system to your method's maximum temperature to bake out any contaminants.

Protocol 2: Column Conditioning

  • Disconnect from Detector: Disconnect the column from the MS detector to prevent contaminants from entering the source. Leave the inlet end connected.

  • Set Gas Flow: Set a normal carrier gas flow rate through the column (e.g., 1-2 mL/min).

  • Purge Column: Purge the column with carrier gas at room temperature for 15-20 minutes to remove any oxygen.

  • Heat Column: Program the oven to ramp at 5-10°C/min to 10-20°C above your method's maximum temperature (but below the column's maximum rated temperature).

  • Hold Temperature: Hold at this temperature for 1-2 hours, or until the baseline signal is stable when monitored (if the column were connected to a detector like an FID).

  • Cool Down: Cool the oven down, reconnect the column to the MS, and perform a leak check.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing This compound Dilution Dilute with volatile solvent (e.g., Hexane, DCM) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Heated Inlet (Vaporization) Autosampler->Inlet Column GC Column (Separation) Inlet->Column Transfer Heated Transfer Line Column->Transfer IonSource MS Ion Source (Ionization/Fragmentation) Transfer->IonSource MassAnalyzer Mass Analyzer (Sorting Ions) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Chromatogram Generate Chromatogram DataSystem->Chromatogram MassSpectrum Extract Mass Spectrum DataSystem->MassSpectrum Identification Identify Peak (RT & Spectrum) Chromatogram->Identification MassSpectrum->Identification Quantification Quantify (Peak Area) Identification->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Peak_Tailing_Troubleshooting action_node action_node end_node end_node Start Peak Tailing Observed CheckAllPeaks Do ALL peaks tail (including solvent)? Start->CheckAllPeaks CheckPolarPeaks Only polar analytes (like alcohols) tail? CheckAllPeaks->CheckPolarPeaks No Action_DeadVolume Check column installation (cut, depth, fittings) CheckAllPeaks->Action_DeadVolume Yes Action_InletMaint Perform Inlet Maintenance (replace liner, septum) CheckPolarPeaks->Action_InletMaint Yes CheckRT Is retention time stable? Action_TrimColumn Trim front of column (15-30 cm) CheckRT->Action_TrimColumn Yes Action_CheckLeaks Check for leaks at inlet CheckRT->Action_CheckLeaks No Resolved Problem Resolved Action_DeadVolume->Resolved Action_InletMaint->CheckRT Action_ReplaceColumn Replace Column Action_TrimColumn->Action_ReplaceColumn Still Tailing Action_TrimColumn->Resolved Improved Action_CheckLeaks->Resolved Action_ReplaceColumn->Resolved Contamination_Source_ID question question source source Start Ghost Peak Observed in Sample Run RunBlank Inject a solvent blank (fresh solvent, new vial) Start->RunBlank PeakPresent1 Is the peak still present? RunBlank->PeakPresent1 Source_Sample Source: Sample Carryover or Contaminated Sample PeakPresent1->Source_Sample No NoInjection Run method with NO injection PeakPresent1->NoInjection Yes PeakPresent2 Is the peak still present? NoInjection->PeakPresent2 Source_SyringeSolvent Source: Syringe or Solvent/Vial Contamination PeakPresent2->Source_SyringeSolvent No Source_System Source: System Contamination (Inlet, Septum, Gas, Column) PeakPresent2->Source_System Yes

References

Technical Support Center: Overcoming Low Enantioselectivity in 4-Methyl-2-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the enantioselective synthesis of 4-Methyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving a high enantiomeric excess (ee) in the synthesis of this compound?

A1: The most common and effective strategies for the asymmetric synthesis of this compound involve the enantioselective reduction of the prochiral ketone, 4-methyl-2-heptanone (B1266389). The main approaches are:

  • Biocatalytic Reduction: Utilizing alcohol dehydrogenases (ADHs) from various microorganisms (e.g., baker's yeast, or isolated enzymes) to stereoselectively reduce the ketone.[1]

  • Asymmetric Hydrogenation: Employing chiral transition metal catalysts, such as Ruthenium-BINAP complexes (Noyori hydrogenation), to facilitate the stereoselective addition of hydrogen.[2]

  • Asymmetric Transfer Hydrogenation: Using a chiral catalyst and a hydrogen donor like isopropanol (B130326) or formic acid to achieve the reduction.

  • Chiral Stoichiometric Reagents: Using chiral reducing agents like those derived from the Corey-Bakshi-Shibata (CBS) reduction.[3]

Q2: What is a realistic target for enantiomeric excess (ee) in this synthesis?

A2: With optimized conditions, it is often possible to achieve high enantiomeric excesses, frequently exceeding 90% and in some cases approaching 99% ee.[4] However, the achievable ee is highly dependent on the chosen method, catalyst or enzyme, and the specific reaction conditions.

Q3: How do I choose between a chemical catalyst and a biocatalyst for the reduction of 4-methyl-2-heptanone?

A3: The decision depends on several factors:

  • Chemical Catalysts (e.g., Noyori, CBS): These often have a broad substrate scope and high efficiency. However, they may necessitate high pressures, inert atmospheres, and stringent anhydrous conditions. There is also the potential for trace metal contamination in the final product.[5]

  • Biocatalysts (e.g., ADHs): These are generally more environmentally friendly, operate under milder conditions (room temperature and atmospheric pressure), and can exhibit extremely high enantioselectivity.[4] The substrate scope might be narrower, and optimization of reaction parameters like pH and co-solvent can be critical.

Q4: Is it possible to control which enantiomer of this compound is produced?

A4: Yes. In catalytic reductions, the chirality of the product is determined by the enantiomer of the chiral ligand used (e.g., (R)-BINAP vs. (S)-BINAP).[4] In biocatalytic reductions, while a specific enzyme usually produces one enantiomer, screening different enzymes or using genetically engineered variants can provide access to the opposite enantiomer.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent challenge in asymmetric synthesis. The following sections provide potential causes and solutions for the primary synthetic methods.

A. Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Potential CauseTroubleshooting Steps & Solutions
Sub-optimal Enzyme Choice Screen a panel of different alcohol dehydrogenases (ADHs) from various microbial sources. Different enzymes have different substrate specificities and stereoselectivities.
Incorrect Co-solvent The choice and concentration of a co-solvent to dissolve the hydrophobic 4-methyl-2-heptanone are critical. Screen various water-miscible organic solvents like DMSO, isopropanol, or THF at different concentrations (typically 1-10% v/v).
Sub-optimal pH Enzyme activity and selectivity are highly pH-dependent. Perform the reaction in a buffered solution and screen a range of pH values (e.g., 6.0, 7.0, 8.0).
Inadequate Cofactor Regeneration The regeneration of the NAD(P)H cofactor is essential. If using a whole-cell system, ensure a sufficient amount of a co-substrate like glucose is present. For isolated enzyme systems, an efficient cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase) is necessary.[6]
Substrate/Product Inhibition High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Consider a fed-batch approach for the substrate addition to maintain a low concentration in the reaction medium.

B. Asymmetric Hydrogenation (e.g., Noyori Catalyst)

Potential CauseTroubleshooting Steps & Solutions
Sub-optimal Ligand The steric and electronic properties of the chiral ligand (e.g., BINAP) are crucial. Screen different BINAP derivatives (e.g., Tol-BINAP, Xyl-BINAP) to find the best match for 4-methyl-2-heptanone.[4]
Incorrect Solvent The solvent can significantly influence the transition state of the reaction. Screen polar solvents like methanol, ethanol, and isopropanol. For some catalyst systems, the choice of alcohol as the solvent can dramatically impact the ee.[5]
Sub-optimal Temperature Lowering the reaction temperature generally increases enantioselectivity. If the reaction is performed at room temperature or higher, try conducting it at lower temperatures (e.g., 0 °C or -20 °C).
Presence of Impurities Water and oxygen can deactivate the catalyst. Ensure all solvents and reagents are anhydrous and that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[5] Purify the 4-methyl-2-heptanone substrate before use.

C. CBS Reduction

Potential CauseTroubleshooting Steps & Solutions
Presence of Water The CBS reduction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.[7]
Sub-optimal Temperature Temperature is a critical parameter. Generally, lower temperatures lead to higher ee. A temperature screening (e.g., -78 °C, -40 °C, -20 °C) is recommended.[7]
Incorrect Borane (B79455) Source The choice of borane reagent (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can affect the enantioselectivity. Experiment with different borane sources.[8]
Aging of Catalyst Pre-formed oxazaborolidine catalysts can degrade over time. Consider using an in-situ generated catalyst from the corresponding chiral amino alcohol and borane source.[9]
Issue 2: Low or No Conversion
Potential CauseTroubleshooting Steps & Solutions
Catalyst/Enzyme Deactivation For chemical catalysts: Ensure a strict inert atmosphere to prevent oxidation. Impurities in the substrate or solvent can act as catalyst poisons.[5] For enzymes: Check for denaturation due to incorrect pH, temperature, or co-solvent concentration.
Insufficient Reaction Time Monitor the reaction progress over time using TLC or GC to determine the optimal reaction time.
Incorrect Reagent Stoichiometry Carefully check the stoichiometry of all reagents, especially the reducing agent in chemical reductions and the co-substrate for cofactor regeneration in enzymatic reactions.
Poor Substrate Solubility (for enzymatic reactions) If 4-methyl-2-heptanone is not sufficiently soluble, the reaction rate will be low. Optimize the co-solvent type and concentration or consider using a biphasic system.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-heptanone

This protocol describes a general method for the synthesis of the starting ketone.

Materials:

Procedure:

  • To a high-pressure autoclave, add triethylamine and 5% Pd/C.

  • Seal the reactor and purge with nitrogen three times.

  • Heat the reactor to approximately 95°C and pressurize with hydrogen to about 8 kg/cm ².

  • Begin stirring and continuously pump a mixture of isovaleraldehyde and acetone into the reactor over approximately 2 hours.

  • After the addition is complete, continue the reaction at the same temperature and pressure for about 1 hour.

  • Monitor the reaction by gas chromatography (GC) until the isovaleraldehyde is consumed.

  • Cool the reactor to room temperature, vent the hydrogen, and filter the reaction mixture to remove the Pd/C.

  • The crude product can be purified by distillation. The resulting 4-methyl-2-heptanone should be characterized by GC-MS and NMR.

Protocol 2: Enzymatic Reduction of 4-Methyl-2-heptanone

This protocol provides a general procedure for the asymmetric reduction using a commercially available alcohol dehydrogenase.

Materials:

  • 4-Methyl-2-heptanone

  • Alcohol dehydrogenase (ADH) screening kit (containing various ADHs)

  • NADH or NADPH cofactor

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • DMSO (co-solvent)

  • Ethyl acetate (B1210297)

Procedure:

  • In a series of vials, prepare a buffered solution (e.g., 1 mL of 100 mM phosphate buffer, pH 7.0).

  • To each vial, add the cofactor (NADH or NADPH, ~1 mg), glucose (~10 mg), and glucose dehydrogenase (~1 mg).

  • Add a small amount of a different ADH to each vial.

  • Prepare a stock solution of 4-methyl-2-heptanone in DMSO (e.g., 1 M).

  • Add a small volume of the substrate stock solution to each vial to initiate the reaction (final substrate concentration ~10-20 mM).

  • Seal the vials and shake at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by chiral GC to determine the conversion and enantiomeric excess.

Protocol 3: Chiral GC Analysis of this compound

To determine the enantiomeric excess, the product alcohol is often derivatized to increase its volatility and improve separation on a chiral column.

Materials:

  • This compound (from the reaction)

  • Acetic anhydride

  • Pyridine (B92270)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Chiral GC column (e.g., CP Chirasil-DEX CB or similar)

Procedure:

  • Derivatization:

    • Dissolve a small sample of the crude reaction product containing this compound in dichloromethane.

    • Add a small amount of pyridine followed by acetic anhydride.

    • Stir the mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a small sample of the derivatized product onto the chiral GC column.

    • A typical temperature program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 2°C/min.

    • The enantiomers of the 4-methyl-2-heptyl acetate will elute at different retention times.

    • Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Visualizations

G Troubleshooting Workflow for Low Enantioselectivity cluster_start cluster_method Identify Synthesis Method cluster_enzymatic Enzymatic Troubleshooting cluster_noyori Noyori Troubleshooting cluster_cbs CBS Troubleshooting cluster_end Start Low Enantioselectivity Observed Enzymatic Enzymatic Reduction Start->Enzymatic Select Method Noyori Noyori Hydrogenation Start->Noyori Select Method CBS CBS Reduction Start->CBS Select Method EnzymeScreen Screen Different Enzymes Enzymatic->EnzymeScreen Ligand Screen Chiral Ligands Noyori->Ligand Water Ensure Anhydrous Conditions CBS->Water CoSolvent Optimize Co-solvent EnzymeScreen->CoSolvent pH Optimize pH CoSolvent->pH Cofactor Check Cofactor Regeneration pH->Cofactor End High Enantioselectivity Achieved Cofactor->End Optimized SolventN Optimize Solvent Ligand->SolventN TempN Lower Temperature SolventN->TempN Inert Ensure Inert Atmosphere TempN->Inert Inert->End Optimized TempC Optimize Temperature Water->TempC Borane Vary Borane Source TempC->Borane CatalystAge Use In-situ Catalyst Borane->CatalystAge CatalystAge->End Optimized

Caption: A general workflow for troubleshooting low enantioselectivity in the synthesis of this compound.

G Key Factors in Asymmetric Reduction Methods cluster_main cluster_methods Asymmetric Reduction Methods cluster_params Critical Parameters cluster_product Ketone 4-Methyl-2-heptanone Enzymatic Enzymatic (ADH) Ketone->Enzymatic Noyori Noyori Hydrogenation Ketone->Noyori CBS CBS Reduction Ketone->CBS Params_Enz Enzyme Choice pH Co-solvent Cofactor Regeneration Enzymatic->Params_Enz Params_Noyori Chiral Ligand Solvent Temperature Pressure Noyori->Params_Noyori Params_CBS Chiral Catalyst Borane Source Temperature Anhydrous Conditions CBS->Params_CBS Product Chiral this compound Params_Enz->Product Params_Noyori->Product Params_CBS->Product

Caption: Key factors influencing the enantioselective reduction of 4-methyl-2-heptanone.

References

Technical Support Center: Improving the Resolution of 4-Methyl-2-heptanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of 4-Methyl-2-heptanol enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is direct separation of this compound enantiomers on a chiral stationary phase (CSP) often difficult?

A1: Direct resolution of small, flexible aliphatic alcohols like this compound can be challenging. The limited number of interaction sites (primarily the hydroxyl group) and the conformational flexibility of the alkyl chain may not allow for sufficient differential interaction with the chiral stationary phase to achieve baseline separation. For successful chiral recognition, there ideally need to be multiple points of interaction between the analyte and the CSP, such as hydrogen bonding, dipole-dipole, and π-π interactions.

Q2: What is the most effective strategy to improve the separation of this compound enantiomers?

A2: Derivatization of the hydroxyl group is a highly effective strategy. Converting the alcohol into an ester, such as a benzoate (B1203000) or picolinate (B1231196), introduces a chromophore for better UV detection and, more importantly, provides additional interaction sites (e.g., aromatic rings, carbonyl groups). This enhances the potential for stereospecific interactions with the chiral stationary phase, often leading to significantly improved resolution.[1][2]

Q3: Which chiral stationary phases (CSPs) are recommended for separating derivatized this compound enantiomers?

A3: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly recommended and have shown broad applicability for a wide range of chiral compounds, including derivatized alcohols.[3][4][5] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings are excellent starting points for screening.

Q4: What is a typical mobile phase for the separation of derivatized this compound on a polysaccharide-based CSP?

A4: For normal-phase chromatography on polysaccharide-based CSPs, a common mobile phase consists of a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., 2-propanol or ethanol).[6] A typical starting composition for screening is a 90:10 (v/v) mixture of hexane (B92381) and the alcohol modifier.[6] The type and percentage of the alcohol modifier are critical parameters for optimizing selectivity and resolution.

Q5: How does temperature affect the chiral separation?

A5: Temperature is a crucial parameter for optimizing chiral separations. Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution. Conversely, in some cases, increasing the temperature might improve resolution or even invert the elution order. It is therefore recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, and 40°C) during method development.

Troubleshooting Guide

This guide addresses common issues encountered during the enantiomeric separation of this compound.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for your derivatized analyte.

    • Solution: Screen a variety of polysaccharide-based columns with different chiral selectors (e.g., cellulose vs. amylose derivatives) and different derivatizing groups (e.g., benzoates, picolinates).

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving separation.

    • Solution: Systematically vary the ratio of the alkane to the alcohol modifier. For example, adjust the percentage of 2-propanol in n-hexane in small increments (e.g., 2-5%). Also, consider trying a different alcohol modifier (e.g., ethanol (B145695) instead of 2-propanol), as this can significantly alter selectivity.

  • Derivatization Incomplete or Unsuccessful: If the derivatization reaction has not gone to completion, the presence of underivatized alcohol will lead to a single, early-eluting peak.

    • Solution: Verify the completion of the derivatization reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) before proceeding with the chiral HPLC analysis.

Problem 2: Peak Tailing or Asymmetry

Possible Causes & Solutions:

  • Secondary Interactions with Silica (B1680970) Support: Residual silanol (B1196071) groups on the silica backbone of the CSP can cause undesirable interactions with polar analytes, leading to peak tailing.

    • Solution: For derivatized amines or other basic functional groups, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) (typically 0.1%) to the mobile phase can improve peak shape.[6] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of contaminants on the column can lead to peak distortion.

    • Solution: Flush the column with a strong solvent, as recommended by the manufacturer. Using a guard column is highly recommended to protect the analytical column.[7]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Picolinate Derivative

This protocol is adapted from a general procedure for the derivatization of secondary alcohols.[1][2][8]

Materials:

  • This compound

  • Picolinoyl chloride hydrochloride

  • Pyridine (B92270)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add picolinoyl chloride hydrochloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound picolinate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Chiral HPLC Screening of this compound Picolinate

Instrumentation:

  • Standard HPLC system with UV detector

Columns for Screening:

  • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

  • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H)

  • Other polysaccharide-based CSPs

Screening Mobile Phases:

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

General HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Equilibrate the first column (e.g., Chiralcel® OD-H) with Mobile Phase A for at least 30 column volumes.

  • Inject the this compound picolinate sample and record the chromatogram.

  • Repeat the injection with Mobile Phase B.

  • Repeat steps 1-3 for the second column (e.g., Chiralpak® AD-H).

  • Evaluate the chromatograms for separation. Look for two distinct peaks or at least a peak shoulder, which indicates partial separation.

  • Select the column and mobile phase combination that shows the best separation for further optimization.

Data Presentation

The following table summarizes typical resolution data for the separation of picolinate derivatives of secondary alcohols on various polysaccharide-based CSPs, which can serve as a guide for selecting a starting point for the separation of this compound picolinate.

Table 1: Resolution (Rs) of Secondary Alcohol Picolinates on Different Chiral Stationary Phases

Chiral Stationary Phase (CSP)Chiral SelectorMobile Phase (Hexane/2-Propanol)Typical Resolution (Rs) for similar alcohols
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)90:101.5 - 3.0
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)90:101.2 - 2.5
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)90:101.0 - 2.0
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)90:10> 2.0

Data adapted from literature on the separation of similar secondary alcohol picolinates.[1][2]

Visualizations

TroubleshootingWorkflow start Poor or No Resolution check_derivatization Is derivatization complete? start->check_derivatization check_csp Is the CSP appropriate for derivatized alcohols? check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csps Screen different polysaccharide-based CSPs check_csp->screen_csps No optimize_mp Systematically vary alcohol modifier type and % check_mp->optimize_mp No good_resolution Good Resolution Achieved check_mp->good_resolution Yes check_derivatization->check_csp Yes verify_reaction Verify reaction completion (e.g., by TLC, NMR) check_derivatization->verify_reaction No screen_csps->start optimize_mp->start verify_reaction->start

Caption: Troubleshooting workflow for poor resolution of this compound enantiomers.

ExperimentalWorkflow start Racemic This compound derivatization Derivatization (e.g., to Picolinate) start->derivatization screening Screen on Polysaccharide CSPs (e.g., OD-H, AD-H) with Hexane/Alcohol Mobile Phases derivatization->screening screening->derivatization No Separation optimization Optimize Mobile Phase (% Alcohol, Alcohol Type) and Temperature screening->optimization Partial Separation Observed separation Baseline Separation of Enantiomers optimization->separation

Caption: General experimental workflow for developing a chiral HPLC separation method.

References

Technical Support Center: Synthesis of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-heptanol. The focus is on minimizing by-product formation and addressing common issues encountered during two primary synthetic routes: the Grignard reaction and the reduction of 4-methyl-2-heptanone (B1266389).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and practical laboratory-scale methods for synthesizing this compound are:

  • Grignard Reaction: The reaction of isobutylmagnesium bromide with acetaldehyde (B116499). This method builds the carbon skeleton and introduces the hydroxyl group in a single step.

  • Reduction of a Ketone: The reduction of 4-methyl-2-heptanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This is a straightforward conversion of a ketone to a secondary alcohol.

Q2: What are the major by-products I should be aware of during the Grignard synthesis of this compound?

A2: The primary by-product of concern is the Wurtz coupling product, 2,5-dimethylhexane. This alkane is formed by the reaction of the isobutylmagnesium bromide with unreacted isobutyl bromide.[1] Its formation is more likely if the local concentration of the alkyl halide is high or if the reaction temperature is not adequately controlled.[2]

Q3: In the reduction of 4-methyl-2-heptanone, what are the likely impurities?

A3: The most common impurity is unreacted 4-methyl-2-heptanone due to incomplete reduction. The presence of other by-products is generally low when using a mild and selective reducing agent like sodium borohydride.

Q4: How can I effectively purify the final this compound product?

A4: Fractional distillation is the most common and effective method for purifying this compound from the reaction mixture. The boiling points of the product and potential by-products are sufficiently different to allow for good separation. For instance, in a similar synthesis of 4-methyl-3-heptanol, distillation was used to separate the desired alcohol from by-products.[3]

Troubleshooting Guides

Route 1: Grignard Reaction of Isobutylmagnesium Bromide and Acetaldehyde

Troubleshooting Common Issues

Symptom / Observation Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete Grignard reagent formation: Presence of moisture in glassware or reagents. 2. Side reaction with unreacted alkyl halide (Wurtz coupling): Rapid addition of isobutyl bromide.[1][2] 3. Reaction with atmospheric CO₂ or oxygen. 1. Thoroughly flame-dry all glassware and ensure all reagents and solvents are anhydrous. 2. Add the isobutyl bromide solution dropwise to the magnesium turnings to maintain a gentle reflux.[2] 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Significant amount of a non-polar by-product detected (e.g., by GC-MS) Formation of the Wurtz coupling product (2,5-dimethylhexane). [1]1. Decrease the rate of addition of the isobutyl bromide. 2. Ensure efficient stirring to quickly disperse the alkyl halide as it is added. 3. Maintain a low reaction temperature during the formation of the Grignard reagent.[4]
Reaction fails to initiate Inactive magnesium surface. 1. Use fresh, high-quality magnesium turnings. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3]
Route 2: Reduction of 4-Methyl-2-heptanone

Troubleshooting Common Issues

Symptom / Observation Potential Cause Recommended Solution
Incomplete reaction (significant starting material remains) 1. Insufficient reducing agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Suboptimal reaction time or temperature. 1. Increase the molar equivalents of the reducing agent (e.g., to 1.5 equivalents of NaBH₄). 2. Increase the reaction time and/or gently warm the reaction mixture while monitoring its progress by TLC or GC.
Formation of unexpected by-products Use of a non-selective reducing agent or harsh reaction conditions. 1. Use a mild and selective reducing agent like sodium borohydride (NaBH₄).[5][6] 2. Avoid overly acidic or basic work-up conditions that could promote side reactions.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by fractional distillation.

Protocol 2: Reduction of 4-Methyl-2-heptanone to this compound

Materials:

  • 4-Methyl-2-heptanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 4-methyl-2-heptanone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the dropwise addition of dilute hydrochloric acid at 0 °C until the pH is approximately 7.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether and water to the residue and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by fractional distillation.

Visualizations

Grignard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide + Mg (in ether) Magnesium Magnesium Magnesium->Isobutylmagnesium bromide Acetaldehyde Acetaldehyde Alkoxide intermediate Alkoxide intermediate Acetaldehyde->Alkoxide intermediate Isobutylmagnesium bromide->Alkoxide intermediate + Acetaldehyde 2,5-dimethylhexane 2,5-dimethylhexane (Wurtz by-product) Isobutylmagnesium bromide->2,5-dimethylhexane + Isobutyl bromide (Side reaction) This compound This compound Alkoxide intermediate->this compound + H₃O⁺ (Work-up)

Caption: Grignard synthesis of this compound and the formation of the Wurtz coupling by-product.

Reduction_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 4-Methyl-2-heptanone 4-Methyl-2-heptanone Alkoxide intermediate Alkoxide intermediate 4-Methyl-2-heptanone->Alkoxide intermediate + NaBH₄ NaBH4 NaBH₄ NaBH4->Alkoxide intermediate This compound This compound Alkoxide intermediate->this compound + H₂O/MeOH (Protonation)

Caption: Reduction of 4-methyl-2-heptanone to this compound.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield High_Purity High Purity? Low_Yield->High_Purity No Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Yes End Successful Synthesis High_Purity->End Yes Purification Improve Purification (e.g., Fractional Distillation) High_Purity->Purification No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Optimize_Conditions->Start Purification->Start

Caption: A general troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing 4-Methyl-2-heptanol Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 4-Methyl-2-heptanol detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound?

A1: The most common and effective method for the analysis of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique offers excellent separation and identification capabilities. For enhanced sensitivity, GC-MS is often coupled with sample preparation techniques like Solid-Phase Microextraction (SPME) or headspace sampling.[3][4]

Q2: I am not getting a detectable signal for this compound. What are the likely causes?

A2: Low or undetectable signals for this compound can stem from several factors:

  • Insufficient Sample Concentration: The concentration of this compound in your sample may be below the limit of detection of your current method.

  • Suboptimal Sample Preparation: Inefficient extraction or pre-concentration of the analyte can lead to significant signal loss.

  • Poor Chromatographic Conditions: Issues with the GC column, inlet, or temperature program can result in poor peak shape or loss of the analyte.

  • Instrument Sensitivity: The mass spectrometer may not be tuned for optimal sensitivity in the relevant mass range.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Microextraction (SPME) or headspace analysis to pre-concentrate the analyte before injection.[3][4]

  • Derivatization: Chemically modify the this compound to increase its volatility and/or improve its chromatographic behavior and detection.[5][6]

  • Adjust GC-MS Parameters: Optimize the injection mode (e.g., pulsed splitless), carrier gas flow rate, and MS detector settings.

  • Use a More Selective MS Scan Mode: If you know the characteristic ions of this compound, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly improve sensitivity.[7]

Q4: What is derivatization and how can it help in the analysis of this compound?

A4: Derivatization is the process of chemically modifying a compound to make it more suitable for analysis.[5][8] For this compound, which is a secondary alcohol, derivatization can:

  • Increase Volatility: By replacing the active hydrogen on the hydroxyl group, intermolecular hydrogen bonding is reduced, leading to increased volatility.[6][8]

  • Improve Peak Shape: Derivatization can reduce peak tailing caused by the interaction of the polar hydroxyl group with active sites in the GC system.[9]

  • Enhance Detector Response: Certain derivatives can improve the ionization efficiency in the mass spectrometer, leading to a stronger signal.[8] Common derivatization methods for alcohols include silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) ether) and acylation.[6][8]

Q5: Which SPME fiber should I choose for this compound analysis?

A5: For volatile and semi-volatile compounds like alcohols, a mixed-phase fiber is often recommended to capture a broader range of analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is effective for a wide range of volatile and semi-volatile compounds.[10] The choice of fiber should be optimized based on the specific sample matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active Sites in the GC System Deactivate the injector liner with a silylating agent. Consider using a liner with glass wool to trap non-volatile residues. If the problem persists, the contamination may be at the head of the GC column.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is ineffective, solvent rinse the column according to the manufacturer's instructions.[11]
Improper Column Installation Re-install the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.[12]
Sample Overload Reduce the injection volume or dilute the sample.
Inappropriate GC Conditions Optimize the initial oven temperature and temperature ramp rate.
Issue 2: Ghost Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Contaminated Syringe Thoroughly rinse the syringe with a high-purity solvent.
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.[13]
Carryover from Previous Injections Run a blank solvent injection after a high-concentration sample to clean the system.
Contaminated Carrier Gas Ensure high-purity carrier gas and use appropriate gas purifiers.
Issue 3: Low or No Analyte Response
Potential Cause Troubleshooting Step
Leak in the GC System Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.[12]
Suboptimal SPME/Headspace Parameters Optimize extraction time, temperature, and agitation to ensure efficient transfer of this compound to the fiber or headspace.[14][15]
Inefficient Derivatization Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time, solvent) are optimal for secondary alcohols.
Incorrect MS Parameters Verify that the MS is acquiring data in the correct mass range for this compound or its derivative. If using SIM mode, ensure the correct ions are being monitored.

Summary of Sensitivity Enhancement Techniques

The following table summarizes various techniques to enhance the sensitivity of this compound detection and their expected impact.

Technique Principle Expected Impact on Sensitivity Considerations
Solid-Phase Microextraction (SPME) Adsorption/absorption of the analyte onto a coated fiber for pre-concentration.[11]Significant increaseRequires optimization of fiber type, extraction time, and temperature.
Headspace (HS) Analysis Analysis of the vapor phase in equilibrium with the sample, concentrating volatile analytes.Moderate to significant increaseOptimization of incubation time and temperature is crucial.[16][17]
Derivatization (Silylation/Acylation) Chemical modification of the hydroxyl group to increase volatility and improve peak shape.[5][6]Moderate to significant increaseMay introduce artifacts if not performed carefully; requires removal of excess derivatizing agent.
Pulsed Splitless Injection A high-pressure pulse at the beginning of the injection helps to focus the analyte band onto the column.[7]Moderate increaseRequires an electronic pressure control system on the GC.
Selected Ion Monitoring (SIM) The mass spectrometer is set to detect only a few characteristic ions of the analyte.[7]High increaseRequires knowledge of the mass spectrum of this compound or its derivative; not suitable for unknown screening.
Large Volume Injection (LVI) Injection of a larger sample volume to introduce more analyte into the system.High increaseRequires a specialized injector (e.g., PTV) to handle the large solvent volume.

Detailed Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Sample Preparation: Place a known volume or weight of the sample into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Matrix Modification (Optional): Add salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace.[16]

  • Incubation: Seal the vial and incubate at a constant temperature (e.g., 60°C) with agitation for a defined period (e.g., 20 minutes) to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) while maintaining the incubation temperature and agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analyte onto the GC column.

Protocol 2: Derivatization of this compound by Silylation
  • Sample Preparation: Prepare a concentrated extract of the sample containing this compound in an aprotic solvent (e.g., hexane (B92381) or dichloromethane). The sample must be free of water.

  • Reagent Addition: In a clean, dry reaction vial, add a known volume of the sample extract. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sensitivity Sensitivity Enhancement cluster_analysis Analysis sample Sample Collection add_is Add Internal Standard sample->add_is spme HS-SPME add_is->spme derivatization Derivatization add_is->derivatization gcms GC-MS Analysis spme->gcms derivatization->gcms data Data Processing gcms->data

Caption: Experimental workflow for sensitive this compound analysis.

troubleshooting_logic cluster_solutions Solutions start Low Sensitivity Issue check_prep Review Sample Prep start->check_prep check_gc Check GC Parameters check_prep->check_gc Prep OK optimize_spme Optimize SPME/HS check_prep->optimize_spme Inefficient implement_deriv Implement Derivatization check_prep->implement_deriv Inefficient check_ms Check MS Settings check_gc->check_ms GC OK check_leaks Check for Leaks check_gc->check_leaks Parameters OK tune_ms Tune MS check_ms->tune_ms Settings OK use_sim Use SIM Mode tune_ms->use_sim

Caption: Troubleshooting logic for low sensitivity in this compound detection.

References

Reducing interference in the analysis of 4-Methyl-2-heptanol from natural samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methyl-2-heptanol in natural samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound in my GC-MS analysis?

A1: Peak tailing for alcohols like this compound is a common issue in gas chromatography. It is primarily caused by the interaction of the polar hydroxyl (-OH) group of the alcohol with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) found in the inlet liner, at the head of the GC column, or on particulate matter from the sample matrix. These interactions cause some analyte molecules to be retained longer, resulting in asymmetrical peaks.[1][2] To mitigate this, ensure your system is well-maintained with clean, deactivated liners and that you are using a high-quality, inert GC column.

Q2: Should I derivatize this compound before GC-MS analysis? What are the benefits?

A2: Yes, derivatization is highly recommended for improving the analysis of alcohols. The most common method is silylation, which involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[3]

  • Benefits of Derivatization:

    • Improved Peak Shape: By masking the polar hydroxyl group, derivatization significantly reduces interactions with active sites, leading to more symmetrical peaks and reduced tailing.[3]

    • Increased Volatility: TMS derivatives are typically more volatile than their parent compounds, which can lead to shorter retention times and sharper peaks.

    • Enhanced Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC inlet.

Q3: What are "matrix effects" and how can they interfere with the quantification of this compound?

A3: Matrix effects refer to the alteration of the analytical signal of the target analyte (this compound) due to the presence of other co-eluting components in the sample matrix. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Natural samples are complex and contain numerous compounds that can interfere with the ionization process in the mass spectrometer. Proper sample preparation is crucial to minimize matrix effects.

Q4: Which sample preparation technique is best for extracting this compound from a complex natural sample?

A4: The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available equipment. The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).

  • Liquid-Liquid Extraction (LLE): A conventional method that is effective but can be labor-intensive and require significant volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Offers better selectivity and cleaner extracts compared to LLE. It is a versatile technique with a wide range of available sorbents.

  • Solid-Phase Microextraction (SPME): A solvent-free, simple, and sensitive technique ideal for volatile compounds like this compound. It is particularly well-suited for headspace analysis, which minimizes the introduction of non-volatile matrix components into the GC system.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

If you are experiencing asymmetrical peaks for this compound, follow this troubleshooting workflow.

G A Observe Peak Tailing/Fronting B Perform Inlet Maintenance - Replace Septum - Replace Liner & O-ring A->B C Check Column Installation - Re-cut column inlet (10-15 cm) - Ensure correct installation depth B->C D Evaluate Peak Shape with Standard C->D E Problem Resolved D->E Good Peak Shape F Problem Persists D->F Poor Peak Shape G Consider Method Optimization - Lower inlet temperature - Use a more inert GC column F->G H Implement Derivatization (Silylation Protocol) G->H

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Low Analyte Response or Recovery

If you are observing a weak signal for this compound, consider the following steps to improve recovery and sensitivity.

G A Low Analyte Response B Optimize Sample Preparation - Evaluate extraction solvent/sorbent - Check pH and ionic strength A->B C For SPME: - Select appropriate fiber coating - Optimize extraction time & temperature B->C D Check for Active Sites (See Peak Tailing Guide) C->D E Evaluate Recovery with Spiked Sample D->E F Acceptable Recovery E->F G Poor Recovery E->G H Consider Derivatization - Increases volatility and improves peak focus G->H I Optimize MS Parameters - Check tune report - Use Selected Ion Monitoring (SIM) H->I

Caption: Troubleshooting workflow for low analyte response.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

This table provides a qualitative comparison of common extraction methods for this compound from natural samples.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace SPME (HS-SPME)
Selectivity Low to ModerateModerate to HighHigh (for volatiles)
Solvent Usage HighModerateNone
Labor Intensity HighModerateLow
Sample Throughput LowModerateHigh (with automation)
Matrix Clean-up FairGoodExcellent
Sensitivity ModerateGoodExcellent
Table 2: Expected Improvement in Peak Shape After Derivatization

Silylation of this compound is expected to significantly improve peak symmetry. The tailing factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak, is a key metric.

Analyte FormExpected Tailing Factor (Tf)Peak Shape
Underivatized this compound> 1.5Tailing
Silylated this compound (TMS derivative)1.0 - 1.2Symmetrical

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is recommended for the extraction of this compound from liquid samples such as urine, plasma, or plant extracts.

  • Sample Preparation:

    • Place 1-2 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

    • For aqueous samples, add NaCl (e.g., 0.5 g) to increase the ionic strength and promote the partitioning of the analyte into the headspace ("salting out").

    • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar alcohol not present in the sample).

    • Immediately seal the vial with a PTFE-lined septum.

  • SPME Fiber Selection:

    • For a polar analyte like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice due to its broad selectivity for volatile compounds.

  • Extraction:

    • Place the vial in a heated agitator (e.g., 60 °C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-30 minutes) with constant agitation. The optimal time and temperature should be determined empirically.

  • Desorption:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption for a period of 1-3 minutes in splitless mode.

Protocol 2: Derivatization by Silylation

This protocol describes the formation of a trimethylsilyl (TMS) ether of this compound.

  • Sample Drying: The sample extract must be free of water, as silylating reagents are moisture-sensitive. If your sample is in an aqueous solution, it must be extracted into an organic solvent (e.g., using LLE or SPE) and then dried, for example, with anhydrous sodium sulfate.

  • Reagents:

    • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Solvent (if needed): A dry, aprotic solvent such as pyridine, acetonitrile, or dichloromethane.

  • Procedure:

    • To the dried sample extract in a GC vial, add an excess of the silylating reagent. For example, add 50 µL of BSTFA + 1% TMCS.

    • Securely cap the vial.

    • Heat the vial at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[3]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The derivatized sample can be directly injected into the GC-MS system.

Protocol 3: GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound.

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/Splitless, operated in splitless mode.

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for the TMS derivative of this compound (based on typical fragmentation of silylated alcohols):

      • Quantifier Ion: To be determined from the mass spectrum of a standard.

      • Qualifier Ions: To be determined from the mass spectrum of a standard.

      • The NIST mass spectrum for underivatized this compound shows a top peak at m/z 45.[4] The mass spectrum of the TMS derivative will be different and should be confirmed experimentally.

References

Technical Support Center: Optimizing Slow-Release Formulations of 4-Methyl-2-heptanol Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and application of slow-release 4-Methyl-2-heptanol lures.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and field-testing of this compound lures, offering potential causes and systematic solutions.

Issue 1: Rapid Decline in Lure Efficacy and Trap Captures

  • Symptom: A sharp decrease in the number of target insects captured in traps baited with the this compound lure after a short period.

  • Potential Causes:

    • Initial burst release of this compound, leading to premature depletion.

    • Degradation of this compound due to environmental factors.[1]

    • Inappropriate dispenser material or design for the environmental conditions.[1]

    • Contamination of the lure during handling.[1]

  • Troubleshooting Steps:

    • Characterize Release Profile: Quantify the release rate of this compound from the lure over time using Gas Chromatography-Mass Spectrometry (GC-MS). This will determine if an initial burst release is occurring.

    • Assess Environmental Stability: Expose the lure to relevant environmental conditions (e.g., UV light, temperature fluctuations) in a controlled setting and monitor the degradation of this compound.

    • Evaluate Dispenser Compatibility: Test different dispenser materials (e.g., polyethylene (B3416737) vials, rubber septa, polymeric matrices) to identify one that provides a more consistent and sustained release rate.[1]

    • Review Handling Procedures: Ensure strict protocols are in place to prevent contamination, such as wearing gloves and using clean tools when handling lures.[1]

Issue 2: Inconsistent Release Rates Between Lure Batches

  • Symptom: Significant variation in the release profile and field performance of lures from different production batches.

  • Potential Causes:

    • Lack of homogeneity in the polymer matrix and active ingredient mixture.[2]

    • Variations in the manufacturing process (e.g., temperature, mixing time).

    • Inconsistent loading of this compound into the dispenser.

  • Troubleshooting Steps:

    • Standardize Manufacturing Protocol: Document and strictly adhere to all parameters of the formulation process, including mixing speeds, times, and temperatures.

    • Ensure Homogeneous Mixing: Employ high-shear mixing or other appropriate techniques to ensure a uniform dispersion of this compound within the matrix.

    • Implement Quality Control Measures: Quantify the concentration of this compound in a subset of lures from each batch to ensure consistent loading.

    • Characterize Batch-to-Batch Release: Analyze the release profiles of samples from each new batch to verify consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing the release of this compound from a polymeric matrix?

A1: The release of this compound from a polymeric matrix is primarily governed by diffusion-controlled mechanisms.[3] The volatile compound moves from a region of higher concentration (within the matrix) to a region of lower concentration (the surrounding environment).[3] The rate of diffusion is influenced by the type of polymer, its porosity, and the physicochemical properties of this compound.[3] Solvent-activated release can also be a factor if the matrix is designed to swell or degrade in the presence of moisture.[3]

Q2: How does temperature affect the release rate of this compound?

A2: Temperature is a critical factor influencing the release rate of volatile compounds like this compound.[4] Higher temperatures increase the vapor pressure of the compound and can also increase the permeability of the polymer matrix, leading to a higher release rate.[4] This relationship is often exponential.[4] It is crucial to test lure formulations under the expected field temperature conditions.

Q3: What analytical methods are recommended for quantifying the release rate of this compound?

A3: The recommended analytical method is Gas Chromatography-Mass Spectrometry (GC-MS). For sample collection, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free technique suitable for volatile compounds.[5] This method allows for the accurate quantification of the amount of this compound released into the headspace over time. Derivatization techniques, such as trifluoroacetylation, can be employed to improve the chromatographic properties of secondary alcohols like this compound, leading to more accurate and reproducible results.[6]

Q4: Which polymers are suitable for creating a slow-release formulation for this compound?

A4: Several types of polymers can be used, and the choice depends on the desired release profile and environmental conditions. Common choices include:

  • Polyvinyl alcohol (PVA): Forms a hydrogel matrix that can control the release of volatile substances.[7]

  • Natural Polymers (e.g., gellan gum, pectin, chitosan): These are biodegradable and can form gels that modulate the release of semiochemicals.[8]

  • Polyolefins (e.g., polyethylene): Often used for reservoir-type dispensers where the compound diffuses through the polymer wall. The interaction between the polymer matrix and this compound is crucial in determining the release mechanism.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H18O[10][11][12][13]
Molecular Weight130.23 g/mol [10][11][13]
Boiling PointData not consistently available[11]
Solubility in Water1.73 mg/mL at 25 °C[11]
XLogP3-AA2.5 - 2.7[11][13]

Table 2: Comparison of Polymer Matrices for Slow-Release Formulations

Polymer MatrixRelease MechanismAdvantagesDisadvantages
Polyvinyl Alcohol (PVA)Diffusion from hydrogelTunable release, biodegradableSensitive to humidity
Gellan Gum/PectinSwelling and diffusionEnvironmentally friendly, good for hydrophilic compoundsMay require crosslinkers for stability
PolyethyleneDiffusion through reservoir wallCost-effective, durableRelease rate can be temperature-sensitive
Encapsulation (e.g., Spray Drying)Diffusion and matrix degradationProtects active ingredient, versatileCan be a more complex manufacturing process

Experimental Protocols

Protocol 1: Preparation of a Polyvinyl Alcohol (PVA) Hydrogel Lure

  • Preparation of PVA Solution: Prepare a 10% (w/v) aqueous solution of PVA (average molar mass of 130,000 g/mol ). Heat the solution to 90°C with constant stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Incorporation of this compound: Add this compound to the PVA solution to achieve the desired final concentration (e.g., 1% w/w).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure a uniform dispersion of the active ingredient.

  • Crosslinking (Optional): To form a more stable hydrogel, a crosslinking agent can be added. For example, add an aqueous solution of a suitable crosslinker and mix thoroughly.

  • Casting and Drying: Pour the mixture into molds of the desired shape and size for the lure. Allow the hydrogels to dry at room temperature or in a controlled environment until they reach a stable weight.

Protocol 2: Quantification of this compound Release Rate using HS-SPME-GC-MS

  • Sample Preparation: Place a single lure into a 20 mL headspace vial and seal it with a PTFE/silicone septum.

  • Incubation: Place the vial in an incubator at a controlled temperature (e.g., 25°C).

  • HS-SPME Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a fixed period (e.g., 30 minutes).

  • GC-MS Analysis:

    • Desorb the SPME fiber in the hot injector of the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the oven temperature program to achieve good separation of this compound from any other volatile compounds.

    • Operate the mass spectrometer in scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Create a calibration curve using standard solutions of this compound. Calculate the mass of the compound released at each time point and determine the release rate.

Visualizations

Experimental_Workflow Experimental Workflow for Lure Development and Testing cluster_formulation Formulation cluster_analysis Release Rate Analysis cluster_field_testing Field Testing prep_pva Prepare PVA Solution add_active Incorporate this compound prep_pva->add_active homogenize Homogenize Mixture add_active->homogenize cast_lure Cast and Dry Lure homogenize->cast_lure place_in_vial Place Lure in Vial cast_lure->place_in_vial To Analysis deploy_traps Deploy Baited Traps cast_lure->deploy_traps To Field Test incubate Incubate at Controlled Temperature place_in_vial->incubate spme_sample HS-SPME Sampling incubate->spme_sample gcms_analysis GC-MS Analysis spme_sample->gcms_analysis analyze_data Analyze Efficacy Data gcms_analysis->analyze_data Compare with Field Data monitor_captures Monitor Insect Captures deploy_traps->monitor_captures monitor_captures->analyze_data

Caption: Workflow for the development, analysis, and testing of slow-release lures.

Troubleshooting_Logic Troubleshooting Logic for Rapid Efficacy Decline cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Symptom: Rapid Decline in Trap Captures burst_release Initial Burst Release start->burst_release degradation Compound Degradation start->degradation dispenser_issue Dispenser Mismatch start->dispenser_issue analyze_release Characterize Release Profile burst_release->analyze_release test_stability Assess Environmental Stability degradation->test_stability evaluate_dispensers Evaluate Dispenser Materials dispenser_issue->evaluate_dispensers

Caption: Decision tree for troubleshooting a rapid decline in lure efficacy.

References

Technical Support Center: Understanding and Mitigating Variability in Insect Response to 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in insect responses to the semiochemical 4-Methyl-2-heptanol. Our resources are designed to help you standardize your experimental protocols and interpret your results with greater confidence.

Frequently Asked Questions (FAQs)

Q1: We are observing significant day-to-day variation in the electroantennography (EAG) and behavioral responses of our test insects to this compound. What are the potential causes?

A1: Variability in insect response to volatile compounds is a common challenge in chemical ecology research. Several intrinsic and extrinsic factors can contribute to these fluctuations:

  • Physiological State: The age, mating status, and nutritional state of the insect can profoundly influence its olfactory sensitivity. For instance, virgin females may show heightened sensitivity to specific pheromones, while mated females may have a reduced response. Similarly, starved insects may exhibit a more robust response to food-related odorants.

  • Circadian Rhythms: Many insects exhibit daily cycles of activity and sensitivity. Conducting experiments at different times of the day can lead to varied responses. It is crucial to establish the peak activity period for your target species and perform all trials within that window.

  • Genetic Variation: Different populations or strains of the same insect species can have genetic differences that affect their olfactory systems, leading to varied responses.

  • Environmental Conditions: Temperature, humidity, and light conditions in the laboratory can impact insect behavior and physiology. Maintaining a consistent and controlled environment is essential for reproducible results.

  • Experimental Procedures: Inconsistencies in odor delivery, airflow rates in olfactometers, and electrode placement in EAG setups can introduce significant variability.

Q2: How does the concentration of this compound affect insect response?

A2: The response of insects to semiochemicals is often dose-dependent. A compound that is an attractant at a low concentration may become a repellent at a high concentration. It is crucial to perform dose-response experiments to determine the optimal concentration range for eliciting the desired behavior. This typically involves testing a logarithmic series of concentrations.

Q3: Are there differences in response to this compound between male and female insects?

A3: Yes, sex-specific responses are common. If this compound is a component of a sex pheromone, you would expect a strong response in one sex (typically the male) and a minimal or non-existent response in the other. If it is a component of an aggregation pheromone or a kairomone from a host plant, both sexes may respond, but the intensity of the response could still differ.

Troubleshooting Guides

Troubleshooting Inconsistent Electroantennography (EAG) Results
IssuePotential Cause(s)Recommended Solution(s)
No or weak EAG response to this compound 1. Incorrect solvent or concentration. 2. Poor electrode contact. 3. Antennal preparation is no longer viable. 4. The insect species does not respond to this compound.1. Ensure the compound is properly dissolved and use a fresh dilution. Verify the final concentration. 2. Check the connection between the antenna and the electrodes. Ensure the saline solution is making good contact. 3. Prepare a fresh antenna. Monitor the baseline signal for stability. 4. Test with a known positive control for the species to ensure the setup is working.
High baseline noise 1. Poor grounding of the Faraday cage. 2. Electrical interference from other lab equipment. 3. Movement or vibration near the setup.1. Ensure all components are properly grounded. 2. Turn off any unnecessary electrical equipment in the vicinity. 3. Place the EAG setup on an anti-vibration table in a quiet location.
Inconsistent response amplitude between replicates 1. Variability in stimulus delivery (puff duration or volume). 2. Inconsistent antennal positioning in the airstream. 3. Physiological differences between individual insects.1. Use a stimulus controller for precise and repeatable puffs. 2. Ensure each antenna is placed in the same position relative to the air outlet. 3. Increase the sample size and randomize the order of stimulus presentation.
Troubleshooting Inconsistent Y-Tube Olfactometer Results
IssuePotential Cause(s)Recommended Solution(s)
Insects show no preference (no choice) 1. Airflow is too high or too low. 2. The concentration of this compound is outside the active range. 3. Insects are not motivated (not in the right physiological state).1. Calibrate airflow to the appropriate speed for the species. 2. Conduct a dose-response experiment to find the optimal concentration. 3. Ensure insects are of the correct age, mating status, and have been starved for an appropriate period.
Positional bias (insects consistently choose one arm regardless of the stimulus) 1. Uneven lighting. 2. Asymmetrical airflow between the arms. 3. Contamination of one arm of the olfactometer.1. Ensure uniform, diffuse lighting over the entire apparatus. 2. Use flow meters to ensure equal airflow in both arms. 3. Thoroughly clean the olfactometer with appropriate solvents between trials. Rotate the arms of the olfactometer during the experiment to account for any subtle biases.
High variability in choice between replicates 1. Inconsistent environmental conditions (temperature, humidity). 2. Differences in the physiological state of the insects. 3. Inconsistent stimulus preparation.1. Conduct experiments in a controlled environment chamber. 2. Use insects from a synchronized cohort. 3. Prepare fresh stimulus solutions for each trial and ensure the solvent has fully evaporated from the delivery substrate.

Data Presentation

Table 1: Hypothetical Electroantennography (EAG) Dose-Response to Aliphatic Alcohols in a Model Insect Species

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
This compound0.010.2 ± 0.05
0.10.8 ± 0.12
11.5 ± 0.21
101.3 ± 0.18
2-Heptanol0.010.15 ± 0.04
0.10.6 ± 0.09
11.2 ± 0.15
101.0 ± 0.13
Hexane (B92381) (Control)-0.05 ± 0.02

Table 2: Hypothetical Behavioral Response in a Y-Tube Olfactometer to this compound (1 µg/µL)

Insect GroupN% Choice for this compound% Choice for Control (Hexane)% No Choice
Virgin Females5078184
Mated Females5045487
Males5082153

Experimental Protocols

Protocol: Electroantennography (EAG)
  • Insect Preparation:

    • Select an insect of the desired species, age, and sex.

    • Immobilize the insect, for example, by chilling it on ice for a few minutes.

    • Carefully excise one antenna at its base using fine scissors.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation:

    • Prepare a serial dilution of this compound in a high-purity solvent like hexane or paraffin (B1166041) oil (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Apply 10 µL of the test solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a solvent-only control in the same manner.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of purified and humidified air.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) into the main airstream directed at the antenna using a stimulus controller.

    • Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software.

    • Allow sufficient time between stimuli for the antenna to return to its baseline state.

Protocol: Y-Tube Olfactometer Bioassay
  • Apparatus Setup:

    • Thoroughly clean the Y-tube olfactometer with a solvent (e.g., acetone (B3395972) or ethanol) and bake it in an oven to remove any residual odors.

    • Connect the olfactometer to a purified and humidified air source.

    • Use flow meters to regulate a constant and equal airflow through both arms of the Y-tube.

  • Stimulus Preparation:

    • Apply a known amount of the this compound solution to a filter paper strip.

    • Apply an equal amount of the solvent to another filter paper strip to serve as the control.

    • Allow the solvent to evaporate for a consistent period before placing the strips in the respective odor source chambers at the end of each arm.

  • Bioassay Procedure:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a defined period.

    • Record the choice and remove the insect.

    • After a set number of trials, clean the olfactometer and rotate the arms to avoid positional bias.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Insect_Prep Insect Preparation (Age, Sex, Mating Status) EAG Electroantennography (EAG) Insect_Prep->EAG Olfactometer Y-Tube Olfactometer Insect_Prep->Olfactometer Stimulus_Prep Stimulus Preparation (this compound Dilutions) Stimulus_Prep->EAG Stimulus_Prep->Olfactometer EAG_Analysis EAG Data Analysis (Response Amplitude) EAG->EAG_Analysis Behavioral_Analysis Behavioral Data Analysis (Choice Percentage) Olfactometer->Behavioral_Analysis

General experimental workflow for assessing insect response.

or_signaling_pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_complex Odorant Receptor (ORx/Orco) Complex OBP->OR_complex Transports to G_protein G-protein (Gq) OR_complex->G_protein Activates (Metabotropic) Ion_channel Ion Channel (Cation influx) OR_complex->Ion_channel Directly gates (Ionotropic) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ion_channel Opens Depolarization Membrane Depolarization Ion_channel->Depolarization Leads to Action_potential Action Potential Depolarization->Action_potential Triggers

Insect olfactory signaling pathway for odorant receptors.

troubleshooting_logic Start Inconsistent Results? Check_Physiology Verify Insect Physiology (Age, Mating, Starvation) Start->Check_Physiology Yes Check_Environment Standardize Environment (Temp, Humidity, Light) Check_Physiology->Check_Environment Check_Procedure Review Experimental Protocol (Stimulus, Airflow, Setup) Check_Environment->Check_Procedure Dose_Response Conduct Dose-Response Experiment Check_Procedure->Dose_Response Consistent Results Consistent Dose_Response->Consistent Problem Solved Inconsistent Still Inconsistent Dose_Response->Inconsistent Problem Persists

Logical workflow for troubleshooting variable insect responses.

Validation & Comparative

Validating the Role of 4-Methyl-2-heptanol as an Aggregation Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methyl-2-heptanol's performance as an aggregation pheromone, supported by experimental data. We will delve into its efficacy, synergistic relationships with other compounds, and the experimental protocols used for its validation.

Introduction to this compound

This compound is an aliphatic alcohol that has been identified as a key component of the aggregation pheromone in several insect species, particularly within the Curculionidae family (weevils). Aggregation pheromones are chemical signals that attract both sexes of a species to a specific location, facilitating mating, feeding, and overwhelming host plant defenses. The validation of such compounds is a critical step in the development of effective semiochemical-based pest management strategies.

Evidence of Aggregation Pheromone Activity

The role of this compound as an aggregation pheromone has been primarily investigated through a combination of electrophysiological and behavioral assays.

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Significant EAG responses to this compound have been recorded in several weevil species, indicating the presence of specialized olfactory receptor neurons for this compound.

Table 1: Electroantennogram (EAG) Responses to this compound and Synergistic Compounds

SpeciesCompound(s)Mean EAG Response (mV ± SE)Reference
Odoiporus longicollis (Banana Pseudostem Weevil)2-Methyl-4-heptanol (B13450) + Host Plant Extract4.089 ± 0.043 (males)[1]
3.249 ± 0.072 (females)[1]
Hexane (Control)0.221 ± 0.036 (males)[1]
0.328 ± 0.035 (females)[1]
Behavioral Assays: Field Trapping Data

Field trapping experiments provide the ultimate validation of a compound's attractiveness under natural conditions. The data consistently shows that this compound is most effective when used in combination with other synergistic compounds, particularly 4-methyl-5-nonanol, and host plant kairomones.

Table 2: Field Trapping Results for this compound and Other Aggregation Pheromones

Target SpeciesLure CompositionMean Trap Catch (weevils/trap/week)LocationReference
Metamasius hemipterus sericeus (West Indian Sugarcane Weevil)4-methyl-5-nonanol (1) + 2-methyl-4-heptanol (2)Significantly higher than (1) aloneCosta Rica[2][3]
(1) + 2-methyl-4-octanol (B1594176) (3)High catch levels, similar to (1) + (2)Florida[2][3]
Sugarcane + (1) + (2)Highly synergistic attractionCosta Rica[2][3]
Odoiporus longicollis (Banana Pseudostem Weevil)2-methyl-4-heptanol + Host Plant ExtractSignificantly higher than either aloneNot Specified[1][4]
Aggregation Pheromone + Banana Stem Tissue29.16 ± 7.02Not Specified
Synthetic Attractant Mixture + Aggregation Pheromone0.66 ± 0.21Not Specified
Polygraphus punctifronsrac-grandisolStrongly attractiveSweden[5]
rac-grandisol + (−)-(R)-terpinen-4-olFourfold increase in trap catchSweden[5]
Rhynchophorus ferrugineus (Red Palm Weevil)750 mg pheromone lure695.80 (total)Not Specified[6]
1000 mg pheromone lure789 (total)Not Specified[6]

Comparison with Alternative Aggregation Pheromones

While this compound is a significant pheromone component, other compounds play a primary role in the aggregation of different weevil species. This highlights the specificity of chemical communication in insects.

Table 3: Key Aggregation Pheromone Components in Various Curculionidae Species

SpeciesPrimary Aggregation Pheromone(s)Synergists/KairomonesReference
Metamasius hemipterus sericeus4-methyl-5-nonanol2-methyl-4-heptanol, 2-methyl-4-octanol, sugarcane volatiles[2][3]
Odoiporus longicollis2-methyl-4-heptanolHost plant extracts (banana)[1][4]
Cosmopolites sordidus (Banana Corm Weevil)Sordidin (1(S),3(R),5(R)-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane)Host plant volatiles[7]
Rhynchophorus ferrugineus (Red Palm Weevil)Ferrugineol (4-methyl-5-nonanol) and Ferrugineone (4-methyl-5-nonanone)Ethyl acetate, host palm volatiles[8]
Anthonomus grandis (Boll Weevil)Grandlure (a blend of two terpene alcohols and two terpene aldehydes)Cotton volatiles[9]
Polygraphus punctifrons(+)-(1R,2S)-grandisol(−)-(R)-terpinen-4-ol[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pheromone research. Below are summaries of key experimental protocols.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies biologically active compounds in a complex mixture.

Protocol:

  • Pheromone Extraction: Volatiles are collected from insects (e.g., from aeration of males) or their frass using solvent extraction or solid-phase microextraction (SPME).

  • Gas Chromatography (GC): The extract is injected into a GC, which separates the individual compounds based on their volatility and interaction with a capillary column.

  • Effluent Splitting: The effluent from the GC column is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over a prepared insect antenna.

  • Electroantennogram (EAG) Recording: An insect antenna is mounted between two electrodes. As electrophysiologically active compounds pass over the antenna, they elicit a change in electrical potential (depolarization), which is amplified and recorded.

  • Data Analysis: The FID chromatogram and the EAG recording are synchronized. Peaks in the FID chromatogram that correspond to a depolarization in the EAG trace are identified as biologically active. These compounds are then identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Olfactometer Bioassays

Olfactometers are used to study insect behavior in response to chemical stimuli in a controlled laboratory setting.

Protocol (Y-tube Olfactometer):

  • Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for introducing odor stimuli.

  • Airflow: Purified and humidified air is passed through both arms at a constant rate.

  • Odor Introduction: The test compound (e.g., synthetic this compound dissolved in a solvent) is applied to a filter paper and placed in one arm. The other arm contains a filter paper with the solvent alone (control).

  • Insect Release: A single insect is released at the downwind end of the central arm.

  • Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period.

  • Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the arm with the test compound.

Field Trapping

This is the definitive test of a pheromone's effectiveness for monitoring or mass trapping.

Protocol:

  • Trap Design: Various trap designs can be used, such as funnel traps or panel traps, depending on the target insect's behavior.

  • Lure Preparation: The synthetic pheromone(s) and any synergists are loaded into a controlled-release dispenser.

  • Trap Deployment: Traps are deployed in the field in a randomized block design to account for environmental variability. A set distance is maintained between traps to avoid interference.

  • Baiting: Traps are baited with different combinations of lures (e.g., this compound alone, synergist alone, combination, and an unbaited control). Host plant material is often included as a kairomonal attractant.

  • Data Collection: Traps are checked at regular intervals, and the number of captured insects (males and females) is recorded.

  • Data Analysis: Statistical methods (e.g., ANOVA) are used to compare the mean trap catches for each treatment.

Mandatory Visualizations

Pheromone_Validation_Workflow cluster_0 Compound Identification cluster_1 Behavioral Validation cluster_2 Application Volatile_Collection Volatile Collection (Aeration/SPME) GC_EAD GC-EAD Analysis Volatile_Collection->GC_EAD Extract GC_MS GC-MS Identification GC_EAD->GC_MS Active Peaks Synthesis Chemical Synthesis of Putative Pheromone GC_MS->Synthesis Identified Structure Olfactometer Olfactometer Bioassay Synthesis->Olfactometer Synthetic Lure Field_Trapping Field Trapping Experiments Olfactometer->Field_Trapping Promising Candidates Pest_Management Pest Management Strategy (Monitoring/Mass Trapping) Field_Trapping->Pest_Management Validated Lure

Caption: Workflow for the identification and validation of an insect aggregation pheromone.

Synergistic_Effect M4H This compound Attraction Maximal Aggregation Response in Metamasius hemipterus M4H->Attraction Weak Attraction M4H->Attraction M5N 4-methyl-5-nonanol M5N->Attraction Moderate Attraction M5N->Attraction HPV Host Plant Volatiles HPV->Attraction Weak Attraction HPV->Attraction

Caption: Synergistic effect of pheromone components and host plant volatiles.

Conclusion

The available evidence strongly supports the role of this compound as a component of the aggregation pheromone for several weevil species. However, its efficacy is significantly enhanced when used in conjunction with synergistic compounds, such as 4-methyl-5-nonanol, and host plant kairomones. For researchers and professionals in drug development and pest management, this underscores the importance of identifying and utilizing the complete pheromone blend for optimal attractancy. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of semiochemicals for innovative and sustainable pest control solutions.

References

Comparative Analysis of 4-Methyl-2-heptanol and Other Insect Attractants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and evaluation of effective insect attractants are crucial for developing novel pest management strategies and studying insect behavior. This guide provides a comparative analysis of 4-Methyl-2-heptanol and other established insect attractants, supported by available experimental data and detailed methodologies.

While research into the bioactivity of this compound as an insect attractant is limited, this guide synthesizes current knowledge on structurally related compounds and provides a framework for its evaluation against well-known attractants. The following sections present a comparative overview, detailed experimental protocols, and visualizations to aid in the design of future research.

Chemical Properties of this compound

This compound is a branched-chain aliphatic alcohol. Its chemical structure and properties are summarized below.

PropertyValue
Chemical Formula C₈H₁₈O
IUPAC Name 4-methylheptan-2-ol
Molar Mass 130.23 g/mol
Structure this compound structure

Comparative Efficacy of Insect Attractants

Direct comparative data for this compound is scarce. However, studies on its isomers and other heptanols suggest potential bioactivity. This section compares the known efficacy of various insect attractants, including pheromones and generalist lures.

AttractantTarget Insect(s)Type of AttractantEfficacy Data
4-Methyl-3-heptanol (isomer) Scolytus spp. (Bark Beetles)Aggregation Pheromone(3S,4S)-isomer is a potent attractant for Scolytus amygdali. Other stereoisomers can be inhibitory.
2-Heptanol Spodoptera littoralis (Cotton Leafworm) larvaeHost Plant VolatileShowed attraction in laboratory olfactometer assays.
1-Heptanol Anastrepha obliqua (West Indian Fruit Fly)Male-produced Pheromone ComponentElicited electroantennographic (EAG) responses in females.
Gossyplure Pectinophora gossypiella (Pink Bollworm)Sex PheromoneHigh efficacy in mating disruption and trapping, with trap catches significantly reduced in treated fields.
Disparlure Lymantria dispar (Spongy Moth)Sex PheromoneWidely used for monitoring and mating disruption. Efficacy is dose-dependent and influenced by environmental factors.
Methyl Eugenol Bactrocera dorsalis (Oriental Fruit Fly) and other Tephritid fruit fliesKairomone (Floral Attractant)Highly effective for male annihilation and monitoring, with high trap capture rates.
Ethanol Various ambrosia beetles and other wood-boring insectsKairomone (Host Volatile)A general attractant for insects targeting stressed or decaying wood. Often used in combination with other lures.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of insect attractants. Below are standard protocols for laboratory and field-based assays.

Electroantennography (EAG) Assay

Objective: To measure the olfactory response of an insect's antenna to a specific volatile compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and one antenna is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air carrying the test compound (e.g., this compound) is injected into the airstream.

  • Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the response indicates the level of antennal stimulation.

  • Controls: A solvent blank and a known standard attractant are used as negative and positive controls, respectively.

Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repellency) of an insect to a volatile compound in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber from which two or more arms extend.

  • Airflow: A controlled flow of purified and humidified air is passed through each arm.

  • Odor Source: The test compound is applied to a filter paper and placed in one arm, while a solvent control is placed in the other arm(s).

  • Insect Release: Insects are released individually into the central chamber.

  • Data Collection: The time the insect spends in each arm and the first choice of arm are recorded. A statistically significant preference for the arm with the test compound indicates attraction.

Field Trapping Experiment

Objective: To evaluate the effectiveness of a baited lure in capturing target insects under natural conditions.

Methodology:

  • Trap Design: A standardized trap type (e.g., delta trap, funnel trap) appropriate for the target insect is used.

  • Lure Preparation: The attractant is loaded onto a controlled-release dispenser (e.g., rubber septum, polyethylene (B3416737) vial).

  • Experimental Design: Traps are deployed in a randomized block design with multiple replicates. Treatments may include different doses of the attractant, a blank control, and a standard attractant for comparison.

  • Trap Placement: Traps are placed at a specified height and distance from each other to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap catches between treatments.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of insect attractants.

Signaling_Pathway Odorant Odorant (e.g., this compound) OR Odorant Receptor (on antenna) Odorant->OR Binds to Neuron Olfactory Sensory Neuron Activation OR->Neuron Triggers Brain Antennal Lobe (Brain) Neuron->Brain Signal to Behavior Behavioral Response (Attraction) Brain->Behavior Initiates

Fig. 1: Simplified Insect Olfactory Signaling Pathway.

Experimental_Workflow cluster_0 Laboratory Assays cluster_1 Field Validation EAG Electroantennography (EAG) Field_Trapping Field Trapping Experiment EAG->Field_Trapping Promising candidates Olfactometer Olfactometer Bioassay Olfactometer->Field_Trapping Promising candidates Data_Analysis Data Analysis & Interpretation Field_Trapping->Data_Analysis Synthesis Compound Synthesis & Purification Synthesis->EAG Synthesis->Olfactometer

Fig. 2: Experimental Workflow for Evaluating Insect Attractants.

Logical_Relationships cluster_Attractants Types of Attractants cluster_Applications Applications in Pest Management Pheromones Pheromones (Intraspecific) Monitoring Monitoring Pheromones->Monitoring Mass_Trapping Mass Trapping Pheromones->Mass_Trapping Mating_Disruption Mating Disruption Pheromones->Mating_Disruption Kairomones Kairomones (Interspecific) Kairomones->Monitoring Kairomones->Mass_Trapping

Fig. 3: Relationship Between Attractant Type and Application.

Conclusion and Future Directions

The exploration of novel insect attractants like this compound holds significant promise for the development of environmentally benign and highly specific pest control methods. While direct evidence for the efficacy of this compound is currently lacking, the responsiveness of various insect species to its isomers and other structurally related alcohols provides a strong rationale for further investigation.

Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct systematic evaluations of this compound and its stereoisomers. Such studies should include electrophysiological and behavioral assays across a range of economically important insect pests. Comparative field trials against established attractants will be essential to determine its potential for practical application in integrated pest management programs. The data generated from these studies will be invaluable in filling the current knowledge gap and potentially introducing a new tool for sustainable agriculture and public health.

Comparative Bioactivity of 4-Methyl-2-heptanol Stereoisomers: A Case for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the distinct biological activities of the individual stereoisomers of 4-methyl-2-heptanol. While this fatty alcohol is known to be a naturally occurring compound, research detailing the comparative bioactivity of its (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) stereoisomers is not presently available.[1][2][3][4][5] This lack of data presents an opportunity for novel research in fields such as chemical ecology, pharmacology, and materials science, where stereochemistry often plays a pivotal role in a molecule's function.

To illustrate the profound impact of stereoisomerism on bioactivity and to provide a framework for future investigations into this compound, this guide presents a detailed comparative analysis of the closely related compound, 4-methyl-3-heptanol (B77350) . The stereoisomers of this molecule have been extensively studied as insect pheromones, offering a clear example of how different spatial arrangements of the same molecule can elicit dramatically different, and even opposing, biological responses.

Illustrative Example: Bioactivity of 4-Methyl-3-heptanol Stereoisomers

The four stereoisomers of 4-methyl-3-heptanol serve as a classic example of stereospecificity in insect chemical communication.[6][7] Primarily known for their role as aggregation pheromones in bark beetles, the biological effect of each isomer can range from a potent attractant to an inhibitor of the aggregation response.

Data Presentation: Differential Activity of 4-Methyl-3-heptanol Stereoisomers

The following table summarizes the observed biological activities of the four stereoisomers of 4-methyl-3-heptanol in various insect species, highlighting the distinct and often species-specific roles of each isomer.

StereoisomerChemical StructureInsect SpeciesBiological Activity
(3S, 4S) (3S, 4S)-4-methyl-3-heptanolScolytus amygdali (Almond bark beetle)Primary aggregation pheromone component. Attracts beetles, particularly in synergy with (3S,4S)-4-methyl-3-hexanol.[7][8]
Scolytus multistriatus (Smaller European elm bark beetle)Component of the aggregation pheromone.[6]
(3R, 4S) (3R, 4S)-4-methyl-3-heptanolScolytus amygdali (Almond bark beetle)Inhibitory to the aggregation response.[7][8]
Leptogenys diminuta (Southeast Asian ant)Trail pheromone.[6]
(3R, 4R) (3R, 4R)-4-methyl-3-heptanolScolytus amygdali (Almond bark beetle)Inhibitory to the aggregation response.[7][8]
(3S, 4R) (3S, 4R)-4-methyl-3-heptanolVariousNo significant biological activity has been reported in the studied species.

Experimental Protocols

The determination of the differential bioactivity of 4-methyl-3-heptanol stereoisomers involves two primary stages: the stereoselective synthesis or separation of the individual isomers and subsequent biological assays to evaluate their effects.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure stereoisomers is a critical prerequisite for accurately assessing their individual biological activities. Common approaches include:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, the synthesis of 4-methyl-3-heptanol stereoisomers can be achieved through the reduction of chiral 4-methyl-3-heptanones, which are prepared using chiral reagents like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[7][8]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. For instance, lipase-catalyzed transesterification can be employed to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols.[8]

  • Chromatographic Separation: Chiral chromatography columns can be used to separate the different stereoisomers from a mixture. The purity of the separated isomers is typically confirmed using techniques such as chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity Assays (Bioassays)

Once the pure stereoisomers are obtained, their biological effects are determined through various bioassays:

  • Field Trapping Experiments: To assess the role of the stereoisomers as pheromones, traps are baited with individual isomers or specific mixtures. The number of target insects captured in these traps is then compared to control traps (e.g., baited with a solvent). This method is effective for determining both attractant and inhibitory effects under natural conditions.[7][8]

  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a chemical stimulus. It is a valuable tool for screening compounds that can be detected by the insect's olfactory system and for determining the relative sensitivity of the antennal receptors to different stereoisomers.

  • Wind Tunnel Bioassays: These laboratory-based assays allow for the observation of insect behavior in response to a controlled plume of a chemical stimulus. This can provide detailed information on upwind flight orientation, landing, and other behaviors associated with attraction.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and bioassay of 4-methyl-3-heptanol stereoisomers and a conceptual signaling pathway for an insect's response to these pheromones.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_bioassay Bioactivity Assessment cluster_results Data Analysis start Racemic or Prochiral Precursor asymmetric_synthesis Asymmetric Synthesis (e.g., using SAMP/RAMP) start->asymmetric_synthesis enzymatic_resolution Enzymatic Resolution (e.g., lipase-catalyzed) start->enzymatic_resolution isomers Separated Stereoisomers (3S,4S), (3R,4S), (3R,4R), (3S,4R) asymmetric_synthesis->isomers enzymatic_resolution->isomers purification Purification & Analysis (Chiral GC, NMR) isomers->purification field_trapping Field Trapping purification->field_trapping Test Attraction/ Inhibition eag Electroantennography (EAG) purification->eag Measure Antennal Response wind_tunnel Wind Tunnel Assay purification->wind_tunnel Observe Behavioral Response comparison Comparative Analysis of Stereoisomer Bioactivity field_trapping->comparison eag->comparison wind_tunnel->comparison

Caption: Experimental workflow for comparing stereoisomer bioactivity.

signaling_pathway pheromone Pheromone Stereoisomer receptor Odorant Receptor (Stereospecific) pheromone->receptor Binding neuron Olfactory Sensory Neuron Activation receptor->neuron Signal Transduction brain Antennal Lobe Processing neuron->brain behavior Behavioral Response (Attraction/Inhibition) brain->behavior

Caption: Conceptual signaling pathway for pheromone reception.

References

Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to 2-Heptanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of various insect olfactory receptors (ORs) to 2-heptanol (B47269) and its structural analogs. The data presented is compiled from multiple electrophysiological studies on different insect species. Understanding the specificity and promiscuity of these receptors is pivotal for the development of novel semiochemical-based insect management strategies, including attractants and repellents. This document summarizes the available quantitative data, details the experimental methodologies employed, and visualizes the associated biological pathways and experimental workflows.

Data Presentation: Olfactory Receptor Response Profiles

The following table summarizes the electrophysiological responses of olfactory receptors from different insect species to 2-heptanol and its analogs. The data is derived from single-sensillum recording (SSR) and calcium imaging experiments, which measure the firing rate of olfactory sensory neurons (OSNs) or changes in intracellular calcium levels in response to odorant stimulation.

Insect SpeciesOlfactory ReceptorOdorantChemical StructureResponse (spikes/s or ΔF/F)Experimental Method
Drosophila melanogasterOr13a2-HeptanolCH₃(CH₂)₄CH(OH)CH₃Significant response at 10⁻⁶ dilution[1]Calcium Imaging
Drosophila melanogasterOr22a2-HeptanolCH₃(CH₂)₄CH(OH)CH₃Significant response at 10⁻⁴ dilution[1]Calcium Imaging
Spodoptera littoralisSlitOR252-HeptanolCH₃(CH₂)₄CH(OH)CH₃>100 spikes/sSingle-Sensillum Recording (in Drosophila expression system)
Spodoptera littoralisSlitOR254-Methyl-2-pentanol(CH₃)₂CHCH₂CH(OH)CH₃50-100 spikes/s[2]Single-Sensillum Recording (in Drosophila expression system)
Sitona discoideusUnspecified ORNs4-Methyl-3,5-heptanedioneCH₃CH₂C(O)CH(CH₃)C(O)CH₂CH₃Specialized neuron response[3][4]Single-Sensillum Recording
Sitona discoideusUnspecified ORNs(4S,5S)-5-Hydroxy-4-methyl-3-heptanoneCH₃CH₂C(O)CH(CH₃)CH(OH)CH₂CH₃Stereoselective neuron response[3][4]Single-Sensillum Recording

Note: The data presented is compiled from different studies using varied methodologies, concentrations, and insect models. Direct comparison of absolute response values should be made with caution. The trend of cross-reactivity within a receptor to structurally similar compounds provides valuable insight into its tuning breadth.

Experimental Protocols

The quantitative data in this guide were primarily obtained through two key experimental techniques: Single-Sensillum Recording (SSR) and in vivo Calcium Imaging.

Single-Sensillum Recording (SSR)

This electrophysiological technique directly measures the action potentials (spikes) generated by an OSN housed within a single sensillum in response to specific volatile compounds.[5][6][7]

  • Objective: To quantify the firing rate of individual OSNs to identify ligands for specific olfactory receptors and to characterize the response profile of these neurons.

  • Methodology:

    • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or with wax, with its antennae exposed and stabilized.[5][7]

    • Electrode Placement: A sharpened tungsten or glass microelectrode, serving as the recording electrode, is carefully inserted into the base of a single olfactory sensillum under a high-magnification microscope. A reference electrode is placed in a non-olfactory part of the body, such as the eye.[5][6]

    • Odorant Delivery: A controlled puff of air carrying a known concentration of the odorant is delivered to the antenna via a stimulus delivery system. The duration and timing of the stimulus are precisely controlled.

    • Data Acquisition and Analysis: The electrical signals (action potentials) are amplified, recorded, and digitized. Spike-sorting software is used to distinguish the activity of different neurons if the sensillum houses more than one. The response is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate before the stimulus.[5]

In Vivo Calcium Imaging

This technique allows for the visualization of neural activity by measuring changes in the intracellular concentration of calcium ions (Ca²⁺), which typically increase upon neuron depolarization.

  • Objective: To measure the odor-evoked activity of specific populations of OSNs by expressing a genetically encoded calcium indicator.

  • Methodology:

    • Genetic Modification: The insect (commonly Drosophila melanogaster) is genetically engineered to express a fluorescent calcium indicator, such as GCaMP, specifically in the OSNs of interest.

    • Insect Preparation: The fly is mounted and its antenna is positioned for imaging under a fluorescence microscope.

    • Odorant Stimulation: A controlled stream of air containing the odorant is delivered to the antenna.

    • Image Acquisition: The fluorescence of the targeted OSNs is recorded over time. An increase in fluorescence indicates an increase in intracellular calcium and thus, neural activity.

    • Data Analysis: The change in fluorescence (ΔF/F) is calculated to quantify the response of the OSNs to the odorant.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

olfactory_signaling_pathway cluster_sensillum Sensillum cluster_osn Olfactory Sensory Neuron (OSN) Odorant Odorant OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR-Orco Complex) OBP->OR_Complex Transport & Release OSN_Dendrite OSN Dendrite Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission

Caption: Generalized insect olfactory signal transduction pathway.

ssr_workflow Start Start Prep_Insect Immobilize Insect & Expose Antenna Start->Prep_Insect Place_Electrodes Insert Recording Electrode into Sensillum & Place Reference Electrode Prep_Insect->Place_Electrodes Deliver_Stimulus Deliver Odorant Puff to Antenna Place_Electrodes->Deliver_Stimulus Record_Signal Amplify and Record Extracellular Signal Deliver_Stimulus->Record_Signal Analyze_Data Spike Sorting & Quantify Firing Rate Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Single-Sensillum Recording (SSR) experiments.

References

Comparative Analysis of Branched Heptanol Derivatives: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of branched heptanol (B41253) derivatives, with a primary focus on the well-documented pheromonal activity of 4-methyl-3-heptanol (B77350) stereoisomers. Due to a lack of extensive research on 4-methyl-2-heptanol derivatives, this document will utilize the detailed findings for the 4-methyl-3-heptanol series as a case study to illustrate key SAR principles and experimental methodologies that are directly applicable to the evaluation of other branched heptanol analogs, including potential derivatives of this compound.

Executive Summary

The biological activity of branched-chain alcohols, such as methylheptanols, is highly dependent on their stereochemistry and the specific arrangement of their functional groups. Research on the stereoisomers of 4-methyl-3-heptanol, a component of aggregation pheromones in several bark beetle species, demonstrates that subtle changes in stereochemistry can dramatically alter the biological response, shifting a compound from an attractant to an inhibitor.[1][2] This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, providing a framework for investigating the potential activities of this compound derivatives.

Comparative Biological Activity of 4-Methyl-3-heptanol Stereoisomers

The biological activity of the four stereoisomers of 4-methyl-3-heptanol was evaluated in field tests for their ability to attract the almond bark beetle, Scolytus amygdali. The results highlight the critical importance of stereochemistry in receptor binding and subsequent behavioral response.

Compound IDStereoisomerBiological ActivityMean No. of Beetles Trapped (±SE)
1 (3S, 4S)-4-methyl-3-heptanolAttractant15.5 ± 2.5
2 (3R, 4S)-4-methyl-3-heptanolInhibitory2.0 ± 0.8
3 (3R, 4R)-4-methyl-3-heptanolInhibitory1.8 ± 0.7
4 (3S, 4R)-4-methyl-3-heptanolInactive3.5 ± 1.2
Control HexaneInactive3.2 ± 1.0
(Data adapted from Zada, A. et al., Journal of Chemical Ecology, 2004)[1][2]

Key Findings:

  • Only the (3S, 4S) stereoisomer of 4-methyl-3-heptanol demonstrated significant attractant activity.[1][2]

  • The (3R, 4S) and (3R, 4R) stereoisomers were found to be inhibitory, significantly reducing the trap catch when combined with the active (3S, 4S) isomer.[1][2]

  • The (3S, 4R) isomer was inactive.[2]

This stark difference in activity among stereoisomers underscores the highly specific nature of the olfactory receptors in the target insect species.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and biological evaluation of 4-methyl-3-heptanol stereoisomers. These protocols can be adapted for the study of this compound derivatives.

Synthesis of 4-Methyl-3-heptanol Stereoisomers[1][2]

A stereospecific synthesis is crucial for elucidating the structure-activity relationships of chiral molecules. The synthesis of the four stereoisomers of 4-methyl-3-heptanol was achieved through the following key steps:

  • Preparation of Chiral Ketones: Enantiomerically pure (R)- and (S)-4-methyl-3-heptanone were prepared using the SAMP/RAMP hydrazone method.

  • Reduction to Alcohols: The chiral ketones were reduced to the corresponding diastereomeric alcohol mixtures using lithium aluminum hydride (LiAlH4).

  • Enzymatic Resolution: The diastereomeric pairs were separated via stereospecific transesterification with vinyl acetate (B1210297) catalyzed by lipase (B570770) AK. This enzymatic step is critical for isolating the individual stereoisomers.

Field Bioassay for Pheromone Activity[1][2]

Field trials were conducted to determine the behavioral response of Scolytus amygdali to the synthetic stereoisomers.

  • Trap Preparation: "Pherocon" sticky traps were used. The synthetic compounds, dissolved in hexane, were applied to rubber septa.

  • Baiting: Traps were baited with individual stereoisomers or mixtures, typically in combination with a known synergist ((3S,4S)-4-methyl-3-hexanol). A hexane-only control was also included.

  • Trap Deployment: Traps were placed in an almond orchard with a randomized block design.

  • Data Collection and Analysis: The number of trapped beetles was counted weekly. The data were analyzed using analysis of variance (ANOVA) followed by a Student-Newman-Keuls test to determine significant differences between treatments.

Structure-Activity Relationship (SAR) and Signaling Pathway

The SAR for 4-methyl-3-heptanol stereoisomers in Scolytus amygdali is highly stringent. The (3S, 4S) configuration is essential for binding to the specific olfactory receptor neuron (ORN) responsible for initiating an attractant behavioral response. The other stereoisomers either do not bind effectively or may bind to different ORNs that trigger an inhibitory or no response.

The following diagram illustrates the proposed signaling pathway initiated by the binding of the active pheromone component to its receptor.

Pheromone_Signaling_Pathway cluster_0 Olfactory Receptor Neuron (ORN) cluster_1 Central Nervous System (CNS) Pheromone (3S, 4S)-4-methyl-3-heptanol OR Odorant Receptor (OR) Pheromone->OR Binds G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Behavioral_Response Attractant Behavior Action_Potential->Behavioral_Response Triggers SAR_Workflow cluster_0 Compound Library Generation cluster_1 Biological Screening cluster_2 SAR Analysis and Optimization Synthesis Stereospecific Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Bioassays In vitro and in vivo Bioassays Purification->Bioassays Data_Collection Quantitative Data Collection Bioassays->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds is paramount for quality control, metabolic studies, and safety assessments. 4-Methyl-2-heptanol, a branched-chain secondary alcohol, requires robust analytical methods for its determination in various matrices. Given its volatile nature, Gas Chromatography (GC) is the most suitable analytical technique. This guide provides a comprehensive comparison of two common GC detection methods: Flame Ionization Detection (FID) and Mass Spectrometry (MS), for the quantification of this compound. The performance data presented is illustrative, based on typical values obtained for similar analytes, due to the limited availability of direct comparative studies for this specific compound.

Performance Comparison: GC-FID vs. GC-MS

The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.

FeatureGC-FID (Gas Chromatography-Flame Ionization Detection)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separates volatile components in a gaseous mobile phase. Detection occurs as organic compounds are burned in a hydrogen flame, producing ions that generate a measurable current proportional to the mass of carbon.[1][2]Separates volatile components similarly to GC-FID. The detector, a mass spectrometer, ionizes the eluted compounds and sorts the ions based on their mass-to-charge ratio, providing structural information.[3][4]
Selectivity High selectivity for organic compounds containing carbon. It is a universal detector for hydrocarbons but does not provide structural identification.[1]Highly selective and specific. Provides mass spectra that act as a chemical fingerprint, allowing for definitive identification of the analyte.[4][5]
Sensitivity (Illustrative) LOD: ~0.1 - 1 mg/L LOQ: ~0.5 - 5 mg/L. Good for moderate to high concentrations.[6][7]LOD: ~0.01 - 0.1 mg/L (Full Scan); <0.01 mg/L (SIM) LOQ: ~0.05 - 0.5 mg/L (Full Scan); <0.05 mg/L (SIM). Excellent for trace-level analysis.[4][6]
Linearity (r²) Excellent, typically ≥0.999 over a wide dynamic range.[5][8]Very good, typically ≥0.995. The linear range can be narrower than that of FID.[5][9]
Precision (%RSD) High precision, with Relative Standard Deviation (RSD) values typically <2%.[8]Good precision, with RSD values typically <5%.[9]
Accuracy (% Recovery) High accuracy, with recovery rates typically between 95-105%.[7]High accuracy, with recovery rates typically between 90-110%.[9]
Robustness Very robust and less susceptible to minor changes in operating conditions. A workhorse detector in many labs.[5]Can be less robust than FID. The ion source requires regular cleaning and maintenance to ensure consistent performance.
Cost & Complexity Lower initial cost, simpler to operate and maintain.[5]Higher initial cost, more complex instrumentation, and requires more extensive training for operation and data interpretation.[4]

Experimental Protocols

A detailed methodology is crucial for the successful validation of any analytical method. Below is a comprehensive, illustrative protocol for the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound, based on established practices for alcohol analysis.[7][10][11]

Protocol: Validation of a GC-FID Method for this compound

This protocol is designed to validate the analytical method in accordance with ICH Q2(R2) guidelines.[12][13]

1. Instrumentation

  • Gas Chromatograph: Agilent 8860 GC (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID).[8]

  • Column: Agilent J&W DB-FATWAX Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for alcohol analysis.[8]

  • Autosampler: Agilent 7693A or equivalent.

2. Chromatographic Conditions

  • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[2]

  • Injector Temperature: 250 °C.[8]

  • Injection Volume: 1 µL with a split ratio of 100:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.[14]

  • Detector Temperature (FID): 250 °C.[7]

  • FID Gas Flows: Hydrogen at 35 mL/min; Air at 400 mL/min; Makeup (Nitrogen) at 25 mL/min.[2]

3. Standard and Sample Preparation

  • Solvent/Diluent: Dichloromethane or a suitable organic solvent.

  • Internal Standard (IS): 2-Heptanol or another structurally similar alcohol that is well-resolved from this compound. Prepare a stock solution of the IS at 100 µg/mL.

  • Calibration Standards: Prepare a stock solution of this compound at 1,000 µg/mL. Perform serial dilutions to create calibration standards at concentrations ranging from 1 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 75 µg/mL, and 400 µg/mL) from a separate weighing of the this compound standard.

4. Validation Parameters

  • Specificity: Analyze the diluent, a blank matrix sample, and a sample spiked with this compound and the IS to ensure no interfering peaks are present at the retention times of the analyte and the IS.

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The acceptance criterion is a coefficient of determination (r²) ≥ 0.999.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Alternatively, determine as the concentration that yields a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

  • Accuracy: Analyze the QC samples (n=6 for each level) against the calibration curve. Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration. The acceptance criterion is typically 90-110% recovery.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the low, medium, and high QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • The acceptance criterion is a Relative Standard Deviation (%RSD) of ≤5% for each concentration level.[8]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as injector temperature (±5 °C), flow rate (±0.1 mL/min), and initial oven temperature (±2 °C), on the analytical results.[15]

Visualizations

Diagrams created using Graphviz clarify complex workflows and logical relationships, adhering to strict color and contrast guidelines for readability.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_eval Phase 3: Evaluation & Reporting A Define Analytical Requirements B Prepare Validation Protocol (ICH Q2) A->B C Prepare Standards & QC Samples B->C D Instrument Setup & System Suitability C->D E Analyze Samples (Specificity, Linearity, Accuracy, Precision) D->E F Perform Robustness Studies E->F G Process Data & Calculate Results F->G H Evaluate Against Acceptance Criteria G->H I Generate Validation Report H->I

Caption: General workflow for analytical method validation.

G Start Start: Quantify This compound NeedID Is structural confirmation or identification of unknowns required? Start->NeedID TraceAnalysis Is trace-level quantification required (LOD < 0.1 mg/L)? NeedID->TraceAnalysis No UseGCMS Select GC-MS (High Specificity & Sensitivity) NeedID->UseGCMS Yes TraceAnalysis->UseGCMS Yes UseGCFID Select GC-FID (Robust, Cost-Effective Quant) TraceAnalysis->UseGCFID No ConsiderGCFID Consider GC-FID for routine analysis after initial ID UseGCMS->ConsiderGCFID

Caption: Logical decision tree for method selection.

Conclusion

Both GC-FID and GC-MS are powerful and reliable methods for the quantification of this compound.

  • GC-FID is a cost-effective, robust, and highly precise technique ideal for routine quality control and high-throughput analysis where the identity of the analyte is already established and high sensitivity is not the primary concern.[1][5]

  • GC-MS offers the significant advantage of providing structural confirmation, which is crucial in complex matrices or when absolute certainty of the analyte's identity is required.[5] Its superior sensitivity, especially in Selected Ion Monitoring (SIM) mode, makes it the method of choice for trace-level quantification and the identification of unknown impurities.[4]

Ultimately, the choice between GC-FID and GC-MS will depend on the specific requirements of the analysis, including the need for structural confirmation, the required sensitivity, sample complexity, and budgetary constraints. For many applications, a cross-validation approach, where GC-MS is used initially to confirm the identity of peaks that are then quantified by a validated GC-FID method, can provide a powerful and efficient analytical workflow.[5]

References

Limited Interspecies Response Data Available for 4-Methyl-2-heptanol: A Comparative Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the inter-species response to the volatile organic compound 4-Methyl-2-heptanol. While this specific chemical has been identified in some natural sources, detailed behavioral and electrophysiological studies across different species are scarce. To provide a comparative guide for researchers, scientists, and drug development professionals, this document summarizes the available data on structurally similar compounds, namely 2-heptanol (B47269) and 4-methyl-2-pentanol (B46003), and outlines the standard experimental protocols used to assess such responses.

Behavioral and Electrophysiological Responses to Related Alcohols

Comparative Behavioral Response of Spodoptera littoralis Larvae

Behavioral assays, such as the Y-tube olfactometer, are employed to determine whether a chemical acts as an attractant, repellent, or is neutral to an organism. In a study investigating the behavioral responses of S. littoralis larvae, 2-heptanol was found to be attractive at a specific dilution.

Table 1: Behavioral Response of Spodoptera littoralis Larvae to 2-Heptanol in a Y-Tube Olfactometer

CompoundDilutionPercentage of Choice (%)Behavioral Response
2-Heptanol10-269.6Attraction

Note: Data extracted from a study on the behavioral responses of S. littoralis larvae to a range of volatile compounds. The percentage of choice indicates the proportion of larvae that chose the arm of the olfactometer containing the test compound over the control arm.

Comparative Electrophysiological Response in Spodoptera littoralis

Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an odorant, providing a measure of olfactory sensitivity. While no specific EAG data for this compound was found, responses to 2-heptanol and 4-methyl-2-pentanol have been recorded in S. littoralis.

Table 2: Electrophysiological Responses of Spodoptera littoralis to Related Alcohols

CompoundResponse (spikes/s)
2-Heptanol> 100
4-Methyl-2-pentanol50 - 100

Note: The data represents the firing rate of olfactory sensory neurons in response to the tested compounds. A higher number of spikes per second indicates a stronger neuronal response.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to assess inter-species responses to volatile compounds.

Y-Tube Olfactometer Assay for Behavioral Response

This assay is a standard method for studying olfactory-mediated behavior in insects.[1][2]

  • Apparatus Setup: A Y-shaped glass or plastic tube is used.[1][3][4][5] A purified and humidified air stream is split and passed through two separate chambers before entering the two arms of the olfactometer.[4]

  • Odorant Preparation: The test compound (e.g., this compound) is diluted in a solvent to the desired concentration. A filter paper is impregnated with the test solution and placed in one of the odor chambers. A control filter paper with the solvent alone is placed in the other chamber.

  • Insect Acclimatization and Release: The test insect is placed at the base of the Y-tube and allowed to acclimate for a short period.

  • Data Collection: The insect's movement is observed for a defined period. The first choice of arm and the time spent in each arm are recorded.

  • Data Analysis: The preference index is calculated to determine if the compound is an attractant, repellent, or neutral. Statistical analysis is performed to determine the significance of the observed responses.[2]

Electroantennography (EAG) for Olfactory Sensing

EAG is a technique to measure the summated response of all olfactory receptor neurons on an insect's antenna to a given odor.[6][7][8][9]

  • Insect Preparation: The insect is immobilized, and an antenna is either left attached to the head or excised.[6][8]

  • Electrode Placement: Two microelectrodes are used. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head or the base of the antenna.[6][9]

  • Odorant Delivery: A purified, humidified air stream is continuously passed over the antenna. A puff of air carrying the vapor of the test compound at a specific concentration is injected into the continuous air stream.[8]

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The resulting depolarization of the antennal receptors is visualized as a negative voltage deflection, known as the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to different compounds and concentrations are compared to a control (solvent only) to determine the olfactory sensitivity of the insect to the tested chemicals.

Visualizing Experimental Processes and Pathways

To further clarify the methodologies and underlying biological processes, the following diagrams are provided.

experimental_workflow_olfactometer cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_odor Prepare Odorant and Control Solutions setup_olf Set up Y-Tube Olfactometer prep_odor->setup_olf acclimate Acclimatize Test Subjects setup_olf->acclimate introduce Introduce Odorants into Airflow acclimate->introduce release Release Subject at Base of Y-Tube introduce->release observe Observe and Record Choice and Time Spent release->observe calculate Calculate Preference Index observe->calculate stat Statistical Analysis (e.g., Chi-squared test) calculate->stat

Caption: Workflow for a Y-tube olfactometer behavioral assay.

experimental_workflow_eag cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep_insect Prepare and Mount Insect Antenna stabilize Stabilize Antenna in Air Stream prep_insect->stabilize prep_odor Prepare Odorant Dilutions deliver_puff Deliver Odor Puff to Antenna prep_odor->deliver_puff stabilize->deliver_puff record_signal Record EAG Signal (mV) deliver_puff->record_signal measure_amp Measure Peak Amplitude record_signal->measure_amp analyze_dose Normalize Data and Analyze Dose-Response measure_amp->analyze_dose

Caption: Workflow for an Electroantennography (EAG) experiment.

olfactory_pathway odorant Odorant Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binding in Sensillar Lymph or Odorant Receptor (OR) + Orco Co-receptor obp->or Transport and Presentation orn Olfactory Receptor Neuron (ORN) or->orn Signal Transduction (Ion Channel Opening) antennal_lobe Antennal Lobe (Glomeruli) orn->antennal_lobe Action Potential Transmission brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Odor Coding and Processing behavior Behavioral Response (Attraction/Repulsion) brain->behavior Behavioral Decision

Caption: Generalized insect olfactory signal transduction pathway.

References

Validating the synergistic effect of 4-Methyl-2-heptanol with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Validating Synergistic Effects of Novel Compounds: A Methodological Guide

To Researchers, Scientists, and Drug Development Professionals,

This guide outlines a comprehensive framework for validating the synergistic effects of investigational compounds, using 4-Methyl-2-heptanol as a conceptual example. A thorough review of existing scientific literature did not yield specific experimental data on the synergistic interactions of this compound with other compounds. However, the methodologies presented herein provide a robust template for conducting and evaluating such studies.

Data Presentation: A Template for Synergistic Analysis

Quantitative assessment of synergy is crucial for determining the potential of combination therapies. The data should be organized to clearly compare the effects of individual compounds with their combined impact. Key metrics include the Fractional Inhibitory Concentration (FIC) index and the Combination Index (CI), which categorize interactions as synergistic, additive, or antagonistic.

Table 1: Hypothetical Synergistic Activity of this compound with Compound X against a Target

Compound(s)MIC/IC50 (µg/mL)FIC of Compound A (this compound)FIC of Compound B (Compound X)FIC Index (ΣFIC)Interaction
This compound (A)128----
Compound X (B)64----
A + B (in combination)16 (A) + 8 (B)0.1250.1250.25Synergy

Note: This table is illustrative. The FIC Index is calculated as follows: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone); ΣFIC = FIC A + FIC B. A ΣFIC ≤ 0.5 is generally considered synergistic.

Experimental Protocols

The following are standard methodologies for assessing synergistic interactions between compounds.

Checkerboard Assay

The checkerboard or microdilution assay is a common in vitro method to assess the synergistic antimicrobial or cytotoxic effects of two compounds.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the test compound(s) in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second compound along the y-axis. This creates a matrix of varying concentration combinations.

  • Inoculation: Add a standardized suspension of the target microorganism or cell line to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC) or IC50: After incubation, determine the MIC (for antimicrobial assays) or IC50 (for cytotoxicity assays) for each compound alone and for each combination. This can be done by visual inspection for turbidity, using a viability dye (e.g., resazurin), or by measuring absorbance with a plate reader.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction.

Isobologram Analysis

Isobologram analysis provides a graphical representation of synergistic, additive, and antagonistic interactions.

Methodology:

  • Dose-Response Curves: Generate dose-response curves for each compound individually to determine their IC50 values.

  • Combination Studies: Select a fixed ratio of the two compounds based on their individual IC50 values and perform serial dilutions of the mixture. Alternatively, test various combinations of concentrations.

  • Plotting the Isobologram: Plot the concentrations of the two compounds that produce a specific level of effect (e.g., 50% inhibition). The x-axis represents the concentration of Compound A, and the y-axis represents the concentration of Compound B.

  • Interpretation:

    • Connect the IC50 values of the individual compounds on the x and y axes with a straight line (the line of additivity).

    • If the data points for the combination fall below this line, the interaction is synergistic.

    • If the data points fall on the line, the interaction is additive.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental designs and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions (this compound & Compound X) serial_dilution Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_target Prepare Target Suspension (e.g., Bacteria, Cancer Cells) inoculation Inoculate with Target prep_target->inoculation serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation readout Measure Endpoint (e.g., MIC, IC50) incubation->readout calc_fic Calculate FIC Index readout->calc_fic interpret Determine Interaction (Synergy, Additivity, Antagonism) calc_fic->interpret

Caption: Workflow for Synergy Validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene_expression Gene Expression (e.g., Apoptosis) tf->gene_expression Activates compoundA This compound compoundA->receptor Inhibits compoundB Compound X compoundB->kinase2 Inhibits

Caption: Hypothetical Signaling Pathway.

Comparative Genomic Insights into Insect Responses to 4-Methyl-2-heptanol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting comparative genomic and transcriptomic analyses of insect species in response to the semiochemical 4-Methyl-2-heptanol. While direct comparative studies on this specific compound are nascent, this document outlines a robust hypothetical study design, established experimental protocols, and the key gene families to investigate. By following this guide, researchers can effectively explore the molecular basis of chemosensation, identify potential targets for novel pest management strategies, and understand the evolutionary dynamics of insect olfaction.

Introduction to Insect Chemosensation and this compound

Insects rely on a sophisticated olfactory system to interpret a vast array of chemical cues from their environment, guiding critical behaviors such as locating food, mates, and suitable oviposition sites.[1] This chemosensory ability is primarily mediated by several large and diverse protein families, including Odorant Receptors (ORs), Gustatory Receptors (GRs), Ionotropic Receptors (IRs), Odorant-Binding Proteins (OBPs), and Chemosensory Proteins (CSPs).[2] These gene families are highly dynamic, with frequent gene gains and losses, reflecting the diverse ecological niches that insects occupy.[2][3]

This compound is a volatile organic compound that can serve as a representative semiochemical to probe the insect olfactory system. Understanding how different insect species perceive and respond to such compounds at a genomic level can reveal adaptations in their chemosensory systems and provide insights into the evolution of host-plant specialization and mating behaviors.

Proposed Experimental Workflow

A comparative transcriptomic study is a powerful approach to identify genes and pathways that are differentially regulated upon exposure to a specific odorant. The following workflow outlines the key steps for comparing the responses of two or more insect species to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_acq Data Acquisition cluster_analysis Bioinformatic Analysis cluster_interpretation Interpretation & Validation A Insect Species Selection (e.g., Specialist vs. Generalist) B Rearing under Controlled Conditions A->B C Exposure to this compound (Treatment Group) B->C D Control Group (Solvent Only) B->D E Antennal Tissue Dissection C->E D->E F Total RNA Extraction E->F G Library Preparation F->G H High-Throughput RNA Sequencing (RNA-Seq) G->H I Quality Control of Raw Reads H->I J De Novo Transcriptome Assembly (for non-model species) I->J K Functional Annotation of Transcripts J->K L Differential Gene Expression (DEG) Analysis (Treatment vs. Control) J->L M Identification of Orthologous Genes Between Species K->M O Phylogenetic Analysis of Chemosensory Gene Families K->O N Comparative Analysis of DEGs L->N M->N P Pathway and GO Enrichment Analysis N->P Q Identification of Species-Specific and Conserved Responses P->Q R Hypothesis Generation on Olfactory Adaptation Q->R

Caption: A generalized workflow for a comparative transcriptomic study of insect response to a semiochemical.

Data Presentation

Quantitative data from the transcriptomic analysis should be summarized in clear, structured tables. This allows for easy comparison of gene expression changes both within and between species.

Key Chemosensory Gene Families for Comparative Analysis

The following table summarizes the primary gene families involved in insect chemosensation. A comparative study should focus on identifying orthologs and analyzing patterns of gene family expansion or contraction, sequence divergence, and differential expression within these families.

Gene FamilyPutative Function in OlfactionKey Aspects for Comparative Analysis
Odorant Receptors (ORs) Ligand-binding receptors that detect volatile chemicals. Form heterodimers with the highly conserved Orco (Odorant receptor co-receptor).[4][5]Gene family size (expansion/contraction), sequence divergence in ligand-binding domains, differential expression of specific ORs in response to the odorant.
Ionotropic Receptors (IRs) Ligand-gated ion channels, evolutionarily older than ORs. Often detect amines and acids.[6]Presence/absence of specific IR clades, differential expression, especially of co-receptors like IR8a and IR25a.
Gustatory Receptors (GRs) Primarily involved in contact chemosensation (taste), but some members are involved in CO2 detection.Expansion of specific GR lineages (e.g., bitter receptors), which may indicate adaptation to different host plants.
Odorant-Binding Proteins (OBPs) Soluble proteins in the sensillum lymph that bind and transport hydrophobic odorants to the receptors.[2]Gene family size, sequence diversity, and expression levels. Differential expression may indicate a role in binding this compound.
Chemosensory Proteins (CSPs) Smaller soluble proteins, also involved in odorant transport and potentially other physiological roles.[2]More conserved than OBPs across insect orders.[2] Focus on differential expression and binding affinities.
Sensory Neuron Membrane Proteins (SNMPs) Involved in the detection of certain pheromones, working in conjunction with ORs.Conservation of SNMP orthologs and their expression in antennae.
Example Table: Differentially Expressed Genes (DEGs) in Response to this compound

This template table can be used to present the results of the differential expression analysis for each species.

Gene IDAnnotation (Best BLAST Hit)Gene FamilyLog2 Fold Change (Treatment/Control)p-valueFDR
SpeciesA_transcript_001Odorant receptor 22aOR+3.451.2e-65.6e-5
SpeciesA_transcript_002Odorant-binding protein 5OBP+2.894.5e-58.9e-4
SpeciesA_transcript_003Cytochrome P450 6a2CYP450-2.159.8e-51.2e-3
..................

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide generalized protocols for the key experiments.

Insect Rearing and Exposure
  • Rearing: Maintain insect colonies (e.g., a specialist like Manduca sexta and a generalist like Helicoverpa armigera) in controlled environmental chambers (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod) on their respective standard artificial or natural diets.

  • Exposure: Use a flow-through olfactometer system. For the treatment group, a controlled stream of charcoal-filtered air is passed over a filter paper impregnated with a solution of this compound (e.g., 10 µg in 10 µL of hexane). For the control group, the air is passed over a filter paper with the solvent (hexane) only. Expose adult insects (e.g., 2-3 days post-eclosion) for a defined period (e.g., 30-60 minutes).

Antennal RNA Extraction and Sequencing (RNA-Seq)
  • Dissection: Immediately after exposure, anesthetize insects on ice and dissect antennae from both treatment and control groups. Pool antennae from multiple individuals (e.g., 30-50 pairs) for each biological replicate.

  • RNA Extraction: Homogenize the pooled antennae in a TRIzol-like reagent.[7][8] Proceed with a standard phenol-chloroform extraction protocol to isolate total RNA.[7] Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system. Only samples with high integrity (RIN > 8.0) should be used for library preparation.

  • Library Preparation and Sequencing: Prepare stranded mRNA sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly-A selection to enrich for mRNA, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads (e.g., 2 x 150 bp).[9]

Bioinformatic Analysis
  • Quality Control and Trimming: Use tools like FastQC to assess the quality of raw sequencing reads and a program like Cutadapt or Trimmomatic to remove adapter sequences and low-quality bases.

  • Transcriptome Assembly: For non-model insect species without a reference genome, perform de novo transcriptome assembly using software like Trinity or SOAPdenovo-Trans.[10]

  • Functional Annotation: Annotate the assembled transcripts by searching against public protein databases (e.g., NCBI non-redundant (nr), Swiss-Prot, Gene Ontology (GO), and KEGG) using BLASTx.[11][12]

  • Differential Expression Analysis: Align the quality-filtered reads from each sample back to the assembled transcriptome (or reference genome). Use tools like RSEM or Kallisto to quantify transcript abundances. Perform differential gene expression analysis using packages like DESeq2 or edgeR in R, comparing the treatment group to the control group for each species.

  • Comparative and Phylogenetic Analysis:

    • Identify orthologous gene groups between the studied species using software like OrthoFinder.

    • For key chemosensory gene families (e.g., ORs, OBPs), align the protein sequences using MAFFT or Clustal Omega.

    • Construct phylogenetic trees using maximum likelihood methods with tools like RAxML or IQ-TREE to visualize gene duplication and loss events.[13][14][15]

Mandatory Visualizations

Insect Odorant Signal Transduction Pathway

The genomic and transcriptomic responses to this compound are expected to modulate the components of the olfactory signal transduction pathway. Understanding this pathway is key to interpreting the functional significance of differentially expressed genes.

Odorant_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odor This compound OBP Odorant-Binding Protein (OBP) Odor->OBP Binds Odor_OBP Odorant-OBP Complex OBP->Odor_OBP OR_complex ORx + Orco Heteromer Odor_OBP->OR_complex Activates Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Gating G_protein G-protein OR_complex->G_protein Activates Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates cAMP->Ion_Channel Modulates Logical_Flow A Identify Differentially Expressed Genes (DEGs) in each species upon odorant exposure C Compare DEG sets between species A->C B Identify Orthologous Genes across species B->C D Conserved Response: Orthologs are DE in both species C->D E Species-Specific Response: DEGs unique to one species C->E F Core olfactory mechanism D->F G Analyze gene family evolution (OR, OBP expansions/contractions) E->G H Adaptation to specific ecological niche or host E->H I Hypothesize functional differences in odor perception F->I G->H H->I

References

Field Trial Validation of 4-Methyl-2-heptanol-Baited Traps: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of traps baited with 2-Methyl-4-heptanol, a noted semiochemical, against other alternatives for the monitoring and management of key coleopteran pests. The information presented is collated from various field validation studies, with a focus on quantitative data and detailed experimental methodologies. It is important to note that while the initial query specified 4-Methyl-2-heptanol, the preponderance of scientific literature points to the efficacy of its isomer, 2-Methyl-4-heptanol , as a significant insect attractant.

Performance Comparison of 2-Methyl-4-heptanol Baited Traps

Field trials have demonstrated the effectiveness of 2-Methyl-4-heptanol as a potent attractant for specific weevil species, particularly when used in conjunction with host plant extracts. Below is a summary of its performance compared to other semiochemicals.

Target Species: Banana Pseudostem Weevil (Odoiporus longicollis)

2-Methyl-4-heptanol is the male-produced aggregation pheromone for the banana pseudostem weevil, Odoiporus longicollis. Field experiments have consistently shown that the efficacy of traps baited with this pheromone is significantly enhanced when combined with a host plant extract (HPE).

Table 1: Efficacy of 2-Methyl-4-heptanol Baited Traps for Odoiporus longicollis

TreatmentMean Weevil Captures (± SE)Statistical Significance (vs. Control)Reference
2-Methyl-4-heptanol + Host Plant ExtractSignificantly HigherP<0.05; F = 6.010
2-Methyl-4-heptanol AloneHigher-
Host Plant Extract AloneHigher-
Control (Unbaited Trap)Baseline-

Data from a field experiment using funnel traps. The combination of the pheromone and host plant extract attracted significantly more weevils than either component alone.

Target Species: West Indian Sugarcane Weevil (Metamasius hemipterus sericeus)

For the West Indian sugarcane weevil, Metamasius hemipterus sericeus, 2-Methyl-4-heptanol is a component of a male-produced aggregation pheromone blend, often referred to as "metalure". This blend typically contains (±)-5-methyl-nonan-4-ol and (±)-2-methyl-heptan-4-ol in an 8:1 ratio. The attractiveness of this pheromone blend is significantly increased with the addition of kairomones such as ethyl acetate (B1210297) and fermenting plant material.

Table 2: Synergistic Effects with 2-Methyl-4-heptanol for Metamasius hemipterus sericeus

Lure CombinationRelative Trap CatchKey SynergistsReference
Metalure + Ethyl Acetate + SugarcaneHighEthyl Acetate, Sugarcane[1]
Metalure + Ethyl AcetateModerate to HighEthyl Acetate[1]
Metalure + SugarcaneModerateSugarcane[1]
Metalure AloneLow-[1]
Ethyl Acetate AloneLow to Moderate-[1]
Sugarcane AloneLow-[1]

Field studies demonstrated that a ternary combination of the pheromone blend ("metalure"), ethyl acetate, and fermenting sugarcane was two to three times more effective than any of the binary combinations.[1]

Alternative Attractants for Comparative Analysis

To provide a broader context, the performance of 2-Methyl-4-heptanol can be compared with other well-established weevil aggregation pheromones.

Table 3: Comparison with Other Weevil Aggregation Pheromones

PheromoneChemical NameTarget SpeciesReferences
Ferrugineol4-Methyl-5-nonanolRhynchophorus ferrugineus (Asian Palm Weevil)[2]
Sordidin(1S,3R,5R,7S)-1,3,5,7-tetramethyl-2,8-dioxabicyclo[3.3.0]octaneCosmopolites sordidus (Banana Weevil)
Rhynchophorol6-Methyl-2(E)-hepten-4-olRhynchophorus palmarum (American Palm Weevil)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of field trial results. Below are generalized protocols based on the cited studies.

Protocol 1: Trapping of Odoiporus longicollis
  • Trap Type: Funnel traps are commonly used. These typically consist of two plastic funnels joined together, with a collection container at the bottom containing a killing and preserving agent (e.g., soapy water).

  • Lure Preparation:

    • Pheromone: 2-Methyl-4-heptanol is dispensed from a suitable controlled-release lure.

    • Host Plant Extract (HPE): Prepared by solvent extraction of fresh banana pseudostem pieces.

  • Trap Deployment:

    • Traps are hung on stakes or host plants at a height of approximately 1 meter from the ground.

    • A randomized block design is typically employed to minimize positional effects.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured weevils is recorded.

Protocol 2: Trapping of Metamasius hemipterus sericeus
  • Trap Type: Lethal pitfall traps or various alternative designs that are more effective have been used.[1]

  • Lure Components:

    • Pheromone ("Metalure"): A blend of (±)-5-methyl-nonan-4-ol and (±)-2-methyl-heptan-4-ol (8:1 ratio).

    • Kairomone: Ethyl acetate released from a controlled-release dispenser.

    • Food Bait: Fermenting sugarcane pieces or a molasses-water mixture.[1]

  • Trap Deployment:

    • Traps are placed on the ground.

    • Experimental design often involves comparing different combinations of the lure components in a randomized layout.

  • Data Collection: The number of weevils captured in each trap is counted at regular intervals.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a field trial validation of insect attractants.

Field_Trial_Workflow A Experimental Design (e.g., Randomized Block) C Field Deployment (Randomized Placement, Spacing) A->C B Trap Preparation (Trap Type, Lure Installation) B->C D Data Collection (Regular Trap Inspection, Counting Captures) C->D E Data Analysis (Statistical Tests, e.g., ANOVA) D->E F Results Interpretation & Reporting E->F G Lure Components - 2-Methyl-4-heptanol - Alternatives (e.g., Ferrugineol) - Synergists (e.g., HPE, Ethyl Acetate) G->B Incorporate H Target Insect Species (e.g., O. longicollis, M. hemipterus) H->A Define

Figure 1. A generalized workflow for the field validation of semiochemical-baited traps.

References

A Comparative Guide to the Detection of 4-Methyl-2-heptanol: Benchmarking New Methods Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of volatile organic compounds (VOCs) is critical in numerous fields, from biomedical research to industrial quality control. 4-Methyl-2-heptanol, a C8 alcohol, is one such VOC where precise quantification is essential. This guide provides a comprehensive benchmark of emerging detection technologies against the well-established method of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to aid researchers in selecting the optimal method for their specific needs.

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is highly effective for extracting and concentrating VOCs from a sample matrix.

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol is adapted from established methods for similar volatile alcohols.

1. Sample Preparation (HS-SPME):

  • Place a 5 mL liquid sample or a 1 g solid sample in a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., d-limonene).

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes to allow for the equilibration of this compound in the headspace.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes under agitation.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of alcohols.

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 20°C/min and hold for 5 minutes.

  • MSD Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard and spectral libraries (e.g., NIST).

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.

New Generation Detection Methods

Recent advancements have led to the development of new analytical techniques for VOC detection that offer advantages in speed, portability, and real-time monitoring capabilities.

Miniaturized Gas Chromatography (Mini-GC)

Miniaturized GC systems offer the separating power of traditional GC in a compact and portable format, making them suitable for on-site analysis. These systems often use micro-electro-mechanical systems (MEMS) technology for key components like the injector, column, and detector.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that can quantify volatile compounds directly from the air or breath without the need for sample preparation or chromatographic separation. It utilizes soft chemical ionization with selected reagent ions (H₃O⁺, NO⁺, O₂⁺) to produce well-defined product ions, allowing for the direct calculation of analyte concentrations.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Similar to SIFT-MS, PTR-MS is a direct-injection mass spectrometry technique used for the real-time monitoring of VOCs. It employs hydronium ions (H₃O⁺) as the primary reagent ions for soft chemical ionization. While highly sensitive, fragmentation can occur for certain compounds, including alcohols.

Electronic Nose (E-Nose)

An electronic nose is a device equipped with an array of chemical

Unveiling the Stereochemistry: A Comparative Guide to Confirming the Absolute Configuration of Naturally Produced 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for determining the absolute configuration of naturally occurring 4-Methyl-2-heptanol. While this compound has been identified as a volatile component in sources such as Osmanthus fragrans, a definitive confirmation of its absolute configuration in nature is not yet established in scientific literature. This guide outlines a comparative methodology using synthetic standards and advanced chiral separation techniques.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The precise stereoisomer(s) present in a natural product can significantly influence its biological activity and sensory properties. Therefore, unambiguous stereochemical assignment is crucial for applications in flavor and fragrance chemistry, as well as in the development of pharmaceuticals and agrochemicals.

This guide details the necessary experimental protocols for the stereoselective synthesis of all four stereoisomers of this compound to serve as analytical standards. It further provides a detailed protocol for chiral gas chromatography (GC) analysis, the premier technique for separating and identifying volatile stereoisomers. By comparing the retention times of the components in a natural extract with those of the synthesized standards, the absolute configuration of the naturally produced this compound can be unequivocally determined.

Comparative Analysis of this compound Stereoisomers

To confirm the absolute configuration of this compound from a natural source, a direct comparison with synthetically prepared, stereochemically pure standards is required. The following table illustrates a hypothetical scenario of how the four stereoisomers would be resolved using chiral gas chromatography. The elution order and retention times are illustrative and would need to be experimentally determined.

StereoisomerAbbreviationHypothetical Retention Time (min)
(2R,4R)-4-Methyl-2-heptanol(2R,4R)15.2
(2S,4S)-4-Methyl-2-heptanol(2S,4S)15.8
(2R,4S)-4-Methyl-2-heptanol(2R,4S)16.5
(2S,4R)-4-Methyl-2-heptanol(2S,4R)17.1

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound Stereoisomers (A Proposed Route)

This protocol outlines a proposed synthetic route for obtaining all four stereoisomers of this compound, which can then be used as reference standards. The synthesis involves the creation of the two chiral centers through stereoselective reactions.

1. Synthesis of Chiral 4-Methyl-2-heptanone (B1266389):

  • (R)-4-Methyl-2-heptanone: This can be achieved via an asymmetric conjugate addition of an appropriate organocuprate to a chiral α,β-unsaturated N-enoyloxazolidinone, followed by removal of the chiral auxiliary.

  • (S)-4-Methyl-2-heptanone: The enantiomer can be synthesized using the opposite enantiomer of the chiral auxiliary.

2. Stereoselective Reduction to this compound:

  • Each enantiomer of 4-methyl-2-heptanone is then subjected to stereoselective reduction of the ketone to introduce the second chiral center at C-2.

  • To obtain (2S,4R) and (2R,4R) isomers: Reduce (R)-4-methyl-2-heptanone with different reducing agents. For example, reduction with L-Selectride® would be expected to yield the syn diastereomer, while a reagent like sodium borohydride (B1222165) might favor the anti diastereomer. The exact stereochemical outcome would need to be confirmed by NMR analysis.

  • To obtain (2S,4S) and (2R,4S) isomers: Similarly, reduce (S)-4-methyl-2-heptanone with the same set of reducing agents to obtain the other pair of diastereomers.

3. Purification and Characterization:

  • The resulting diastereomers from each reduction are separated by column chromatography on silica (B1680970) gel.

  • The absolute and relative stereochemistry of each purified stereoisomer must be confirmed using techniques such as NMR spectroscopy (e.g., NOESY experiments) and measurement of optical rotation.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol describes the methodology for the chiral GC analysis of a natural extract containing this compound and its comparison with the synthesized standards.

1. Sample Preparation:

  • Natural Extract: Obtain a volatile extract from the natural source (e.g., headspace solid-phase microextraction (SPME) of Osmanthus fragrans flowers).

  • Standards: Prepare dilute solutions of each of the four synthesized this compound stereoisomers in a suitable solvent (e.g., dichloromethane).

2. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A chiral capillary column, such as a cyclodextrin-based column (e.g., CP-Chirasil-DEX CB).

3. GC Operating Conditions:

  • Injector Temperature: 230°C

  • Detector Temperature (FID): 250°C

  • Carrier Gas: Hydrogen or Helium

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 2°C/minute.

    • Hold at 150°C for 5 minutes. (Note: This temperature program is a starting point and should be optimized for the specific column and instrument to achieve baseline separation of all four stereoisomers.)

4. Data Analysis:

  • Inject a racemic mixture of the four synthetic standards to determine their individual retention times and confirm the resolution of the chiral column.

  • Inject the natural extract under the same conditions.

  • Compare the retention times of the peaks in the natural extract to those of the synthetic standards to identify which stereoisomer(s) are present.

  • For quantitative analysis, create a calibration curve for each stereoisomer.

Visualizations

The following diagrams illustrate the logical workflow for the determination of the absolute configuration of naturally produced this compound.

G cluster_synthesis Stereoselective Synthesis of Standards start Chiral Starting Material ketone_R (R)-4-Methyl-2-heptanone start->ketone_R ketone_S (S)-4-Methyl-2-heptanone start->ketone_S reduction_R Stereoselective Reduction ketone_R->reduction_R reduction_S Stereoselective Reduction ketone_S->reduction_S isomers_R (2S,4R) & (2R,4R) Diastereomers reduction_R->isomers_R isomers_S (2S,4S) & (2R,4S) Diastereomers reduction_S->isomers_S purification_R Purification isomers_R->purification_R purification_S Purification isomers_S->purification_S std_2S4R (2S,4R) Standard purification_R->std_2S4R std_2R4R (2R,4R) Standard purification_R->std_2R4R std_2S4S (2S,4S) Standard purification_S->std_2S4S std_2R4S (2R,4S) Standard purification_S->std_2R4S

Caption: Synthetic workflow for the four stereoisomers of this compound.

G cluster_analysis Chiral GC Analysis Workflow natural_extract Natural Source Extract (e.g., Osmanthus fragrans) chiral_gc Chiral GC-MS Analysis natural_extract->chiral_gc standards Synthesized Stereoisomer Standards standards->chiral_gc data_analysis Data Analysis chiral_gc->data_analysis comparison Compare Retention Times data_analysis->comparison confirmation Confirmation of Absolute Configuration comparison->confirmation

Caption: Workflow for the confirmation of absolute configuration.

Safety Operating Guide

Proper Disposal of 4-Methyl-2-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides essential safety and logistical information for the proper disposal of 4-Methyl-2-heptanol, a flammable aliphatic alcohol. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Identification

Key Hazard Information (Based on Isomer Data)

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point 59 °C / 138.2 °F[1]
Primary Hazard Flammable liquid and vapor[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The overarching federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous waste.

    • Do not mix this compound waste with non-hazardous waste.

    • Segregate it from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Containerization and Labeling:

    • Collect this compound waste in a designated, properly sealed, and chemically resistant container.

    • The container must be in good condition and free from leaks.

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." Include an indication of the flammability hazard.

  • Storage:

    • Store the waste container in a well-ventilated area, away from heat, sparks, and open flames.[1][2]

    • The storage area should be a designated satellite accumulation area or a central hazardous waste storage area, compliant with institutional and regulatory standards.

  • Engage a Licensed Waste Disposal Service:

    • Disposal of hazardous waste must be handled by a licensed professional waste disposal service.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the waste disposal service with accurate information about the chemical and its hazards.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal service. This is crucial for regulatory compliance and waste tracking.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled ('Hazardous Waste', chemical name)? A->B C Label the container correctly. B->C No D Store in a designated, ventilated, and ignition-free area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or licensed waste disposal service. D->E F Arrange for waste pickup. E->F G Complete waste manifest and maintain disposal records. F->G H End: Compliant Disposal G->H

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant federal, state, and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 4-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of 4-Methyl-2-heptanol, a flammable and irritant chemical. Adherence to these protocols is crucial for minimizing risks and ensuring a safe working environment.

Understanding the Hazards

This compound is classified as a flammable liquid and vapor.[1][2] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions must be taken to prevent exposure.

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₈H₁₈O[1]
Molecular Weight130.23 g/mol [1]
Boiling Point171.7 °CChemicalBook
Melting Point-102 °CChemicalBook
Flash Point64 °C[1]
Density0.7989 g/mLChemicalBook
Water Solubility1.73 mg/mL at 25 °CFooDB, Human Metabolome Database

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Impervious gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing.[1][4]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working in poorly ventilated areas or when the potential for inhalation of vapors is high.Protects against respiratory irritation and potential harm from inhaling the vapor.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety. The following protocol outlines the key steps from preparation to post-handling procedures.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Check Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above before handling the chemical.

  • Review Safety Data Sheet (SDS): Always have the most current SDS for this compound available and review it before starting any new procedure.

Handling Procedure
  • Grounding and Bonding: When transferring the chemical from one container to another, ensure that containers are properly grounded and bonded to prevent static discharge, which could ignite the flammable vapors.

  • Avoid Inhalation and Contact: Handle the chemical with care to avoid splashing and the generation of vapors.[1] Do not smell the chemical directly.

  • Use Appropriate Tools: Use tools and equipment that are compatible with this compound.

  • Keep Containers Closed: Keep containers tightly sealed when not in use to prevent the escape of vapors.[1]

Post-Handling
  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[2] Do not pour this compound down the drain or dispose of it with regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate disp_collect Collect Waste handle_experiment->disp_collect cleanup_store Store Chemical cleanup_decontaminate->cleanup_store disp_label Label Waste disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.